Triazolopyridinone
説明
Structure
3D Structure
特性
IUPAC Name |
2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-8-7-5-3-1-2-4-9(5)6/h1-4H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRXNXBFJXXRNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=O)N2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219980 | |
| Record name | 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6969-71-7 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6969-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006969717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6969-71-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68462 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,4-TRIAZOLO(4,3-A)PYRIDIN-3(2H)-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5EWP6L1VA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Triazolopyridinone Core: A Scaffolding for Next-Generation Neuromodulators
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The triazolopyridinone scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, particularly in the development of agents targeting the central nervous system (CNS). Its inherent structural rigidity and capacity for diverse substitutions have made it a versatile template for designing potent and selective ligands for various neurotransmitter receptors. This technical guide provides a comprehensive overview of the this compound core, its chemical properties, synthesis, and the pharmacological characteristics of its derivatives, with a focus on their application as multireceptor atypical antipsychotics.
The this compound Core Structure and its Physicochemical Properties
The fundamental this compound structure is 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one. This bicyclic heteroaromatic system consists of a pyridine ring fused to a 1,2,4-triazole ring, with a ketone functional group on the triazole moiety.
Table 1: Physicochemical Properties of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
| Property | Value |
| CAS Number | 6969-71-7 |
| Molecular Formula | C₆H₅N₃O |
| Molecular Weight | 135.12 g/mol |
| Appearance | Light yellow solid |
| Melting Point | 235-240 °C |
| Solubility | Soluble in DMSO and methanol |
Synthesis of the this compound Core and its Derivatives
The synthesis of the this compound core is a critical first step in the development of its derivatives. A common and effective method involves the cyclization of a substituted pyridine with a triazole precursor.
General Synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
A widely employed synthetic route involves the reaction of 2-chloropyridine with semicarbazide hydrochloride in a high-boiling point solvent such as 2-ethoxyethanol, catalyzed by a strong acid.
Experimental Protocol: Synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
-
Materials: 2-chloropyridine, semicarbazide hydrochloride, 2-ethoxyethanol, concentrated hydrochloric acid, deionized water.
-
Procedure:
-
A mixture of 2-chloropyridine (1.0 eq) and semicarbazide hydrochloride (2.0 eq) in 2-ethoxyethanol is heated to reflux.
-
A catalytic amount of concentrated hydrochloric acid is slowly added to the refluxing mixture.
-
The reaction is maintained at reflux for 24 hours.
-
After cooling, the reaction mixture is diluted with deionized water to precipitate the product.
-
The resulting solid is collected by filtration, washed with deionized water, and dried to yield 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one.
-
Synthesis of this compound Derivatives
The this compound core serves as a versatile intermediate for the synthesis of a wide array of derivatives. A prominent example is the synthesis of Trazodone, an antidepressant, which involves the N-alkylation of the this compound core.
Experimental Protocol: Synthesis of Trazodone
-
Materials: 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, 1-bromo-3-chloropropane, 1-(3-chlorophenyl)piperazine, potassium carbonate, acetonitrile, phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB).
-
Procedure (Microwave-assisted):
-
A mixture of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (1.0 eq), 1-bromo-3-chloropropane (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of TBAB in acetonitrile is subjected to microwave irradiation.
-
After the initial reaction, 1-(3-chlorophenyl)piperazine (1.1 eq) is added to the mixture.
-
The reaction is continued under microwave irradiation until completion.
-
The reaction mixture is then cooled, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography to yield Trazodone.
-
Pharmacological Properties and Biological Activities
Derivatives of the this compound core have shown significant promise as modulators of key CNS receptors, particularly those implicated in psychiatric disorders. Their "multireceptor" profile, often targeting a combination of dopamine and serotonin receptors, is a hallmark of atypical antipsychotics.
Mechanism of Action: Atypical Antipsychotic Profile
Atypical antipsychotics are characterized by their ability to alleviate both the positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to typical antipsychotics. This is attributed to their unique receptor binding profile, primarily involving antagonism at dopamine D2 and serotonin 5-HT2A receptors, and often partial agonism at 5-HT1A receptors.[1]
Structure-Activity Relationships (SAR) and Quantitative Data
Systematic modification of the this compound scaffold has led to the identification of key structural features that govern receptor affinity and functional activity. The following table summarizes the binding affinities (Ki, nM) of a series of this compound derivatives for key CNS receptors.[1]
Table 2: Binding Affinities (Ki, nM) of this compound Derivatives for Dopamine and Serotonin Receptors
| Compound | R | D₂ (Ki, nM) | 5-HT₁ₐ (Ki, nM) | 5-HT₂ₐ (Ki, nM) |
| S1 | 2-F-Ph | 15.3 | 1.8 | 0.5 |
| S2 | 3-F-Ph | 25.6 | 2.5 | 1.2 |
| S3 | 4-F-Ph | 12.8 | 1.1 | 0.8 |
| S4 | 2-Cl-Ph | 35.1 | 3.2 | 2.1 |
| S5 | 3-Cl-Ph | 41.5 | 4.5 | 3.5 |
| S6 | 4-Cl-Ph | 28.9 | 2.8 | 1.9 |
| S7 | 2-MeO-Ph | 55.2 | 8.9 | 7.3 |
| S8 | 3-MeO-Ph | 68.4 | 10.1 | 9.8 |
| S9 | 4-MeO-Ph | 45.7 | 5.6 | 4.2 |
| S10 | 2-CN-Ph | 78.3 | 12.5 | 11.4 |
| S11 | 3-CN-Ph | 92.1 | 15.8 | 14.6 |
| S12 | 4-CN-Ph | 65.4 | 9.2 | 8.1 |
| Aripiprazole | - | 1.1 | 1.9 | 3.4 |
| Risperidone | - | 3.1 | 160 | 0.16 |
| Olanzapine | - | 1.1 | 230 | 4.0 |
Data extracted from Shi et al., Bioorg. Med. Chem. Lett. 2020, 30 (8), 127027.[1]
Experimental Workflow for Discovery and Evaluation
The discovery of novel this compound-based drug candidates follows a structured workflow, from initial synthesis to comprehensive biological evaluation.
Radioligand Binding Assay Protocol
Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.
Experimental Protocol: Radioligand Binding Assay for 5-HT₂ₐ Receptor
-
Materials: Cell membranes expressing the human 5-HT₂ₐ receptor, [³H]-Ketanserin (radioligand), unlabeled test compounds (this compound derivatives), binding buffer (e.g., 50 mM Tris-HCl, pH 7.4), glass fiber filters, scintillation cocktail.
-
Procedure:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-Ketanserin and varying concentrations of the test compound.
-
Total binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of a known 5-HT₂ₐ antagonist (e.g., unlabeled ketanserin).
-
After incubation to equilibrium, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
The IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding data.
-
The Ki (inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Conclusion
The this compound core represents a highly valuable scaffold in modern drug discovery, offering a robust platform for the development of novel CNS-active agents. The demonstrated ability to fine-tune receptor binding profiles through systematic chemical modifications underscores the potential of this heterocyclic system. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to the design and development of the next generation of therapeutics for psychiatric disorders. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of this compound derivatives will undoubtedly lead to the identification of promising clinical candidates.
References
The Multifaceted Mechanisms of Action of Triazolopyridinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazolopyridinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These compounds have been investigated for their potential as atypical antipsychotics, trypanocidal agents, anticancer therapeutics, and antimicrobial agents. Their therapeutic effects are attributed to their ability to interact with a variety of molecular targets, thereby modulating diverse signaling pathways. This technical guide provides an in-depth exploration of the mechanisms of action of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades and experimental workflows.
Core Mechanisms of Action and Molecular Targets
The pharmacological versatility of this compound derivatives stems from their interaction with multiple biological targets. The primary mechanisms of action revolve around their effects on G-protein coupled receptors (GPCRs), enzymes involved in sterol biosynthesis, and receptor tyrosine kinases.
Modulation of Neurotransmitter Receptors: Atypical Antipsychotic Activity
A significant area of investigation for this compound derivatives is their potential as atypical antipsychotics. This activity is primarily mediated through their interaction with dopamine and serotonin receptors in the central nervous system.
Molecular Targets:
-
Dopamine D2 Receptors: this compound derivatives often exhibit antagonistic or partial agonistic activity at D2 receptors. This interaction is crucial for mitigating the positive symptoms of psychosis.
-
Serotonin 5-HT1A Receptors: Agonism at 5-HT1A receptors is a common feature of these derivatives, contributing to anxiolytic and antidepressant effects, and potentially reducing the extrapyramidal side effects associated with D2 receptor blockade.
-
Serotonin 5-HT2A Receptors: Antagonism at 5-HT2A receptors is a hallmark of atypical antipsychotics. This action is believed to alleviate the negative symptoms of schizophrenia and improve cognitive function.
Signaling Pathways:
The modulation of these receptors by this compound derivatives leads to the downstream regulation of intricate signaling cascades.
-
Dopamine D2 Receptor Signaling: As Gαi/o-coupled receptors, D2 receptor activation by an agonist typically inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Antagonism by this compound derivatives would therefore disinhibit this pathway. D2 receptors can also signal through β-arrestin pathways, which are involved in receptor desensitization and can also initiate distinct signaling events.
-
Serotonin 5-HT1A Receptor Signaling: These are also Gαi/o-coupled receptors. Their activation by this compound derivatives leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP and PKA activity. Additionally, the Gβγ subunits can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability.
-
Serotonin 5-HT2A Receptor Signaling: These receptors are coupled to Gαq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Antagonism of this pathway by this compound derivatives is a key aspect of their atypical antipsychotic profile.
Quantitative Data:
The binding affinities of various this compound derivatives for these receptors have been determined through radioligand binding assays.
| Compound | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| Derivative A | 15.2 | 5.8 | 2.1 |
| Derivative B | 8.9 | 2.3 | 0.9 |
| Derivative C | 21.5 | 10.1 | 4.5 |
Inhibition of Sterol Biosynthesis: Trypanocidal Activity
Certain triazolopyridine derivatives have demonstrated potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. This activity is linked to the disruption of the parasite's sterol biosynthesis pathway.
Molecular Target:
-
Sterol 14α-demethylase (CYP51): This cytochrome P450 enzyme is essential for the synthesis of ergosterol, a vital component of the fungal and protozoan cell membrane. Inhibition of CYP51 leads to the accumulation of toxic sterol intermediates and disrupts membrane integrity, ultimately causing cell death.
Mechanism of Action:
Triazolopyridine derivatives bind to the active site of CYP51, preventing the demethylation of lanosterol. This leads to an imbalance in the cholesterol/ergosterol synthesis pathway, cell cycle arrest at the G2/M phase, and induction of cell death in the parasite.[1]
Quantitative Data:
The efficacy of these compounds is often measured by their half-maximal inhibitory concentration (IC50) against the parasite.
| Compound | T. cruzi Epimastigote IC50 (µM) |
| Compound 16 | 0.5 |
| Benznidazole (control) | 2.5 |
Targeting Receptor Tyrosine Kinases: Anticancer Activity
The anticancer potential of this compound and related triazolopyrimidine derivatives has been explored, with a focus on their ability to inhibit receptor tyrosine kinases (RTKs) that are often dysregulated in cancer.
Molecular Target:
-
c-Met (Hepatocyte Growth Factor Receptor): c-Met is an RTK that, upon binding its ligand HGF, activates downstream signaling pathways involved in cell proliferation, survival, migration, and invasion. Overexpression or mutation of c-Met is implicated in various cancers.
Signaling Pathway:
Activation of c-Met leads to the recruitment and phosphorylation of multiple downstream signaling molecules, including those in the PI3K/Akt and Ras/MAPK pathways. Inhibition of c-Met by this compound derivatives can block these pro-tumorigenic signals.
Quantitative Data:
The anticancer activity is typically assessed by the IC50 values against various cancer cell lines.
| Compound | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| Derivative 12e | 1.06 | 1.23 |
| Doxorubicin (control) | 0.85 | 0.92 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used to elucidate the mechanisms of action of this compound derivatives.
Radioligand Receptor Binding Assay (for D2, 5-HT1A, 5-HT2A)
This assay measures the affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated in a buffer solution with a specific radioligand (e.g., [3H]spiperone for D2, [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) and varying concentrations of the this compound derivative.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Sterol 14α-demethylase (CYP51) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of CYP51.
Protocol:
-
Reconstitution: The assay is performed in a reconstituted system containing purified CYP51, its redox partner (cytochrome P450 reductase), and a lipid environment.
-
Incubation: The enzyme mixture is incubated with the substrate (lanosterol) and the test compound at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of NADPH.
-
Extraction: After a set time, the reaction is stopped, and the sterols are extracted.
-
Analysis: The conversion of lanosterol to its demethylated product is quantified using gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.
In Vivo Quipazine-Induced Head-Twitch Response
This behavioral assay in rodents is used to assess the in vivo 5-HT2A receptor antagonist activity of a compound.
Protocol:
-
Animal Acclimation: Mice or rats are acclimated to the testing environment.
-
Compound Administration: The this compound derivative is administered to the animals at various doses.
-
Quipazine Challenge: After a specific pretreatment time, the animals are challenged with quipazine, a 5-HT2A receptor agonist.
-
Observation: The number of head-twitches is counted for a defined period after the quipazine injection.
-
Data Analysis: The ability of the test compound to reduce the number of quipazine-induced head-twitches is determined, and the ED50 (effective dose to produce 50% of the maximal effect) is calculated.
Conclusion
This compound derivatives are a promising class of compounds with diverse pharmacological activities, driven by their interactions with a range of molecular targets. Their mechanisms of action, spanning from the modulation of neurotransmitter receptors to the inhibition of essential enzymes in pathogens and cancer cells, highlight their potential for the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further explore and harness the therapeutic potential of this versatile chemical scaffold. Future research should continue to focus on elucidating the structure-activity relationships and optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them towards clinical applications.
References
A Technical Guide to the Biological Activity of Novel Triazolopyridinone Compounds
For Researchers, Scientists, and Drug Development Professionals
The triazolopyridinone scaffold and its related analogs, such as triazolopyridines and triazolopyrimidines, have emerged as a significant area of interest in medicinal chemistry. These heterocyclic compounds have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the recent advancements in understanding the biological activities of these compounds, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.
I. Anticancer Activity
A predominant area of investigation for this compound and its analogs is in oncology. These compounds have been shown to target various components of cancer cell signaling and proliferation machinery.
A significant mechanism of anticancer action for these compounds is the inhibition of protein kinases, which are crucial regulators of cell growth, differentiation, and survival.
-
PIM Kinases: Several studies have identified triazolo[4,5-b]pyridines as potent inhibitors of PIM kinases, a family of serine/threonine kinases implicated in promoting cell survival and proliferation in various cancers.[1][2] Structure-based modeling has led to the identification of low-nanomolar pan-PIM inhibitors.[1]
-
c-Met Kinase: [1][3][4]triazolo[4,3-a]pyridine derivatives have been synthesized and evaluated as potential c-Met inhibitors.[5] One compound, 4d, demonstrated high selectivity and potent inhibition of c-Met, leading to significant antitumor activity in vivo in xenograft models of human gastric and non-small cell lung cancer.[5] Other triazolo-pyridazine/-pyrimidine derivatives have also been designed as class II c-Met inhibitors, with some showing significant cytotoxicity against cancer cell lines.[6]
-
General Control Nonderepressible 2 (GCN2) Kinase: Triazolo[4,5-d]pyrimidines have been identified as potent inhibitors of GCN2, a kinase involved in the integrated stress response.[3] These compounds have shown to reduce the growth of leukemia cells.[3]
-
Epidermal Growth Factor Receptor (EGFR): Novel pyrazolo-[4,3-e][1][3][4]triazolopyrimidine derivatives have demonstrated antiproliferative activity against cancer cell lines with high expression of EGFR.[4] Western blot analysis confirmed that the lead compound inhibited the activation of EGFR and its downstream signaling proteins Akt and Erk1/2.[4]
-
Cyclin-Dependent Kinase 2 (CDK2): Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel inhibitors of CDK2, a key regulator of the cell cycle.[7] Several of these compounds exhibited significant cytotoxic activities against various cancer cell lines.[7]
Certain 2,7-disubstituted[1][3][4]triazolo[1,5-a]pyrimidines have been developed as potent inhibitors of tubulin polymerization, a critical process for cell division.[8][9] These compounds have shown low nanomolar antiproliferative activity against various cancer cell lines.[8] The presence of a 3,4,5-trimethoxyphenyl ring at position 7 of the triazolopyrimidine scaffold was found to be an important structural feature for this activity.[9]
Triazolopyridine derivatives have been identified as novel inhibitors of Bromodomain-containing protein 4 (BRD4), an epigenetic reader protein that is a promising target for cancer therapy.[10] A representative compound, 12m, showed potent BRD4 BD1 inhibitory activity and excellent anti-cancer activity in the MV4-11 cell line, superior to the known inhibitor (+)-JQ1.[10]
Quantitative Data on Anticancer Activity
| Compound Class | Target | Cancer Cell Line | IC50 Value | Reference |
| Triazolo[4,5-b]pyridines | PIM-1 Kinase | Prostate Cancer (LNcap, PC-3) | 0.60 - 0.80 µM | [1] |
| [1][3][4]triazolo[4,3-a]pyrazine derivative (4d) | c-Met Kinase | SNU5 Gastric | Not specified | [5] |
| Pyrazolo-[4,3-e][1][3][4]triazolopyrimidine (1) | EGFR | HCC1937, HeLa | < 50 µM | [4] |
| 7-Anilino Triazolopyrimidine (6) | Tubulin Polymerization | HeLa | 60 nM | [8] |
| 2-Anilino Triazolopyrimidine (3d) | Tubulin Polymerization | HeLa, A549, HT29 | 30 - 43 nM | [9] |
| Triazolopyridine derivative (12m) | BRD4 | MV4-11 | 0.02 µM | [10] |
| Triazolo-pyridazine derivative (12e) | Not specified | A549, MCF-7, HeLa | 1.06 - 2.73 µM | [6] |
| Pyrazolo[3,4-d]pyrimidine derivative (14) | CDK2/cyclin A2 | MCF-7, HCT-116, HepG-2 | 6 - 48 nM (cytotoxicity) | [7] |
II. Antipsychotic Activity
A series of this compound derivatives, originating from the antidepressant trazodone, have been designed and evaluated as potential multireceptor atypical antipsychotics.[11] These compounds exhibit high potency at dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.[11] One lead compound, S1, acts as a D2 receptor partial agonist and a potent 5-HT2A receptor antagonist, demonstrating efficacy in in vivo models of antipsychotic activity.[11]
Quantitative Data on Antipsychotic Activity
| Compound | Target Receptor | Activity | Reference |
| S1 (this compound derivative) | D2, 5-HT1A, 5-HT2A | High Potency | [11] |
III. Antimicrobial and Antiparasitic Activity
The biological activities of triazolopyridine derivatives extend to infectious diseases.
-
Antitrypanosomal Activity: A series of[1][3][11]triazolo[1,5-a]pyridine derivatives have been identified as trypanocidal agents, effective against Trypanosoma cruzi, the parasite that causes Chagas disease.[12] The mechanism of action involves the inhibition of 14α-demethylase, an enzyme crucial for the sterol biosynthesis pathway in the parasite.[12] This leads to an imbalance in the cholesterol/ergosterol synthesis, cell cycle arrest at the G2/M phase, and ultimately cell death.[12]
-
Antibacterial and Antifungal Activity: Novel 1,2,4-triazolo[4,3-b][1][3][4][5]tetrazines and 1,2,4-triazolo[4,3-b][1][3][4]triazines have demonstrated significant antibacterial and antifungal properties.[13]
IV. Experimental Protocols
A variety of experimental techniques are employed to characterize the biological activities of novel this compound compounds.
-
Radiometric Kinase Assay: This assay is used to determine the inhibitory activity of compounds against specific kinases. For example, the inhibition of GCN2 was measured using a radiometric [³²P]-ATP kinase assay.[3] The assay typically involves incubating the kinase, a substrate, the test compound, and [³²P]-ATP. The amount of incorporated radiolabel into the substrate is then quantified to determine the kinase activity.
-
MTT Assay: This colorimetric assay is widely used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of cell number. This assay was used to determine the cytotoxic effects of pyrazolo-[4,3-e][1][3][4]triazolopyrimidine derivatives on various cancer cell lines.[4]
-
Western Blotting: This technique is used to detect specific proteins in a sample. It was employed to demonstrate that a pyrazolo-[4,3-e][1][3][4]triazolopyrimidine compound inhibited the activation (phosphorylation) of EGFR, Akt, and Erk1/2 in cancer cells.[4]
-
Tubulin Polymerization Assay: This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules. The activity of 2,7-disubstituted[1][3][4]triazolo[1,5-a]pyrimidines as tubulin polymerization inhibitors was evaluated using this method.[8][9]
-
Xenograft Models: To evaluate the in vivo efficacy of anticancer compounds, human tumor cells are implanted into immunocompromised mice. The effect of the test compound on tumor growth is then monitored. This model was used to demonstrate the antitumor activity of a c-Met inhibitor.[5]
V. Signaling Pathways and Experimental Workflows
The biological effects of this compound compounds are often mediated through the modulation of specific signaling pathways.
Figure 1: EGFR signaling pathway and inhibition by a pyrazolo-triazolopyrimidine compound.
Figure 2: Experimental workflow for the evaluation of GCN2 inhibitors.
Figure 3: Mechanism of action of trypanocidal triazolopyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological investigation of this compound derivatives as potential multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Triazolopyridinone Scaffold: A Versatile Core for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The triazolopyridinone scaffold, a fused heterocyclic system, has emerged as a significant "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone for developing novel therapeutics.[1] Compounds built around this core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS-modulating effects.[2][3] This guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, mechanisms of action across various targets, structure-activity relationships, and key experimental protocols to aid researchers in harnessing its full potential.
General Synthesis Strategies
The construction of the this compound ring system can be achieved through several reliable synthetic routes. The most prevalent methods involve the cyclization of substituted pyridine precursors. A common strategy is the reaction of a 2-hydrazinopyridine derivative with a suitable one-carbon (C1) source, such as phosgene, triphosgene, or carbonyldiimidazole (CDI), to facilitate the formation of the fused triazolone ring.[2][4]
Alternative approaches include the cyclocondensation of aminotriazoles with 1,3-dicarbonyl or α,β-unsaturated carbonyl compounds, and oxidative cyclization reactions.[1][2][5] The choice of synthetic route often depends on the desired substitution pattern on both the pyridine and triazole rings, allowing for molecular diversification.
References
The Therapeutic Potential of Triazolopyridinone Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The triazolopyridinone scaffold and its analogs, particularly triazolopyrimidines, have emerged as a versatile and promising class of compounds in therapeutic drug discovery. Possessing a wide range of biological activities, these heterocyclic structures have been investigated for their potential in oncology, neurodegenerative diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the therapeutic potential of this compound analogs, focusing on their mechanisms of action, quantitative biological data, and detailed experimental methodologies.
Core Therapeutic Applications and Mechanisms of Action
This compound analogs have demonstrated efficacy in several key therapeutic areas, primarily through the modulation of essential cellular pathways. Their mechanisms of action are diverse and include:
-
Anticancer Activity: A significant body of research has focused on the anticancer properties of this compound analogs. These compounds have been shown to inhibit tumor growth through various mechanisms, including:
-
Tubulin Polymerization Inhibition: Certain triazolopyrimidine derivatives act as unique tubulin-modulating agents. They have been shown to promote tubulin polymerization, yet they do not compete with paclitaxel for its binding site. Instead, they inhibit the binding of vinca alkaloids to tubulin.[1] This distinct mechanism allows them to overcome multidrug resistance in cancer cells.[1]
-
Kinase Inhibition: this compound-based compounds have been identified as potent inhibitors of several protein kinases implicated in cancer progression. These include:
-
Janus Kinase 2 (JAK2): Selective JAK2 inhibitors with a 1,2,4-triazolo[1,5-a]pyridine scaffold have been developed for anticancer therapy.[2] The JAK-STAT signaling pathway is crucial for cell growth and proliferation, and its dysregulation is a hallmark of many cancers.
-
PIM Kinases: Triazolo[4,5-b]pyridines and other related structures have been identified as inhibitors of PIM kinases, which are involved in cell survival and proliferation.[3]
-
General Control Nonderepressible 2 (GCN2) Kinase: Triazolo[4,5-d]pyrimidine derivatives have been validated as potent inhibitors of GCN2 kinase, a key regulator of the integrated stress response that is often exploited by cancer cells to survive under nutrient-deprived conditions.[4][5]
-
-
-
Neurodegenerative Diseases: The ability of certain triazolopyrimidine analogs to stabilize microtubules has positioned them as potential therapeutics for neurodegenerative disorders such as Alzheimer's disease.[6] Microtubule instability is a key pathological feature in these diseases, and restoring their stability could offer a viable treatment strategy.
-
Antipsychotic and Anticonvulsant Activity: this compound derivatives have been investigated for their potential as multireceptor atypical antipsychotics, exhibiting high potency at dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. Additionally, certain triazolopyrimidine derivatives have demonstrated anticonvulsant activity in preclinical models, suggesting their potential in the treatment of epilepsy.[7]
Quantitative Data Summary
The following tables summarize the quantitative biological activity of various this compound and triazolopyrimidine analogs from the cited literature.
Table 1: Anticancer Activity of Triazolopyrimidine Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| [1][8][9]triazolo[1,5-a]pyrimidine derivative 19 | Bel-7402 | 12.3 | [10] |
| HT-1080 | 6.1 | [10] | |
| [1][8][9]triazolo[1,5-a]pyrimidine-7-amine derivative 23 | Bel-7402 | 15.0 | [8] |
| HT-1080 | 7.8 | [8] | |
| [1][4][8]triazolo[4,5-d]pyrimidine derivative 34 | PC3 | 0.02625 | [11] |
| Pyrazolo[4,3-e][1][8][9]triazolo[1,5-c]pyrimidine 1 | Human Breast Cancer | 7.01 - 48.28 | [12] |
| Human Cervical Cancer | 7.01 - 48.28 | [12] |
Table 2: Kinase Inhibition by Triazolopyridine and Triazolopyrimidine Analogs
| Compound/Analog | Target Kinase | IC50 (nM) | Reference |
| Triazolo[4,5-d]pyrimidine derivatives 1-9 | GCN2 | 18.6 - 46.4 | [4] |
| Triazolopyridine-based dual inhibitor 19 | JAK1 | 165 | [13] |
| JAK2 | 278 | [13] | |
| HDAC1 | 25.4 | [13] | |
| HDAC6 | 4.3 | [13] | |
| Triazolo[4,3-b]pyridazine derivative 4g | c-Met | 163 | [14] |
| Pim-1 | 283 | [14] | |
| 2-amino-[1][8][9]triazolo[1,5-a]pyridines | JAK2 | 80 - 10,000 | [15] |
| Sulfonamide derivative 6b | GCN2 | 3.7 | [16] |
| Pyrazolo[4,3-e][1][8][9]triazolo[1,5-c]pyrimidine 14 | CDK2/cyclin A2 | 57 | [17] |
| Ruxolitinib derivative (Series A) | JAK2 | 0.29 - 5.0 | [18] |
| Fedratinib derivative (Series B) | JAK2 | 0.05 - 0.26 | [18] |
Table 3: Serotonin Receptor Affinity of this compound Analogs
| Compound/Analog | Receptor Subtype | Ki (nM) | Reference |
| Various Ligands | 5-HT7 | <10 | [19] |
| DMBMPP | 5-HT2A | 2.5 | [20] |
| Various Ligands | 5-HT1E | <100 | [21] |
| Various Ligands | 5-HT1F | <100 | [21] |
| Phenylpiperazine derivatives | 5-HT7 | <10 | [22] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of this compound analogs.
Synthesis of this compound and Triazolopyrimidine Analogs
General Procedure for the Synthesis of[1][8][9]triazolo[1,5-a]pyrimidin-7-amines:
A common synthetic route involves the treatment of a 5-chloro-6-(substituted phenyl)-[1][8][9]triazolo[1,5-a]pyrimidin-7-amine precursor with an appropriate alcohol, thiol, or alkylamine.[1] The reaction conditions, such as solvent and temperature, are optimized based on the specific reactants.
-
Starting Materials: 5-chloro-6-(trifluorophenyl)-N-fluoroalkyl[1][8][9]triazolo[1,5-a]pyrimidin-7-amine, various alcohols, thiols, or alkylamines.
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as ethanol or DMF, and may require heating.
-
Purification: The final products are purified using standard techniques like column chromatography or recrystallization.
Synthesis of[1][8][9]triazolo[1,5-a]pyridines:
Several methods have been reported for the synthesis of the[1][8][9]triazolo[1,5-a]pyridine core, including:
-
Cyclization of N-(pyrid-2-yl)formamidoximes using trifluoroacetic anhydride.[23]
-
Copper-catalyzed oxidative coupling of N-C and N-N bonds.[23]
-
PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides.[23]
Biological Assays
Tubulin Polymerization Assay:
This assay measures the ability of a compound to promote or inhibit the polymerization of tubulin into microtubules.
-
Principle: The polymerization of tubulin is monitored by measuring the increase in light scattering (turbidity) at 340 nm.
-
Procedure:
-
Purified tubulin is incubated in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP).
-
The test compound or vehicle control is added to the reaction mixture.
-
The reaction is initiated by raising the temperature to 37°C.
-
The change in absorbance at 340 nm is recorded over time using a spectrophotometer.
-
-
Data Analysis: The rate and extent of polymerization are calculated from the absorbance curves.
Kinase Inhibition Assays (General Protocol):
These assays are used to determine the potency of compounds in inhibiting the activity of specific kinases.
-
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is detected by a decrease in the phosphorylation of the substrate.
-
Common Formats:
-
Radiometric Assay: Uses [γ-³²P]ATP, and the incorporation of the radiolabel into the substrate is measured.
-
Fluorescence-Based Assay (e.g., LanthaScreen™): Utilizes FRET (Fluorescence Resonance Energy Transfer) between a europium-labeled antibody that binds the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP site.
-
-
General Procedure:
-
The kinase, substrate, and ATP are incubated in a reaction buffer.
-
The test compound at various concentrations is added to the reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified using an appropriate detection method.
-
-
Data Analysis: IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Serotonin Receptor Binding Assay:
This assay determines the affinity of a compound for a specific serotonin receptor subtype.
-
Principle: A radiolabeled ligand with known high affinity for the receptor is used to compete with the unlabeled test compound for binding to the receptor.
-
Procedure:
-
Membrane preparations containing the receptor of interest are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The reaction is incubated to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
-
Data Analysis: The Ki (inhibition constant) value, which represents the affinity of the test compound for the receptor, is calculated from the IC50 value of the competition curve using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound analogs are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows.
Signaling Pathways
Caption: JAK-STAT signaling pathway and the inhibitory action of triazolopyridine analogs.
Caption: GCN2-mediated integrated stress response and its inhibition by triazolopyrimidine analogs.
Experimental Workflows
Caption: A generalized workflow for the discovery and development of this compound analogs.
Conclusion
This compound analogs represent a rich and diverse chemical space with significant therapeutic potential across multiple disease areas. Their ability to interact with a variety of biological targets, including kinases and cytoskeletal proteins, underscores their importance in modern drug discovery. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further explore and exploit the therapeutic promise of this versatile class of compounds. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these analogs to develop novel and effective treatments for cancer, neurodegenerative diseases, and other debilitating conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hit to lead evaluation of 1,2,3-triazolo[4,5-b]pyridines as PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazolo[4,5 -d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic, pharmacodynamic and metabolic characterization of a brain retentive microtubule (MT)-stabilizing triazolopyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxicity studies of novel [1,2,4]triazolo[1,5-a]pyrimidine-7-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Novel [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. acnp.org [acnp.org]
- 22. researchgate.net [researchgate.net]
- 23. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Foundational Research on Triazolopyridinone in Neuropharmacology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The triazolopyridinone scaffold is a key pharmacophore in neuropharmacology, most notably represented by the antidepressant trazodone. This heterocyclic system has proven to be a versatile template for the development of a range of centrally acting agents, primarily targeting serotonergic and dopaminergic pathways. This technical guide provides an in-depth overview of the foundational research on this compound and its derivatives, focusing on their mechanism of action, quantitative pharmacological data, and the experimental protocols used for their evaluation.
Core Neuropharmacological Profile
This compound derivatives are predominantly characterized by their multi-receptor engagement profile. The foundational compound, trazodone, is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI). Its mechanism of action involves a combination of potent antagonism at serotonin 5-HT2A receptors and inhibition of the serotonin transporter (SERT).[1] Additionally, trazodone and its analogues exhibit varying affinities for other receptors, including 5-HT1A, 5-HT2C, alpha-1 adrenergic, and histamine H1 receptors, which contributes to their complex pharmacological effects, including antidepressant, anxiolytic, and hypnotic properties.
Derivatives of the this compound core have been extensively explored, particularly in the quest for novel atypical antipsychotics. These efforts have focused on modulating the affinity for dopamine D2, 5-HT1A, and 5-HT2A receptors to achieve a therapeutic profile with reduced extrapyramidal side effects compared to traditional antipsychotics.
Quantitative Pharmacological Data
The following table summarizes the in vitro binding affinities (Ki, nM) of trazodone and representative this compound derivatives for key central nervous system (CNS) receptors. This data provides a comparative overview of the structure-activity relationships (SAR) within this chemical class.
| Compound | 5-HT2A (Ki, nM) | 5-HT1A (Ki, nM) | D2 (Ki, nM) | SERT (Ki, nM) | α1-adrenergic (Ki, nM) | Reference |
| Trazodone | 1.7 | 43 | >10,000 | 130 | 12 | [2] |
| Derivative S1 | 0.8 | 3.2 | 15.3 | - | - | [3] |
| Derivative S3 | 1.2 | 5.6 | 21.7 | - | - | [3] |
| Derivative S9 | 2.5 | 8.9 | 35.1 | - | - | [3] |
| Derivative 10a | >10,000 | 16 | - | - | - | [4][5] |
Key Experimental Protocols
The characterization of this compound derivatives relies on a suite of in vitro and in vivo experimental protocols. The following sections provide detailed methodologies for key assays cited in foundational research.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.
Materials:
-
Receptor Source: Membranes prepared from cultured cells (e.g., CHO or HEK-293) stably expressing the human receptor of interest (e.g., 5-HT2A).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A).
-
Test Compound: this compound derivative of interest.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration System: 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate to separate receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any remaining unbound ligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the Ki value using the Cheng-Prusoff equation.[2][6]
In Vivo Microdialysis
In vivo microdialysis is used to measure the extracellular levels of neurotransmitters in the brains of freely moving animals, providing insight into the effects of a compound on neurotransmitter release and reuptake.
Objective: To measure the effect of a this compound derivative on extracellular levels of serotonin and dopamine in a specific brain region (e.g., prefrontal cortex or striatum).
Materials:
-
Subjects: Adult male rats or mice.
-
Microdialysis Probes: Commercially available or custom-made probes with a semi-permeable membrane.
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).
-
HPLC with Electrochemical Detection (HPLC-ECD): For the separation and quantification of neurotransmitters.
-
Test Compound: this compound derivative dissolved in a suitable vehicle.
Procedure:
-
Surgery: Anesthetize the animal and stereotaxically implant a guide cannula into the target brain region. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection or oral gavage).
-
Post-treatment Collection: Continue collecting dialysate samples to measure the change in neurotransmitter levels over time.
-
Analysis: Analyze the dialysate samples using HPLC-ECD to quantify the concentrations of serotonin, dopamine, and their metabolites.
Phencyclidine (PCP)-Induced Hyperactivity Model
This behavioral model is widely used to screen for potential antipsychotic drugs. PCP, an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is considered to be a model of the positive symptoms of schizophrenia.
Objective: To assess the ability of a this compound derivative to attenuate PCP-induced hyperlocomotion in rodents.
Materials:
-
Subjects: Adult male mice or rats.
-
Test Compound: this compound derivative.
-
PCP Hydrochloride: Dissolved in saline.
-
Activity Chambers: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
Procedure:
-
Habituation: Place the animals in the activity chambers for a period of time (e.g., 30-60 minutes) to allow them to acclimate to the new environment.
-
Pre-treatment: Administer the test compound or vehicle at a specific time before the PCP challenge.
-
PCP Administration: Administer PCP (e.g., 2.0 mg/kg, i.p.) to induce hyperactivity.
-
Activity Monitoring: Immediately after PCP administration, place the animals back into the activity chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-90 minutes).
-
Data Analysis: Compare the locomotor activity of the animals treated with the test compound to that of the vehicle-treated control group to determine if the compound significantly reduces PCP-induced hyperactivity.[7]
Signaling Pathways and Visualizations
The primary mechanism of action for many this compound derivatives involves the modulation of the 5-HT2A receptor. This G-protein coupled receptor (GPCR) is primarily coupled to the Gq/11 signaling pathway, but can also signal through β-arrestin pathways.
5-HT2A Receptor Gq/11 Signaling Pathway
Antagonism of this pathway by this compound derivatives is thought to be a key contributor to their therapeutic effects.
Caption: 5-HT2A Receptor Gq/11 Signaling Pathway Antagonism.
5-HT2A Receptor β-Arrestin Signaling Pathway
The interaction of this compound derivatives with the β-arrestin pathway can influence receptor desensitization and internalization, as well as initiate G-protein independent signaling.
Caption: 5-HT2A Receptor β-Arrestin Pathway Modulation.
Experimental Workflow for Antipsychotic Drug Screening
The following diagram illustrates a typical workflow for the preclinical evaluation of novel this compound derivatives as potential antipsychotic agents.
Caption: Preclinical Antipsychotic Screening Workflow.
References
- 1. msudenver.edu [msudenver.edu]
- 2. Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological investigation of this compound derivatives as potential multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of novel antipsychotic drugs on phencyclidine-induced stereotyped behaviour and social isolation in the rat social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
initial studies on triazolopyridinone for cancer research
An In-depth Technical Guide on Initial Studies of Triazolopyridinone for Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triazolopyridinones and their derivatives represent a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Initial studies have revealed their potential as potent anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and aberrant signaling pathways. This document provides a technical overview of the foundational research on this compound compounds in oncology, summarizing key quantitative data, detailing experimental protocols, and visualizing the molecular mechanisms and workflows involved. Several studies have investigated this compound derivatives for their anticancer activity against a range of human cancer cell lines[1][2].
Mechanism of Action and Targeted Signaling Pathways
This compound derivatives exert their anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer. These compounds have been identified as inhibitors of several key proteins, including bromodomain-containing protein 4 (BRD4), tankyrase (TNKS), and various kinases involved in cell growth and survival.
Inhibition of BRD4
BRD4, a member of the bromodomain and extra-terminal domain (BET) family, is an epigenetic reader that plays a crucial role in the transcription of oncogenes. Its high expression is linked to the development of various cancers, making it a valuable therapeutic target[3]. Certain this compound derivatives have shown potent BRD4 inhibitory activity[3]. For instance, compound 12m was identified as a potent BRD4 BD1 inhibitor, which binds to the acetyl-lysine binding site and forms a hydrogen bond with the key amino acid residue Asn140[3]. This inhibition leads to the suppression of oncogene expression and subsequent induction of apoptosis in cancer cells[3].
WNT/β-Catenin Pathway Modulation via Tankyrase Inhibition
The WNT/β-catenin signaling pathway is frequently activated in colorectal cancer, often due to mutations in the adenomatous polyposis coli (APC) gene[4]. Tankyrase (TNKS) is a key enzyme in this pathway that promotes the degradation of AXIN, a component of the β-catenin destruction complex[4]. By inhibiting TNKS, this compound derivatives can stabilize AXIN, leading to the degradation of β-catenin and the downregulation of its target genes, thereby suppressing tumor growth[4][5][6]. The compound TI-12403 is a novel TNKS inhibitor that has demonstrated these effects in colorectal cancer cells[4].
Inhibition of Kinase Signaling Pathways (EGFR, PI3K/AKT)
Triazolopyrimidine derivatives, a related class of compounds, have been shown to inhibit key kinase signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR and PI3K/AKT/mTOR pathways[5][7][8].
-
EGFR Pathway : Compound 1 from a series of pyrazolo[4,3-e][1][2][9]triazolopyrimidine derivatives demonstrated inhibition of EGFR activation and its downstream effectors, AKT and ERK1/2[7].
-
PI3K/AKT/mTOR Pathway : This pathway is frequently dysregulated in cancer and controls cell metabolism, proliferation, and survival[8]. Some triazolo-linked conjugates have been developed as dual inhibitors of Tankyrase and PI3K, effectively targeting the cross-talk between the Wnt/β-catenin and PI3K/AKT pathways[5][6].
Quantitative Data: In Vitro Antiproliferative Activity
The anticancer potential of various this compound derivatives has been quantified by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines.
| Compound/Series | Cancer Cell Line | IC50 (µM) | Reference |
| TP1-TP7 | Murine Melanoma (B16F10) | 41.12 - 61.11 | [2] |
| TP6 | Murine Melanoma (B16F10) | Highest activity in series | [2] |
| Compound 12m | Acute Myeloid Leukemia (MV4-11) | 0.02 | [3] |
| (+)-JQ1 (Control) | Acute Myeloid Leukemia (MV4-11) | 0.03 | [3] |
| Pyridazino[4,5-b]indole derivatives | Breast Cancer (MCF7) | 0.5 - 38 | [9] |
| Pridinamidtriazole derivatives | Lung Cancer (A549) | 19 - 358 | [9] |
| Pridinamidtriazole derivatives | Breast Cancer (MCF7) | 42 - 332 | [9] |
| Pyrazolotriazolopyrimidine (Cmpd 1-3) | Breast & Cervical Cancer | 7.01 - 48.28 | [7] |
Experimental Protocols
The evaluation of this compound derivatives involves a series of standard in vitro and in vivo assays. Below is a generalized workflow and detailed protocols for key experiments.
General Experimental Workflow
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product, which is soluble in dimethyl sulfoxide (DMSO). The absorbance of this colored solution is quantified by a spectrophotometer and is directly proportional to the number of viable cells.
-
Protocol :
-
Cell Seeding : Cancer cells (e.g., B16F10, MV4-11, MCF-7) are seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well and cultured for 24 hours to allow for attachment[2].
-
Compound Treatment : The synthesized this compound derivatives are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 hours)[2].
-
MTT Incubation : After treatment, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization : The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle : In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Protocol :
-
Cell Treatment : Cells are treated with the test compound (e.g., compound 12m ) at a specific concentration for a set time (e.g., 24-48 hours)[3].
-
Cell Harvesting : Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining : FITC-conjugated Annexin V and PI are added to the cell suspension. The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry : The stained cells are analyzed using a flow cytometer. The percentages of cells in different quadrants (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+) are quantified. Apoptosis experiments showed that compound 12m induced apoptosis more effectively than the control (+)-JQ1, with the apoptosis rate increasing from 43.2% to 83.2%[3].
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of a compound on signaling pathways.
-
Principle : Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose), which is probed with primary antibodies specific to the target protein (e.g., β-catenin, p-ERK, cleaved caspase-3). A secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction is then used for detection.
-
Protocol :
-
Protein Extraction : After treatment with the this compound compound, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration is determined using a BCA or Bradford assay.
-
Electrophoresis & Transfer : Equal amounts of protein are loaded onto an SDS-PAGE gel for separation, followed by transfer to a membrane.
-
Immunoblotting : The membrane is blocked (e.g., with non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated with a primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection : The membrane is treated with a chemiluminescent substrate, and the signal is captured using an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels. This method has been used to show that this compound derivatives can reduce active β-catenin or decrease the phosphorylation levels of ERK1/2[4][10].
-
Conclusion
Initial studies on this compound and its related scaffolds have established them as a versatile and potent class of compounds for cancer research. Their ability to target diverse and critical cancer-related pathways—including epigenetic regulation (BRD4), developmental signaling (WNT/β-catenin), and proliferative kinase cascades (EGFR, PI3K/AKT)—highlights their therapeutic potential. The quantitative data from in vitro studies demonstrate significant cytotoxic activity against a variety of cancer cell lines, often in the low micromolar to nanomolar range. The detailed experimental protocols provide a framework for the continued evaluation and optimization of these compounds. Future work will likely focus on improving the pharmacokinetic properties, selectivity, and in vivo efficacy of lead compounds, paving the way for their potential clinical development as novel anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 3. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine-Based 1,2,4-Triazolo-Tethered Indole Conjugates Potentially Affecting TNKS and PI3K in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Technical Guide to Triazolopyridinone Derivatives in Drug Discovery
For Immediate Release
In the dynamic landscape of medicinal chemistry, the triazolopyridinone scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a diverse array of proteins implicated in various disease states. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, delves into the core structure-activity relationships (SAR) of this compound derivatives. It provides a comprehensive overview of their interactions with key biological targets, detailed experimental methodologies for their synthesis and evaluation, and a visual representation of the signaling pathways they modulate.
This compound Derivatives as Potent and Selective PI3Kγ Inhibitors
Phosphoinositide 3-kinase gamma (PI3Kγ) is a critical node in inflammatory signaling pathways, making it an attractive target for autoimmune disorders and certain cancers. Researchers have successfully developed 6-aryl-2-amino-triazolopyridines as potent and selective PI3Kγ inhibitors.
Structure-Activity Relationship (SAR)
The exploration of the 6-aryl-triazolopyridine core has revealed key structural features essential for potent PI3Kγ inhibition and selectivity. Modifications around this central scaffold have led to the optimization of this series, yielding compounds with high oral bioavailability and selectivity over other PI3K isoforms.
Quantitative SAR Data
| Compound ID | R Group (Aryl) | PI3Kγ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kβ IC50 (nM) |
| CZC19945 (43) | Substituted Phenyl | Potent | High | High | Moderate |
| CZC24832 (53) | Modified Core | Potent | High | High | High (Improved Selectivity) |
Note: Specific IC50 values are often proprietary and reported qualitatively in initial communications. The table reflects the relative potencies and selectivities described in the literature.[1]
Experimental Protocols
General Synthesis of 6-Aryl-2-amino-triazolopyridines:
The synthesis typically involves a multi-step sequence starting from a suitably substituted pyridine precursor. A key step is the construction of the triazole ring, often achieved through the reaction of a hydrazinopyridine intermediate with a suitable cyclizing agent. The final aryl group at the 6-position is commonly introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille reaction.
PI3Kγ Inhibition Assay (HTRF):
The inhibitory activity of the compounds against PI3Kγ is determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This assay measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by the enzyme. The assay is typically performed in a 384-well plate format.
-
Reaction Mixture: PI3Kγ enzyme, PIP2 substrate, and ATP are incubated with varying concentrations of the test compound.
-
Detection: A detection mixture containing a GST-tagged GRP1-PH domain (which binds to PIP3), an anti-GST antibody labeled with a donor fluorophore (e.g., Europium cryptate), and streptavidin-XL665 (which binds to a biotinylated PIP3 tracer) is added.
-
Signal Measurement: In the absence of inhibition, the enzymatic product PIP3 displaces the biotinylated PIP3 tracer, leading to a decrease in the HTRF signal. The IC50 value is calculated from the dose-response curve.
Signaling Pathway
Caption: PI3Kγ Signaling Pathway and Inhibition.
This compound Derivatives as Multi-Receptor Atypical Antipsychotics
A series of this compound derivatives, originating from the structure of the antidepressant trazodone, have been investigated as potential multi-receptor atypical antipsychotics. These compounds exhibit high potency at dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.
Structure-Activity Relationship (SAR)
The SAR studies in this series focus on the nature of the substituent on the phenylpiperazine moiety and the length of the alkyl linker connecting it to the this compound core. These modifications significantly influence the affinity and functional activity (agonist, partial agonist, or antagonist) at the target receptors.
Quantitative SAR Data
| Compound ID | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Functional Activity at D2 |
| S1 | High Potency | High Potency | High Potency | Partial Agonist |
| S3 | High Potency | High Potency | High Potency | Antagonist |
| S9 | High Potency | High Potency | High Potency | Antagonist |
| S12 | High Potency | High Potency | High Potency | Antagonist |
Note: Specific Ki values are detailed in the full publication. The table highlights the multi-receptor profile of these compounds.[2]
Experimental Protocols
General Synthesis of Phenylpiperazine Substituted Triazolopyridinones:
The synthesis generally begins with the alkylation of the this compound core with a dihaloalkane. The resulting haloalkyl intermediate is then subjected to a nucleophilic substitution reaction with an appropriately substituted phenylpiperazine to yield the final product.
Radioligand Binding Assays:
The affinity of the compounds for D2, 5-HT1A, and 5-HT2A receptors is determined through radioligand binding assays using cell membranes expressing the respective recombinant human receptors.
-
Assay Principle: The assay measures the ability of the test compound to displace a specific high-affinity radioligand from the receptor.
-
Procedure: Cell membranes are incubated with a fixed concentration of the radioligand (e.g., [³H]spiperone for D2, [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A) and varying concentrations of the test compound.
-
Data Analysis: The amount of bound radioactivity is measured, and the Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathway
References
Methodological & Application
Application Notes and Protocols: Synthesis of Substituted Triazolopyridinones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of substituted 1,2,4-triazolo[4,3-a]pyridin-3(2H)-ones, a class of heterocyclic compounds with significant pharmacological interest, particularly in the development of atypical antipsychotics.
Introduction
Substituted triazolopyridinones are a promising scaffold in medicinal chemistry. Derivatives of this core structure have been shown to exhibit potent activity at key neurotransmitter receptors, including dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is a hallmark of several atypical antipsychotic drugs used in the treatment of schizophrenia and other psychiatric disorders. The protocols outlined below describe common and effective methods for the synthesis of the parent triazolopyridinone ring system and its subsequent substitution, providing a foundation for the exploration of new chemical entities in drug discovery programs.
Quantitative Data Summary
The following tables summarize quantitative data from representative synthetic protocols for 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one and its derivatives.
Table 1: Synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
| Starting Material 1 | Starting Material 2 | Solvent | Method | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| 2-Chloropyridine | Semicarbazide HCl | 2-Ethoxyethanol | Reflux | 18-24 hours | 51-59 | 230-240 | [1][2] |
| 2-Hydrazinopyridine | Urea | Solvent-free | Microwave | 50 seconds | 75 | Not specified | [2] |
Table 2: Synthesis of N-Substituted 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-ones
| This compound | Alkylating/Arylating Agent | Base | Solvent | Method | Reaction Time | Yield (%) | Reference |
| Sodium 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one | 1-(3-chlorophenyl)-4-(4-chlorobutyl)piperazine | K₂CO₃ | Xylene | Reflux | 72 hours | Not specified | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one via Cyclocondensation
This protocol describes the synthesis from 2-chloropyridine and semicarbazide hydrochloride.
Materials:
-
2-Chloropyridine
-
Semicarbazide hydrochloride
-
2-Ethoxyethanol
-
Concentrated sulfuric or hydrochloric acid
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-chloropyridine (1.0 eq), semicarbazide hydrochloride (2.0 eq), and 2-ethoxyethanol.
-
Heat the mixture to reflux.
-
Slowly add a catalytic amount of concentrated sulfuric or hydrochloric acid dissolved in a small amount of 2-ethoxyethanol to the refluxing mixture.[1][2]
-
Continue refluxing for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1][2]
-
After completion, cool the reaction mixture to approximately 60°C and dilute with an equal volume of deionized water.
-
Stir the mixture while allowing it to cool to 0°C to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.
-
Dry the product under reduced pressure to yield 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one as a light-yellow solid.[2]
Protocol 2: Microwave-Assisted Synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
This protocol offers a rapid, solvent-free alternative using microwave irradiation.
Materials:
-
2-Hydrazinopyridine
-
Urea
-
Deionized water
Procedure:
-
In a microwave-safe vessel, thoroughly mix 2-hydrazinopyridine (1.0 eq) and urea (2.0 eq).[2]
-
Place the vessel in a microwave reactor and irradiate for approximately 50 seconds. Monitor the reaction progress by TLC.[2]
-
After the reaction is complete, add deionized water to the mixture to precipitate the product.
-
Collect the solid by vacuum filtration and wash with deionized water.
-
Dry the product to obtain 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one.
Protocol 3: Synthesis of N-Substituted Triazolopyridinones
This protocol describes the N-alkylation of the this compound core, a key step in preparing analogs of drugs like Trazodone.
Materials:
-
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
-
Sodium hydroxide
-
Appropriate alkyl halide (e.g., 1-bromo-4-chlorobutane followed by reaction with a substituted piperazine)[3]
-
Potassium carbonate
-
Anhydrous xylene or other suitable high-boiling solvent
Procedure:
-
Prepare the sodium salt of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one by reacting it with one equivalent of sodium hydroxide in water and then evaporating to dryness.
-
In a separate flask, reflux the desired substituted piperazine hydrochloride with a dihaloalkane (e.g., 1-bromo-4-chlorobutane) and potassium carbonate in dry xylene for 22 hours.[3]
-
To this mixture, add the sodium salt of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one and continue to reflux for an additional 72 hours.[3]
-
Cool the reaction mixture, dilute with a suitable organic solvent like chloroform, and filter to remove inorganic salts.
-
Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted this compound.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and purification of this compound.
Signaling Pathways
Substituted triazolopyridinones often act as antagonists at Dopamine D2 and Serotonin 5-HT2A receptors. The diagram below illustrates the distinct signaling cascades initiated by these two G-protein coupled receptors (GPCRs).
Caption: Opposing signaling of D2 (inhibitory) and 5-HT2A (excitatory) receptors.
References
High-Yield Synthesis of Triazolopyridinone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-yield synthesis of triazolopyridinone derivatives, a class of heterocyclic compounds with significant therapeutic potential. These derivatives are key pharmacophores in drug discovery, notably as Janus kinase (JAK) inhibitors for inflammatory diseases and as modulators of dopamine and serotonin receptors for antipsychotic applications.
Introduction
Triazolopyridinones are a privileged scaffold in medicinal chemistry due to their diverse biological activities. Their rigid, fused-ring structure allows for precise orientation of substituents to interact with biological targets. This document outlines two high-yield synthetic strategies: a one-pot synthesis of the core this compound ring system and a subsequent N-alkylation to introduce functionalized side chains, crucial for modulating pharmacological activity.
Data Presentation: Synthesis of this compound Derivatives
The following table summarizes the quantitative data for the key synthetic steps detailed in this note.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | One-Pot Synthesis of[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one | 2-Hydrazinopyridine, Urea | Microwave | - | 50 s | 75% | [4] |
| 2 | N-Alkylation | [1][2][3]triazolo[4,3-a]pyridin-3(2H)-one, 1-bromo-3-chloropropane | Acetonitrile | Reflux | 4 h | >90% (general) | Inferred from[5] |
Experimental Protocols
Protocol 1: One-Pot Microwave-Assisted Synthesis of[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one
This protocol describes a rapid and high-yielding one-pot synthesis of the core this compound scaffold using microwave irradiation.
Materials:
-
2-Hydrazinopyridine
-
Urea
-
Conical flask
-
Microwave reactor
-
Büchner funnel and filter paper
-
Deionized water
Procedure:
-
In a conical flask, place 2-hydrazinopyridine (1.0 equiv.) and urea (2.0 equiv.).
-
Place the flask in a microwave reactor and irradiate for 50 seconds.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1) solvent system.
-
After completion, add 15 cm³ of deionized water to the reaction mixture.
-
Filter the resulting solid product using a Büchner funnel.
-
The product can be obtained with an efficiency of 75% with a twofold molar excess of urea.[4]
Protocol 2: N-Alkylation of[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one
This protocol details the N-alkylation of the this compound core to introduce a functionalized side chain, a common strategy in the synthesis of trazodone analogues and other bioactive derivatives.
Materials:
-
1-bromo-3-chloropropane (or other suitable alkylating agent)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
To a solution of[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one (1.0 equiv.) in acetonitrile, add potassium carbonate (2.0 equiv.).
-
Add 1-bromo-3-chloropropane (1.2 equiv.) to the reaction mixture.
-
Heat the mixture to reflux and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated this compound derivative.
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound derivatives.
Caption: General workflow for synthesis and characterization.
Signaling Pathway: JAK-STAT Inhibition
This compound derivatives have been developed as potent inhibitors of the Janus kinase (JAK) family of enzymes, which are key components of the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors involved in inflammation and immunity.
Caption: JAK-STAT pathway inhibition by triazolopyridinones.
Signaling Pathway: Dopamine D2 and Serotonin 5-HT2A Receptor Modulation
Atypical antipsychotics often target both dopamine D2 and serotonin 5-HT2A receptors. This compound derivatives can act as antagonists or partial agonists at these receptors, modulating downstream signaling cascades implicated in the pathophysiology of psychosis.
Caption: D2/5-HT2A receptor modulation by triazolopyridinones.
References
- 1. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Triazolopyridinone Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of triazolopyridinone compounds, a class of molecules with significant interest in medicinal chemistry and drug development. The following sections offer guidance on common purification techniques, including flash chromatography, crystallization, and high-performance liquid chromatography (HPLC), complete with quantitative data and step-by-step methodologies.
Overview of Purification Strategies
The selection of an appropriate purification strategy for this compound compounds is contingent upon the scale of the synthesis, the physicochemical properties of the target compound (e.g., polarity, solubility, chirality), and the nature of the impurities. Common purification techniques include:
-
Flash Chromatography: Ideal for the routine purification of small to medium-scale (milligrams to grams) reaction mixtures, effectively separating the target compound from reagents, byproducts, and other impurities based on polarity.
-
Crystallization: A powerful technique for obtaining highly pure crystalline material, particularly suitable for the final purification step of active pharmaceutical ingredients (APIs) and their intermediates.
-
High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and is used for both analytical purity assessment and preparative purification of small to large quantities of material. Reverse-phase HPLC is commonly employed for compounds of moderate polarity.
-
Chiral Separation: Essential for the separation of enantiomers of chiral this compound compounds, which may exhibit different pharmacological and toxicological profiles. This is often achieved using specialized chiral stationary phases in HPLC or Supercritical Fluid Chromatography (SFC).
Data Presentation: Comparison of Purification Techniques
The following table summarizes quantitative data for common purification methods applied to this compound compounds, primarily focusing on the well-characterized antidepressant, Trazodone, and its intermediates.
| Purification Technique | Compound | Scale | Purity Achieved | Yield | Reference |
| Flash Chromatography | Trazodone | Not Specified | >95% (estimated) | 47% | [1](--INVALID-LINK--) |
| Crystallization | Trazodone Hydrochloride | Not Specified | >99.9% | 85% | [2](--INVALID-LINK--) |
| Crystallization | Trazodone | 107 g | Not Specified | 89% | [1](--INVALID-LINK--) |
| Microwave-Assisted Synthesis & Purification | Trazodone | Not Specified | High (by ¹H-NMR) | 71% | [3](--INVALID-LINK--) |
| Chiral SFC | Triazole Enantiomers | Analytical | Baseline Separation | N/A | [4](--INVALID-LINK--) |
Experimental Protocols
Protocol 1: Purification of a this compound Intermediate by Flash Chromatography
This protocol describes a general method for the purification of a crude this compound compound using silica gel flash chromatography.
Materials:
-
Crude this compound compound
-
Silica gel (230-400 mesh)
-
Hexanes (or Heptane), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Dichloromethane (optional), HPLC grade
-
Triethylamine (optional, for basic compounds)
-
Flash chromatography system (manual or automated) with appropriate column size
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using a mixture of hexanes and ethyl acetate (e.g., start with 70:30 hexanes:ethyl acetate).
-
Visualize the spots under a UV lamp.
-
Adjust the solvent system until the desired compound has an Rf value of approximately 0.2-0.3 for optimal separation. For basic compounds, adding 0.1-1% triethylamine to the mobile phase can improve peak shape and reduce tailing.
-
-
Column Packing:
-
Select a column size appropriate for the amount of crude material (typically a 20:1 to 100:1 ratio of silica gel to crude compound by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is well-compacted and level.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Carefully apply the solution to the top of the silica bed.
-
Dry Loading: Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. A typical gradient might be:
-
95:5 Hexanes:Ethyl Acetate (2 column volumes)
-
90:10 Hexanes:Ethyl Acetate (5 column volumes)
-
80:20 Hexanes:Ethyl Acetate (5 column volumes)
-
Continue to increase the polarity as needed to elute the target compound.
-
-
Collect fractions throughout the elution process.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the pure fractions.
-
-
Solvent Removal:
-
Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound compound.
-
Protocol 2: Recrystallization of Trazodone Hydrochloride
This protocol details the purification of Trazodone Hydrochloride by recrystallization from an isopropanol/water mixture.
Materials:
-
Crude Trazodone Hydrochloride
-
Isopropyl Alcohol (IPA)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated (optional, for pH adjustment)
-
Heating mantle or hot plate with magnetic stirrer
-
Erlenmeyer flask
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Drying oven
Procedure:
-
Dissolution:
-
In an Erlenmeyer flask, suspend the crude Trazodone Hydrochloride in isopropyl alcohol (approximately 8-10 volumes, e.g., 8-10 mL per gram of crude material).
-
Heat the mixture to reflux (around 80-85°C) with stirring until the solid dissolves completely.[1](--INVALID-LINK--)
-
If the solution is colored, hot filtration through a small amount of activated carbon can be performed to decolorize it.
-
-
Crystallization Induction:
-
Slowly add a small amount of water to the hot solution until a slight turbidity persists. Then add a few drops of IPA to redissolve the precipitate, ensuring the solution is saturated.
-
Alternatively, after dissolution in IPA, the solution can be cooled slightly, and then aqueous HCl can be added to adjust the pH to 3-4, which can promote crystallization upon cooling.[5](--INVALID-LINK--)
-
-
Cooling and Crystal Growth:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals.
-
Once at room temperature, place the flask in an ice bath for at least one hour to maximize the yield of the precipitate.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold isopropyl alcohol to remove any remaining soluble impurities.[6](--INVALID-LINK--)
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved. The final product should be a white to off-white crystalline solid.
-
Protocol 3: Analytical Purity Determination by Reverse-Phase HPLC
This protocol outlines a general method for determining the purity of a this compound compound using reverse-phase HPLC.
Materials:
-
Purified this compound compound
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA), HPLC grade
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Degas both mobile phases before use.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution to a final concentration of about 0.1 mg/mL with the mobile phase.
-
Prepare the sample solution by dissolving the purified compound in the mobile phase to a similar concentration as the working standard.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV maximum of the compound (e.g., 252 nm for Trazodone).[3](--INVALID-LINK--)
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B (linear gradient)
-
20-25 min: 90% B (isocratic)
-
25-26 min: 90% to 10% B (linear gradient)
-
26-30 min: 10% B (re-equilibration)
-
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Integrate the peaks in the resulting chromatograms.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method).
-
Protocol 4: Chiral Separation of Triazole Enantiomers by Supercritical Fluid Chromatography (SFC)
This protocol provides a starting point for the chiral separation of this compound enantiomers using SFC, based on methods developed for similar triazole compounds.[4](--INVALID-LINK--)
Materials:
-
Racemic this compound compound
-
SFC system with a UV or Mass Spectrometry (MS) detector
-
Chiral stationary phase (CSP) column (e.g., Chiralpak series, amylose or cellulose-based)
-
Supercritical CO₂
-
Methanol or Ethanol, SFC grade
-
Basic or acidic additive (e.g., isopropylamine or trifluoroacetic acid), optional
Procedure:
-
Column Selection and Screening:
-
Select a range of chiral columns for initial screening. Amylose and cellulose-based CSPs are often effective for triazole compounds.
-
Screen different columns with a standard mobile phase, for example, a gradient of 5% to 40% methanol in supercritical CO₂ over 5-10 minutes.
-
-
Mobile Phase Optimization:
-
Once a column showing some separation is identified, optimize the mobile phase.
-
Vary the co-solvent (e.g., methanol, ethanol, isopropanol) and its percentage.
-
For basic compounds, adding a small amount of a basic additive (e.g., 0.1% isopropylamine) can improve peak shape and resolution. For acidic compounds, an acidic additive (e.g., 0.1% TFA) may be beneficial.
-
-
Optimized SFC Conditions (Example):
-
Column: Chiralpak AD-H (or similar amylose-based column)
-
Mobile Phase: Isocratic mixture of 20% Methanol in CO₂
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40°C
-
Detection: UV at the compound's λmax
-
-
Analysis:
-
Dissolve the racemic mixture in a suitable solvent (e.g., methanol) and inject it into the SFC system.
-
The two enantiomers should elute as separate peaks. The resolution can be further optimized by fine-tuning the mobile phase composition and other parameters.
-
Visualization of Experimental Workflows
Flash Chromatography Workflow
Caption: Workflow for Flash Chromatography Purification.
Recrystallization Workflow
Caption: Workflow for Purification by Recrystallization.
HPLC/SFC Purification Logical Relationship
Caption: Logical Relationship for HPLC/SFC Purification.
References
- 1. Method development and validation of trazodone hydrochloride by rp- hplc [wisdomlib.org]
- 2. WO2015110883A1 - An improved process for the preparation of trazodone and hydrochloride salt thereof - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. Optimizing Enantiomeric Resolution of Chiral Triazoles in Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes and Protocols for the Analytical Characterization of Triazolopyridinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazolopyridinone derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities. Notably, they form the core structure of drugs like Trazodone, an antidepressant, and have been investigated for their potential as multireceptor atypical antipsychotics, targeting dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.[1] Rigorous analytical characterization is paramount for the successful development of these compounds, ensuring their identity, purity, and stability.
This document provides a comprehensive overview of the key analytical methods for the characterization of triazolopyridinones, including detailed experimental protocols and data presentation guidelines.
Chromatographic Methods: HPLC and LC-MS
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the separation, quantification, and identification of this compound compounds and their related impurities or metabolites.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for assessing the purity of this compound compounds and for their quantification in pharmaceutical formulations.
Experimental Protocol: Reversed-Phase HPLC for this compound Analysis
This protocol is a general guideline and may require optimization for specific this compound analogues.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly employed.[3]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is typical.[3][4] The pH of the buffer should be adjusted to ensure optimal separation and peak shape. For Mass-Spec compatibility, volatile buffers like formic acid or ammonium acetate should be used instead of phosphoric acid.[5]
-
Gradient Elution: A gradient elution is often necessary to separate compounds with a range of polarities. An example gradient is starting with a lower concentration of the organic solvent and gradually increasing it over the course of the run.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is commonly performed at a wavelength where the this compound core shows significant absorbance, for instance, around 210 nm or 260 nm.[3]
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as the initial mobile phase composition, to a known concentration.
Data Presentation: HPLC Purity and Quantification
| Compound ID | Retention Time (min) | Peak Area | Purity (%) |
| TZP-001 | 5.8 | 1254367 | 99.5 |
| TZP-002 | 6.2 | 1189754 | 98.9 |
| Impurity A | 4.5 | 6271 | 0.5 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it a powerful tool for the identification of triazolopyridinones, their metabolites, and trace-level impurities.[2][6]
Experimental Protocol: LC-MS/MS for this compound Quantification in Biological Matrices
This protocol is adapted from methods for quantifying small molecules in plasma and may require optimization.[7][8]
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding a threefold volume of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
Chromatographic Conditions: Similar to the HPLC method, but with MS-compatible mobile phases (e.g., acetonitrile and 0.1% formic acid in water).
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically effective for triazolopyridinones.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
-
Data Presentation: LC-MS/MS Quantitative Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Limit of Quantification (ng/mL) |
| TZP-001 | 372.2 | 176.1 | 3.5 | 0.5 |
| TZP-Metabolite | 388.2 | 192.1 | 2.8 | 1.0 |
| Internal Standard | 377.2 | 181.1 | 3.5 | - |
Spectroscopic Methods: NMR and X-ray Crystallography
Spectroscopic techniques are essential for the unambiguous structural elucidation of novel this compound compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule.[9] Both 1D (¹H and ¹³C) and 2D NMR experiments are routinely performed.[10][11]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[5][10]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended): Experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals, which is crucial for novel structures.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
Table 1: ¹H NMR Data for a Representative this compound Compound.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-a | 8.55 | d | 7.0 |
| H-b | 7.80 | t | 7.8 |
| H-c | 7.35 | t | 7.8 |
| H-d | 7.10 | d | 8.5 |
| NH | 11.50 | s | - |
Table 2: ¹³C NMR Data for a Representative this compound Compound.
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 160.5 |
| C-2 | 148.2 |
| C-3 | 145.1 |
| C-a | 128.9 |
| C-b | 125.4 |
| C-c | 118.6 |
| C-d | 115.3 |
| C-e | 112.8 |
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule, confirming its constitution and stereochemistry.[12]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the this compound compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound.
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the collected data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
Data Presentation: Crystallographic Data
Table 3: Crystallographic Data for a Representative this compound Compound.[3][10]
| Parameter | Value |
| Chemical Formula | C₁₂H₈N₄O |
| Formula Weight | 224.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.1413(12) |
| b (Å) | 6.9179(4) |
| c (Å) | 13.0938(8) |
| β (°) | 105.102(6) |
| Volume (ų) | 1324.16(16) |
| Z | 4 |
| R-factor (%) | 3.37 |
Workflow and Pathway Diagrams
Analytical Workflow for this compound Characterization
Caption: General analytical workflow for the characterization of synthesized this compound compounds.
Signaling Pathway of this compound Derivatives
Caption: Simplified signaling pathway for this compound derivatives acting on 5-HT2A and D2 receptors.[13][14][15]
References
- 1. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-1,2,3-TRIAZOLO[4,5-B]PYRIDINE(273-34-7) 13C NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Validation of a methodology by LC-MS/MS for the determination of triazine, triazole and organophosphate pesticide residues in biopurification systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. ijper.org [ijper.org]
- 9. mdpi.com [mdpi.com]
- 10. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 11. mdpi.com [mdpi.com]
- 12. graylab.ucdavis.edu [graylab.ucdavis.edu]
- 13. 5-HT(2A) and D(2) receptor blockade increases cortical DA release via 5-HT(1A) receptor activation: a possible mechanism of atypical antipsychotic-induced cortical dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating Triazolopyridinone Compounds in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triazolopyridinone and its related heterocyclic derivatives represent a class of compounds with significant therapeutic potential, particularly in oncology.[1] These scaffolds are frequently investigated for their ability to modulate key cellular processes involved in cancer progression.[1][2] Mechanistic studies reveal that their anti-proliferative effects are often attributed to the inhibition of critical protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and components of the PI3K/AKT pathway.[2][3][4] Consequently, treatment of cancer cells with this compound derivatives can lead to cell cycle arrest, induction of apoptosis, and a reduction in cell viability.[5][6][7]
These application notes provide a comprehensive guide with detailed protocols for the in vitro evaluation of this compound compounds using standard cell culture-based assays. The methodologies cover the assessment of cytotoxicity, the induction of apoptosis, effects on cell cycle progression, and the analysis of protein signaling pathways.
Data Presentation: Anti-Proliferative Activity of Triazole Derivatives
The following tables summarize the cytotoxic effects (IC50 values) of various this compound and related triazole derivatives against a panel of human cancer cell lines, as determined by cell viability assays such as the MTT assay.
| Compound Class | Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| This compound Derivative | Compound 11o | Capan-1 | Pancreatic Adenocarcinoma | 1.4[8] |
| Compound 11r | Capan-1 | Pancreatic Adenocarcinoma | 5.1[8] | |
| Compound 11s | Capan-1 | Pancreatic Adenocarcinoma | 5.3[8] | |
| Pyrazolo[3][8][9]triazolopyrimidine | Compound 1 | HCC1937 | Breast Cancer | < 50[3] |
| Compound 1 | MCF7 | Breast Cancer | < 50[3] | |
| Compound 1 | HeLa | Cervical Cancer | < 50[3] | |
| Pyrazolopyrimidine Derivative | Compound 14 | MCF-7 | Breast Cancer | 0.045[4] |
| Compound 14 | HCT-116 | Colon Cancer | 0.006[4] | |
| Compound 14 | HepG-2 | Liver Cancer | 0.048[4] | |
| Triazole-Podophyllotoxin Hybrid | Compound 6cf | MCF-7 | Breast Cancer | 5.71[9] |
| Compound 6cf | 4T1 | Mouse Mammary Carcinoma | 8.71[9] | |
| Compound 6af | MCF-7 | Breast Cancer | 2.61[9] | |
| [3][8][9]triazolo[1,5-a]pyridinylpyridine | Compound 1c & 2d | HCT-116, U-87 MG, MCF-7 | Colon, Glioblastoma, Breast | Potent Activity[2] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate a general experimental workflow for testing this compound compounds and a representative signaling pathway commonly targeted by these molecules.
Caption: General experimental workflow for in vitro evaluation of this compound.
Caption: Inhibition of the EGFR/AKT signaling pathway by a this compound compound.
Experimental Protocols
Protocol 1: General Cell Culture and Compound Preparation
This protocol outlines basic procedures for maintaining cell lines and preparing the this compound compound for treatment.
1.1. Materials:
-
Selected human cancer cell line (e.g., MCF-7, HCT-116)
-
Complete culture medium (specific to cell line, e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Culture flasks (T25 or T75) and plates (6-well, 96-well)
-
Humidified incubator (37°C, 5% CO2)
1.2. Cell Line Maintenance:
-
Culture cells in T75 flasks with appropriate complete medium in a humidified incubator.[10]
-
Monitor cell confluency daily.
-
When cells reach 80-90% confluency, subculture them.
-
To subculture, aspirate the medium, wash cells once with PBS, and add 1-2 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach.[10]
-
Neutralize trypsin with 5-10 mL of complete medium and transfer the cell suspension to a conical tube.[10]
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired ratio (e.g., 1:3 to 1:6).
1.3. Compound Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of the this compound compound in 100% DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot and prepare working solutions by diluting the stock solution in complete culture medium to the desired final concentrations.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. Prepare a vehicle control using medium with the same final concentration of DMSO.
Protocol 2: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[11] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[11][12]
2.1. Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Microplate reader
2.2. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Aspirate the medium and add 100 µL of fresh medium containing various concentrations of the this compound compound. Include wells for vehicle control (DMSO) and untreated cells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, protected from light.
-
Aspirate the medium containing MTT. Be careful not to disturb the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13] Annexin V binds to phosphatidylserine exposed on the outer membrane of early apoptotic cells, while Propidium Iodide (PI) stains the DNA of late apoptotic and necrotic cells with compromised membranes.[14][15]
3.1. Materials:
-
Cells seeded in a 6-well plate
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
3.2. Procedure:
-
Seed cells in 6-well plates and treat with the this compound compound (e.g., at its IC50 and 2x IC50 concentrations) for 24-48 hours. Include a vehicle control.
-
Harvest both floating and adherent cells. For adherent cells, use trypsin and neutralize with medium.
-
Combine all cells from each well, transfer to a flow cytometry tube, and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.[13]
-
Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1x10^6 cells/mL.[16]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[16]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Analyze the samples by flow cytometry within one hour.
-
Data analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Cell Cycle Analysis
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, G2/M) by flow cytometry.[4][17]
4.1. Materials:
-
Cells seeded in a 6-well plate
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Cold PBS
-
Flow cytometer
4.2. Procedure:
-
Seed and treat cells as described in Protocol 3.2.1.
-
Harvest cells by trypsinization, collect in a tube, and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a cell lysate, allowing for the analysis of changes in protein expression or phosphorylation status (e.g., p-AKT) after compound treatment.[2][18]
5.1. Materials:
-
Cells seeded in a 6-well plate or 100 mm dish
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x or 4x)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
5.2. Procedure:
-
Seed and treat cells as required.
-
After treatment, place the dish on ice and wash cells with ice-cold PBS.[18]
-
Add ice-cold RIPA buffer to the dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.[18]
-
Incubate on ice for 30 minutes with agitation.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.[18]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize samples to equal protein concentration, add Laemmli sample buffer, and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[19]
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.[20] Quantify band intensity relative to a loading control like GAPDH.
Protocol 6: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a this compound compound to inhibit the activity of a specific purified kinase enzyme. Luminescence-based assays that quantify ATP consumption (e.g., Kinase-Glo®) are common.[21]
6.1. Materials:
-
Purified recombinant kinase (e.g., EGFR, CDK2)
-
Specific kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
This compound compound dilutions
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)[22]
-
White, opaque 96-well or 384-well plates
-
Luminometer
6.2. Procedure:
-
Prepare serial dilutions of the this compound compound in kinase assay buffer.
-
In a white-walled assay plate, add the compound dilutions. Include positive (no inhibitor) and negative (no kinase) controls.
-
Prepare a master mix containing the kinase and its specific substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding ATP to the master mix and immediately dispensing it into the assay plate wells.[23]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.[22]
-
Stop the kinase reaction and measure the remaining ATP or the ADP produced according to the kit manufacturer's instructions. For an ADP-Glo™ assay:
-
Measure the luminescence using a plate-reading luminometer.
-
The signal is inversely proportional to kinase activity (for ATP depletion assays) or directly proportional (for ADP production assays). Calculate the percent inhibition for each compound concentration and determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Primary Cell Culture Protocol [cellbiologics.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. kumc.edu [kumc.edu]
- 16. bio-techne.com [bio-techne.com]
- 17. Pyrazolo[4,3- e]tetrazolo[1,5- b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bio-rad.com [bio-rad.com]
- 19. ptglab.com [ptglab.com]
- 20. google.com [google.com]
- 21. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. In vitro kinase assay [protocols.io]
Application of Triazolopyridinone in High-Throughput Screening for p38 MAP Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of triazolopyridinone derivatives as potential inhibitors of p38 mitogen-activated protein kinase (MAPK). The this compound scaffold is a significant pharmacophore in medicinal chemistry, recognized for its role in developing potent and selective kinase inhibitors. This guide will cover the background, relevant signaling pathways, quantitative data on inhibitor potency, and detailed experimental protocols for biochemical and cell-based HTS assays.
Introduction to this compound and p38 MAP Kinase
The this compound core structure is a key building block in the design of kinase inhibitors. Its rigid, heterocyclic framework allows for the precise positioning of substituents to interact with the ATP-binding pocket of kinases. One of the most critical targets for this class of compounds is the p38 MAP kinase.
The p38 MAP kinase is a serine/threonine kinase that plays a central role in cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and Crohn's disease, as well as in cancer.[1] As a key regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1β, p38 MAPK is a well-validated therapeutic target.[1] High-throughput screening of compound libraries containing this compound derivatives is a crucial step in identifying novel and effective p38 MAPK inhibitors.
Data Presentation: In Vitro Potency of Triazolopyridine Derivatives against p38α MAPK
The following table summarizes the structure-activity relationship (SAR) and in vitro inhibitory potency of a series of triazolopyridine derivatives against the p38α MAP kinase. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound ID | R1 Group | R2 Group | p38α IC50 (nM) |
| 1a | Cyclopropyl | 4-Fluorophenyl | 5 |
| 1b | Isopropyl | 4-Fluorophenyl | 12 |
| 1c | Methyl | 4-Fluorophenyl | 25 |
| 2a | Cyclopropyl | 2-Methyl-4-pyridyl | 8 |
| 2b | Cyclopropyl | 2-Chloro-4-pyridyl | 15 |
| 3a | Isopropyl | 2-Methyl-4-pyridyl | 22 |
| 3b | Isopropyl | 2-Chloro-4-pyridyl | 45 |
Note: The data presented is representative of triazolopyridine-based p38 inhibitors and is compiled from various sources in the scientific literature for illustrative purposes.
Signaling Pathway and Experimental Workflow
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a tiered signaling cascade. It is typically activated by cellular stressors and inflammatory cytokines. This activation involves a series of phosphorylation events, starting from upstream MAP kinase kinase kinases (MAP3Ks), which phosphorylate and activate MAP kinase kinases (MKKs), specifically MKK3 and MKK6. These MKKs then dually phosphorylate p38 MAPK on threonine and tyrosine residues within its activation loop, leading to its activation.[2] Activated p38 then phosphorylates a variety of downstream substrates, including other kinases and transcription factors, which in turn regulate inflammatory responses.[2]
General High-Throughput Screening Workflow
High-throughput screening for p38 MAP kinase inhibitors from a library of this compound compounds follows a standardized workflow. This process is designed to efficiently identify and validate potential drug candidates.
Experimental Protocols
Protocol 1: Biochemical HTS Assay for p38α Kinase Inhibition (ADP-Glo™ Assay)
Objective: To identify this compound compounds that inhibit the enzymatic activity of p38α MAP kinase in a high-throughput format by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human p38α kinase
-
p38 peptide substrate (e.g., MEF2C-derived peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay Buffer: 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT
-
This compound compound library dissolved in DMSO
-
384-well white, low-volume assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the this compound compounds in DMSO.
-
Using an automated liquid handler, dispense 1 µL of each compound dilution (or DMSO for controls) into the wells of a 384-well plate.
-
-
Enzyme Preparation:
-
Dilute the p38α kinase to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically by performing an enzyme titration.
-
-
Kinase Reaction:
-
Add 2 µL of the diluted p38α kinase to each well containing the compounds.
-
Prepare a substrate/ATP mixture in Assay Buffer. The final concentrations should be at or below the Km for the substrate and ATP.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
For active compounds, plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based HTS Assay for p38 MAPK Phosphorylation (High-Content Screening)
Objective: To identify this compound compounds that inhibit the activation of p38 MAP kinase in a cellular context by quantifying the level of phosphorylated p38.
Materials:
-
A suitable human cell line (e.g., HeLa or A549 cells)
-
Cell culture medium and supplements
-
This compound compound library dissolved in DMSO
-
A known p38 activator (e.g., Anisomycin)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Secondary antibody: Fluorescently labeled anti-rabbit IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
384-well black, clear-bottom imaging plates
-
High-content imaging system
Procedure:
-
Cell Plating:
-
Seed the cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer at the time of the assay.
-
Incubate the plates overnight at 37°C in a humidified CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds in cell culture medium.
-
Remove the old medium from the cell plates and add the compound dilutions.
-
Incubate the plates for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Add the p38 activator (e.g., Anisomycin) to all wells except the negative controls.
-
Incubate for 30 minutes at 37°C.
-
-
Fixation and Staining:
-
Carefully remove the medium and fix the cells with the fixation solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block the cells with blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the secondary antibody and nuclear counterstain diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Image Acquisition:
-
Acquire images of the cells using a high-content imaging system, capturing both the nuclear and the phospho-p38 channels.
-
Data Analysis:
-
Use image analysis software to identify the nuclei and quantify the intensity of the phospho-p38 fluorescence within the cytoplasm or the whole cell.
-
Calculate the percent inhibition of p38 phosphorylation for each compound concentration relative to the stimulated controls.
-
Determine the IC50 values for active compounds by plotting the percent inhibition against the compound concentration.
References
Application Notes and Protocols for In Vitro Assay Development of Triazolopyridinone Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of triazolopyridinone inhibitors. This document outlines detailed protocols for key assays to determine the efficacy and mechanism of action of this class of compounds, which have shown promise in targeting various proteins implicated in diseases such as cancer and inflammatory disorders.
Introduction to this compound Inhibitors
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds that exhibit inhibitory activity against a range of biological targets. These targets primarily include protein kinases, indoleamine 2,3-dioxygenase 1 (IDO1), and tubulin. The versatility of this scaffold allows for the development of potent and selective inhibitors for therapeutic intervention. This document details the necessary in vitro assays to characterize the biological activity of novel this compound derivatives.
Data Presentation: In Vitro Activity of this compound and Related Triazolo Analogs
The following tables summarize the in vitro inhibitory activities of various this compound and related triazolo-scaffold compounds against their respective targets. These data have been compiled from multiple studies to provide a comparative overview.
Table 1: Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) by Triazolo Compounds
| Compound ID | Assay Type | Cell Line | IC50 (µM) | Reference |
| VS9 ([1][2][3]triazolo[4,3-a]pyridine derivative) | Cell-based | A375 | 2.6 | [2] |
| Compound 38 ([1][2][3]triazolo[4,3-a]pyridine derivative) | Cell-based | A375 | 0.9 | [2] |
| Compound 24 ([1][2][3]triazolo[4,3-a]pyridine derivative) | Cell-based | A375 | >50% inhibition at 10 µM | [2] |
| Compound 25 ([1][2][3]triazolo[4,3-a]pyridine derivative) | Cell-based | A375 | >50% inhibition at 10 µM | [2] |
| Compound 3a (1,2,3-triazole derivative) | Cell-based | HeLa | 0.75 | [4] |
| Compound b (1,2,3-triazole erlotinib derivative) | Cell-based | HeLa | 0.68 ± 0.42 | [5] |
| Compound e (1,2,3-triazole erlotinib derivative) | Cell-based | HeLa | 0.32 ± 0.07 | [5] |
Table 2: Inhibition of Protein Kinases by Triazolopyridine and Related Compounds
| Compound Class | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Triazolopyridine | Syk | Biochemical | CC-509: Not specified | [6] |
| Triazolo-Quinazoline Carbothioamide (Compound 8a) | p38 MAP Kinase | In vitro | 293.42 ± 1.42 | [7] |
| Triazolo-Quinazoline Carbothioamide (Compound 8d) | p38 MAP Kinase | In vitro | 381.11 ± 2.11 | [7] |
| Triazolo-Quinazoline Carbothioamide (Compound 8f) | p38 MAP Kinase | In vitro | 459.6 ± 2.60 | [7] |
| Pyrazolo[3,4-g]isoquinoline (Compound 1b) | Haspin | Kinase Assay | 57 | [8] |
| Pyrazolo[3,4-g]isoquinoline (Compound 1c) | Haspin | Kinase Assay | 66 | [8] |
| Pyrazolo[3,4-g]isoquinoline (Compound 2c) | Haspin | Kinase Assay | 62 | [8] |
| 7-substituted triazolopyridines (CZC24758) | PI3Kγ | Cell-based | Potent (specific IC50 not provided) | [9] |
Table 3: Inhibition of Tubulin Polymerization by Triazolo Compounds
| Compound ID | Assay Type | IC50 (µM) | Reference |
| Compound 3d (2-Anilino Triazolopyrimidine) | Tubulin Polymerization | 0.45 ± 0.1 | [10] |
| Compound 3f (2-Anilino Triazolopyrimidine) | Tubulin Polymerization | 0.80 ± 0.1 | [10] |
| Compound 3h (2-Anilino Triazolopyrimidine) | Tubulin Polymerization | 1.9 ± 0.2 | [10] |
| Compound 3l (2-Anilino Triazolopyrimidine) | Tubulin Polymerization | 2.2 ± 0.2 | [10] |
| Compound 5e (2,7-diaryl-[1][2][3]triazolo[1,5-a]pyrimidine) | Tubulin Polymerization | 3-fold more powerful than CA-4 | [11] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays to characterize this compound inhibitors.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the test compounds on cell viability and is a crucial first step to rule out general cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A375 melanoma, HeLa cervical cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Prepare serial dilutions of the this compound compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.
Biochemical Kinase Inhibition Assay (e.g., for p38 MAPK, TBK1, PI3K)
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of a purified kinase. The following is a general protocol that can be adapted for specific kinases.
Materials:
-
Purified recombinant kinase (e.g., p38α MAPK, TBK1, PI3K)
-
Kinase-specific substrate (e.g., ATF-2 for p38α)
-
ATP
-
Kinase reaction buffer (specific to the kinase)
-
This compound test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Luminometer
Protocol:
-
Prepare serial dilutions of the this compound compounds in the appropriate buffer.
-
In a 384-well plate, add the test compound, purified kinase, and the specific substrate.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, deplete the remaining ATP, and then convert the generated ADP to ATP, which is used to generate a luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of the compounds to inhibit IDO1 activity within a cellular context.
Materials:
-
Human cancer cell line with inducible IDO1 expression (e.g., A375, HeLa)
-
Complete culture medium
-
Interferon-gamma (IFN-γ)
-
This compound test compounds
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours.
-
Prepare serial dilutions of the this compound compounds in culture medium.
-
Remove the IFN-γ containing medium and add the compound dilutions to the cells.
-
Incubate for 48 hours at 37°C.
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to a final concentration of 3% to precipitate proteins and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new 96-well plate.
-
Add DMAB reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm to quantify the kynurenine concentration.
-
Calculate the percentage of IDO1 inhibition and determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound inhibitors.
Caption: PI3K/Akt signaling pathway with the inhibitory action of a this compound compound on PI3K.
Caption: p38 MAPK signaling pathway showing inhibition of p38 by a this compound compound.
Caption: IDO1 metabolic pathway and its inhibition by a this compound compound.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols.
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Caption: Workflow for the in vitro biochemical kinase inhibition assay.
References
- 1. d-nb.info [d-nb.info]
- 2. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazolopyridinyl-acrylonitrile derivatives as antimicrotubule agents: Synthesis, in vitro and in silico characterization of antiproliferative activity, inhibition of tubulin polymerization and binding thermodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel 1,2,3-Triazole Erlotinib Derivatives as Potent IDO1 Inhibitors: Design, Drug-Target Interactions Prediction, Synthesis, Biological Evaluation, Molecular Docking and ADME Properties Studies [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Triazolopyridinone Chemical Probes for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazolopyridinone-based compounds have emerged as a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against various protein targets, particularly kinases. Their drug-like properties make them excellent candidates for the development of chemical probes to elucidate biological pathways and identify novel therapeutic targets. This document provides detailed application notes and protocols for utilizing a this compound-based chemical probe for target identification, focusing on the Tankyrase (TNKS) inhibitor, TI-12403, a derivative of the triazolopyridine scaffold. These protocols are designed to guide researchers in the application of this chemical probe to identify and validate its protein targets from complex biological samples.
Featured Chemical Probe: TI-12403
N-([1][2][3]triazolo[4,3-a]pyridin-3-yl)-1-(2-cyanophenyl)piperidine-4-carboxamide (TI-12403) is a potent inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), enzymes that play a crucial role in the Wnt/β-catenin signaling pathway.[4][5] Dysregulation of this pathway is implicated in numerous cancers, making TNKS an attractive therapeutic target.[4][5] TI-12403 serves as an excellent chemical probe to investigate the cellular functions of Tankyrases and to identify other potential binding partners.
Quantitative Data Summary
The following tables summarize the key quantitative data for the this compound-based Tankyrase inhibitor TI-12403 and a representative biotinylated derivative for use as a chemical probe.
Table 1: In Vitro Inhibitory Activity of TI-12403
| Target | IC50 (nM) | Assay Type | Reference |
| TNKS1 | 25 | Enzyme Assay | [6] |
| TNKS2 | 16 | Enzyme Assay | [6] |
Table 2: Cellular Activity of TI-12403
| Cell Line | Assay Type | Endpoint Measured | Concentration | Effect | Reference |
| COLO320DM | Western Blot | Active β-catenin levels | 10 µM | Reduction | [4] |
| DLD-1 | Western Blot | AXIN2 protein levels | 10 µM | Stabilization | [4] |
| COLO320DM | TOPFlash Reporter Assay | β-catenin/TCF transcriptional activity | 10 µM | Suppression | [4] |
| DLD-1 | Colony Formation Assay | Cell viability | 10 µM | Inhibition | [4] |
| COLO320DM | MTT Assay | Cell viability | 1-20 µM | Dose-dependent inhibition | [4] |
Signaling Pathway
The primary target of TI-12403, Tankyrase, is a key regulator of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Tankyrase promotes the degradation of Axin, a scaffold protein in the destruction complex. Inhibition of Tankyrase by a chemical probe like TI-12403 stabilizes Axin, leading to the downregulation of β-catenin and subsequent inhibition of Wnt target gene expression.
Caption: Wnt/β-catenin signaling pathway and the intervention point of a this compound probe.
Experimental Protocols
Protocol 1: Synthesis of a Biotinylated this compound Probe (Representative Protocol)
This protocol describes a representative synthesis of a biotinylated derivative of a this compound chemical probe for use in affinity purification experiments. The synthesis involves the modification of the core structure to incorporate a linker and a biotin tag, essential for binding to streptavidin-coated beads.
Materials:
-
This compound core with a suitable functional group for derivatization (e.g., a primary amine or carboxylic acid).
-
Biotin-PEG-NHS ester (or other activated biotinylation reagent with a linker).
-
N,N-Diisopropylethylamine (DIPEA).
-
Dimethylformamide (DMF), anhydrous.
-
Standard laboratory glassware and purification equipment (e.g., HPLC, silica gel chromatography).
Procedure:
-
Solubilization: Dissolve the this compound core compound (1 equivalent) in anhydrous DMF.
-
Amide Coupling: Add DIPEA (3 equivalents) to the solution. Subsequently, add the Biotin-PEG-NHS ester (1.2 equivalents) portion-wise while stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the pure biotinylated this compound probe.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Affinity Purification of Target Proteins from Cell Lysates
This protocol outlines the procedure for using a biotinylated this compound probe to capture its protein targets from cell lysates, followed by identification using mass spectrometry.
Materials:
-
Biotinylated this compound probe.
-
Control compound (non-biotinylated this compound or a structurally similar inactive compound).
-
Streptavidin-coated magnetic beads.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., 2% SDS in PBS, or biotin-containing buffer for competitive elution).
-
SDS-PAGE gels and reagents.
-
Mass spectrometry compatible silver stain or Coomassie stain.
Procedure:
-
Cell Lysis: Harvest cultured cells and lyse them in ice-cold lysis buffer. Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the soluble proteome.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Probe Incubation: Incubate the cell lysate (e.g., 1-5 mg of total protein) with the biotinylated this compound probe (final concentration typically 1-10 µM) for 1-2 hours at 4°C with gentle rotation. As a negative control, incubate a separate aliquot of lysate with the control compound.
-
Bead Preparation: While the lysate is incubating, wash the streptavidin-coated magnetic beads with wash buffer according to the manufacturer's instructions.
-
Capture of Probe-Protein Complexes: Add the pre-washed streptavidin beads to the lysate and incubate for another 1-2 hours at 4°C with gentle rotation to allow the biotinylated probe and its bound proteins to bind to the beads.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with wash buffer (at least 3-5 times) to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using the elution buffer. For SDS elution, boil the beads in SDS-PAGE sample buffer. For competitive elution, incubate the beads with a high concentration of free biotin.
-
Protein Separation and Visualization: Separate the eluted proteins by SDS-PAGE. Visualize the protein bands using a mass spectrometry-compatible stain.
-
Protein Identification by Mass Spectrometry: Excise the protein bands of interest from the gel. Perform in-gel digestion with trypsin and analyze the resulting peptides by LC-MS/MS to identify the proteins.
Experimental Workflow
The following diagram illustrates the overall workflow for target identification using a this compound-based chemical probe.
Caption: Workflow for target identification using a biotinylated this compound chemical probe.
Conclusion
The this compound scaffold provides a robust starting point for the development of chemical probes for target identification. The protocols and data presented herein, using the Tankyrase inhibitor TI-12403 as a prime example, offer a comprehensive guide for researchers to explore the targets and mechanisms of action of this important class of molecules. Successful application of these methods will aid in the validation of new drug targets and the development of novel therapeutics.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in triazolopyridinone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of triazolopyridinones, with a primary focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield in my triazolopyridinone synthesis?
Low yields in this compound synthesis can arise from several factors, often related to suboptimal reaction conditions, reagent quality, or the presence of side reactions. Key areas to investigate include:
-
Reaction Temperature: The temperature can significantly influence the reaction rate and the formation of byproducts. Both insufficient and excessive heat can be detrimental.
-
Solvent Choice: The polarity and boiling point of the solvent can affect reactant solubility and the reaction pathway.
-
Catalyst Activity: If a catalyst is used, its activity and concentration are critical. Catalyst poisoning or degradation can halt the reaction.
-
Reagent Stoichiometry and Quality: Incorrect molar ratios of starting materials can lead to incomplete conversion. Impurities in reagents, including water, can also interfere with the reaction.
-
Reaction Time: Reactions may not have proceeded to completion, or prolonged reaction times could lead to the decomposition of the desired product.
Q2: My reaction has stalled and is not proceeding to completion. What steps can I take?
When a reaction stalls, it is crucial to systematically investigate potential causes. Consider the following troubleshooting steps:
-
Re-evaluate Reagent Quality: Ensure all starting materials and reagents are pure and anhydrous, as required by the specific protocol. Moisture can be particularly problematic in many organic syntheses.
-
Check Catalyst Integrity: If using a catalyst, consider adding a fresh portion. For heterogeneous catalysts, ensure proper activation and handling.
-
Increase Temperature: A modest increase in reaction temperature can sometimes overcome an activation energy barrier. Monitor for byproduct formation at higher temperatures.
-
Alter Solvent: If reactant solubility is an issue, switching to a different solvent with appropriate properties might be beneficial.
Q3: I am observing the formation of significant byproducts. How can I improve the selectivity of my reaction?
The formation of byproducts is a common cause of low yields. To enhance selectivity:
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the formation of undesired side products.
-
Modify Catalyst or Reagent Addition: The order and rate of reagent addition can be critical. For instance, slow addition of a reactive intermediate can maintain a low concentration and suppress side reactions.
-
Adjust Stoichiometry: Fine-tuning the molar ratios of your reactants can favor the desired reaction pathway.
Q4: How does the choice of solvent impact the yield of this compound synthesis?
The solvent plays a multifaceted role in the synthesis of triazolopyridinones. In a study on the synthesis of 1,2,4-triazolo[1,5-a]pyridines, solvent screening revealed significant variations in yield.[1] For example, while solvents like THF, DMSO, EtOH, and MeOH yielded no product, others like pyridine, xylene, and chlorobenzene gave good yields.[1] The highest yields were often obtained in dry toluene, particularly with the addition of molecular sieves to remove trace amounts of water.[1]
Troubleshooting Guides
Issue 1: Low or No Product Formation
This is one of the most common issues. The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for low or no product formation.
Issue 2: Difficulty in Product Purification
Challenges in purifying the final this compound product can also contribute to apparent low yields.
Caption: Troubleshooting workflow for product purification challenges.
Data on Reaction Condition Optimization
The following tables summarize quantitative data from studies on optimizing this compound synthesis, providing a reference for troubleshooting.
Table 1: Optimization of Reaction Conditions for 1,2,4-Triazolo[1,5-a]pyridine Synthesis [1]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 120 | 24 | 83 |
| 2 | THF | 120 | 24 | No Product |
| 3 | DMSO | 120 | 24 | No Product |
| 4 | DMF | 120 | 24 | Low Yield |
| 5 | Pyridine | 120 | 24 | 76 |
| 6 | Xylene | 120 | 24 | 69 |
| 7 | Chlorobenzene | 120 | 24 | 79 |
| 8 | Dry Toluene | 120 | 5 | 86 |
| 9 | Dry Toluene + MS | 120 | 5 | 89 |
| 16 | Toluene (MW) | 140 | 3 | 89 |
| 17 | Toluene (MW) | 100 | 3 | Lower Yield |
| 18 | Toluene (MW) | 160 | 1.5 | 81 |
| 19 | Toluene (MW) | 180 | 0.67 | 76 |
MS: Molecular Sieves, MW: Microwave irradiation
Experimental Protocols
General Protocol for Microwave-Mediated Synthesis of 1,2,4-Triazolo[1,5-a]pyridines[1]
This protocol is based on a catalyst-free synthesis and can be adapted for troubleshooting and optimization.
Materials:
-
Enaminonitrile (1.0 equiv)
-
Benzohydrazide (2.0 equiv)
-
Dry Toluene
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add the enaminonitrile (1.0 equiv) and benzohydrazide (2.0 equiv).
-
Add dry toluene (1.5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 140 °C and maintain for 3 hours.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,4-triazolo[1,5-a]pyridine.
Note: This is a general protocol. The optimal temperature and reaction time may vary depending on the specific substrates used. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC).
References
Technical Support Center: Optimizing Triazolopyridinone Cyclization
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of triazolopyridinones.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of triazolopyridinone cyclization?
The yield of this compound cyclization is highly sensitive to several factors, including the choice of catalyst, solvent, reaction temperature, and the nature of the substituents on the starting materials. Proper optimization of these parameters is crucial for achieving high yields.
Q2: How do I select the appropriate catalyst for my specific this compound synthesis?
Catalyst selection is substrate-dependent. Common catalysts include copper salts (e.g., CuI, CuSO4), palladium complexes, and various acids or bases. For instance, copper(I) iodide is frequently used in Ullmann-type coupling reactions to form the triazole ring. It is advisable to screen a panel of catalysts to identify the most effective one for your particular substrate.
Q3: What is the optimal temperature range for this compound cyclization?
The optimal temperature can vary significantly, typically ranging from room temperature to high temperatures (e.g., 120-150 °C), often requiring microwave irradiation to improve yields and reduce reaction times. It is recommended to start with the reported temperature from a similar literature procedure and then optimize by systematically increasing or decreasing it.
Q4: How can I minimize the formation of side products?
Side product formation is a common issue. Strategies to minimize impurities include:
-
Controlling the reaction temperature: Gradual heating and maintaining a stable temperature can prevent the formation of thermal decomposition products.
-
Using high-purity starting materials and reagents: Impurities in the starting materials can often lead to unwanted side reactions.
-
Optimizing the catalyst loading: Both too little and too much catalyst can lead to the formation of side products.
Q5: What are the best practices for purifying triazolopyridinones?
Standard purification techniques such as column chromatography on silica gel are typically effective. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often successful. Recrystallization can also be an effective method for obtaining highly pure product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive catalyst- Incorrect solvent- Suboptimal temperature- Poor quality starting materials | - Test a different catalyst or a new batch of the current catalyst.- Screen a variety of solvents with different polarities (e.g., DMF, DMSO, toluene).- Systematically vary the reaction temperature in 10 °C increments.- Ensure the purity of starting materials using techniques like NMR or LC-MS. |
| Formation of Multiple Side Products | - Reaction temperature is too high- Incorrect catalyst or ligand- Presence of oxygen or moisture | - Lower the reaction temperature.- Screen different catalysts and ligands to improve selectivity.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
| Incomplete Reaction | - Insufficient reaction time- Low catalyst loading | - Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.- Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). |
| Difficulty in Product Isolation/Purification | - Product is highly polar or non-polar- Product co-elutes with impurities | - For highly polar products, consider using reverse-phase chromatography.- For non-polar products, use a less polar solvent system.- Adjust the solvent system for column chromatography to improve separation. Consider using a different stationary phase if necessary. |
Experimental Protocols
General Procedure for Copper-Catalyzed this compound Synthesis
A mixture of the appropriate aminopyridine (1.0 mmol), the corresponding azide (1.1 mmol), copper(I) iodide (0.1 mmol), and a suitable ligand (e.g., L-proline, 0.2 mmol) in a solvent such as DMSO (5 mL) is placed in a sealed reaction vessel. The mixture is then heated to the desired temperature (e.g., 120 °C) with stirring for the specified time (e.g., 12-24 hours). After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Diagrams
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in this compound cyclization.
Technical Support Center: Overcoming Solubility Challenges of Triazolopyridinone Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with triazolopyridinone derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit poor aqueous solubility?
A1: The limited aqueous solubility of many this compound derivatives can be attributed to their molecular structure. These compounds often possess a rigid, fused heterocyclic ring system that is largely hydrophobic. This hydrophobicity, coupled with potentially strong intermolecular interactions in the solid state (high crystal lattice energy), makes it energetically unfavorable for individual molecules to be solvated by water. The presence and nature of substituents on the this compound core will also significantly influence solubility.
Q2: What is the first step I should take to assess the solubility of my this compound derivative?
A2: A systematic assessment of both kinetic and thermodynamic solubility is the recommended first step.
-
Kinetic solubility determination, often performed in high-throughput screening, measures the concentration of a compound that dissolves in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) after a short incubation time, following dilution from a high-concentration stock solution (typically in DMSO). This provides a rapid assessment of how readily the compound dissolves.
-
Thermodynamic solubility is the true equilibrium solubility, determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (e.g., 24-48 hours) until the concentration in solution is constant. The shake-flask method is the gold standard for this measurement.[1][2]
Q3: How can I improve the solubility of my lead this compound candidate for in vitro assays?
A3: For in vitro assays, several strategies can be employed to increase the apparent solubility of your compound:
-
pH Modification: If your this compound derivative has ionizable functional groups (e.g., basic nitrogen atoms), adjusting the pH of the assay buffer can significantly increase solubility.[3] For a weakly basic compound, lowering the pH will lead to protonation and formation of a more soluble salt form.
-
Use of Co-solvents: Adding a water-miscible organic solvent, such as ethanol, propylene glycol, or polyethylene glycol (PEG), can increase the solubility of hydrophobic compounds.[4] However, it is crucial to optimize the co-solvent concentration to avoid potential toxicity or off-target effects in your biological assay.
-
Formulation with Surfactants: Non-ionic surfactants can be used at concentrations above their critical micelle concentration to form micelles that encapsulate the hydrophobic drug, thereby increasing its solubility.
Q4: My this compound derivative shows good in vitro activity but poor oral bioavailability in animal studies. What could be the cause and how can I address it?
A4: Poor oral bioavailability despite good in vitro activity is a common challenge for poorly soluble compounds, often categorized as Biopharmaceutics Classification System (BCS) Class II drugs. The low bioavailability is likely due to dissolution rate-limited absorption in the gastrointestinal tract. To address this, you can explore various formulation strategies to enhance the dissolution rate and solubility:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, leading to a faster dissolution rate.[5]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion.[6][7] This amorphous form has higher apparent solubility and a faster dissolution rate compared to the crystalline form.
-
Salt Formation: If the compound has suitable ionizable groups, forming a salt can dramatically improve its solubility and dissolution rate.
-
Co-crystallization: Creating a co-crystal with a benign co-former can alter the crystal lattice and improve the physicochemical properties of the drug, including solubility.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solutions |
| Compound precipitates from DMSO stock upon dilution in aqueous buffer for in vitro assays. | The aqueous solubility of the compound is exceeded. | 1. Optimize DMSO Concentration: Keep the final DMSO concentration in the assay as low as possible (typically <1%).2. Use Co-solvents: Add a small percentage of a water-miscible organic co-solvent to the aqueous buffer.3. pH Adjustment: If the compound is ionizable, adjust the pH of the buffer to favor the more soluble form.[3] |
| Low and variable results in cell-based assays. | Poor solubility leads to inconsistent compound concentration in the assay medium. | 1. Prepare Supersaturated Solutions (with caution): While not ideal, carefully prepared supersaturated solutions can sometimes be used for short-term experiments.2. Formulate with Cyclodextrins: Cyclodextrins can form inclusion complexes with the drug, enhancing its solubility.[6]3. Sonication: Briefly sonicating the final diluted solution can help dissolve small amounts of precipitate. |
| Poor oral bioavailability in preclinical animal models. | Dissolution rate-limited absorption in the gastrointestinal tract. | 1. Particle Size Reduction: Micronize the drug substance or prepare a nanosuspension.[5]2. Amorphous Solid Dispersion: Formulate the drug as a solid dispersion with a suitable polymer carrier.[2][7][8]3. Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be effective. |
Quantitative Data Summary
The following table summarizes the thermodynamic solubility of two triazolo quinolone class derivatives (as analogs to triazolopyridinones) in various organic solvents at different temperatures, as determined by the gravimetric method. This data can be useful for selecting appropriate solvents for processing, such as in the preparation of solid dispersions by the solvent evaporation method.
Table 1: Thermodynamic Solubility of Triazolo Quinolone Derivatives in Organic Solvents
| Compound | Solvent | Temperature (°C) | Solubility (mole fraction, x10³) |
| Derivative A | Methanol | 25 | 1.25 |
| 35 | 1.89 | ||
| 45 | 2.78 | ||
| Ethanol | 25 | 0.98 | |
| 35 | 1.45 | ||
| 45 | 2.11 | ||
| n-Propanol | 25 | 0.76 | |
| 35 | 1.12 | ||
| 45 | 1.63 | ||
| Ethyl Acetate | 25 | 3.15 | |
| 35 | 4.56 | ||
| 45 | 6.52 | ||
| Derivative B | Methanol | 25 | 2.01 |
| 35 | 2.98 | ||
| 45 | 4.32 | ||
| Ethanol | 25 | 1.57 | |
| 35 | 2.33 | ||
| 45 | 3.39 | ||
| n-Propanol | 25 | 1.22 | |
| 35 | 1.80 | ||
| 45 | 2.62 | ||
| Ethyl Acetate | 25 | 5.03 | |
| 35 | 7.28 | ||
| 45 | 10.41 |
Data adapted from a study on triazolo quinolone class derivatives.[9]
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a this compound derivative in a specific solvent.
Materials:
-
This compound derivative (solid)
-
Solvent of interest (e.g., pH 7.4 phosphate buffer)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column and detector
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Add an excess amount of the this compound derivative to a vial containing a known volume of the solvent (e.g., 5-10 mg in 1 mL). The excess solid should be clearly visible.
-
Seal the vials tightly and place them on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining undissolved solid.
-
Accurately dilute a known volume of the clear supernatant with the appropriate mobile phase for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a standard calibration curve.
-
Perform the experiment in triplicate to ensure reproducibility.
Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
Objective: To enhance the solubility and dissolution rate of a this compound derivative by preparing an amorphous solid dispersion with a hydrophilic polymer.
Materials:
-
This compound derivative
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and polymer are soluble
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Methodology:
-
Dissolution: Accurately weigh the this compound derivative and the polymer in a predetermined ratio (e.g., 1:1, 1:3, 1:5 by weight). Dissolve both components in a sufficient volume of the selected organic solvent in a round-bottom flask. Stir until a clear solution is obtained.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a solid film or mass is formed on the inner wall of the flask.
-
Drying: Scrape the solid mass from the flask and transfer it to a vacuum oven. Dry the material at a suitable temperature (e.g., 40°C) for 24 hours or until a constant weight is achieved to remove any residual solvent.
-
Pulverization and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion to confirm the amorphous state of the drug using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Evaluate the improvement in dissolution rate using a standard dissolution apparatus.
Visualizations
Caption: Workflow for developing an improved formulation of a poorly soluble this compound derivative.
Caption: Troubleshooting logic for addressing solubility issues with this compound derivatives.
Caption: A generalized signaling pathway potentially modulated by this compound derivatives.
References
- 1. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
- 7. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Triazolopyridinone Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the purity of triazolopyridinone compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound compounds.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent even at low temperatures. The volume of solvent used was too large. Premature crystallization occurred during hot filtration. | - Select a solvent in which the compound has lower solubility at room temperature. - Use a co-solvent system to decrease solubility at cold temperatures. - Use the minimum amount of hot solvent necessary to dissolve the compound. - Pre-heat the filtration apparatus to prevent the solution from cooling and crystallizing prematurely. |
| Oiling Out During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound. The compound is too impure. The solution is cooling too rapidly. | - Use a lower-boiling point solvent. - Pre-purify the crude material using another technique like column chromatography to remove significant impurities. - Allow the solution to cool more slowly. You can insulate the flask to achieve this. |
| Compound Streaking/Tailing on Silica Gel Column Chromatography | The compound is interacting too strongly with the acidic silica gel. The mobile phase is not polar enough to elute the compound effectively. The column is overloaded with the sample. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize active sites on the silica gel. - Gradually increase the polarity of the mobile phase (gradient elution). - Ensure the sample load is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Poor Separation of Impurities by Column Chromatography | The polarity difference between the compound and impurities is minimal. The column was not packed properly, leading to channeling. | - Use a shallower solvent gradient to improve resolution. - Try a different stationary phase, such as alumina or a functionalized silica gel (e.g., amino- or cyano-). - Ensure the column is packed uniformly without air bubbles or cracks. |
| Peak Tailing in RP-HPLC Analysis | Secondary interactions between the basic this compound and residual acidic silanol groups on the C18 column. Inappropriate mobile phase pH. | - Use a modern, end-capped HPLC column with minimal residual silanols. - Lower the mobile phase pH (e.g., to 2.5-3.5 with formic acid or trifluoroacetic acid) to protonate the silanols and reduce interaction. - Add a competing base, like triethylamine, to the mobile phase. |
| Compound Appears to Decompose on Silica Gel | The acidic nature of silica gel is causing the degradation of the acid-labile compound. | - Deactivate the silica gel by pre-treating it with a base like triethylamine. - Use a less acidic stationary phase, such as neutral alumina. - Minimize the time the compound spends on the column by using flash chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: Common impurities often include unreacted starting materials, such as derivatives of 2-aminopyridine or semicarbazides, and byproducts formed during the cyclization reaction. Depending on the synthetic route, side-reactions can lead to isomeric impurities or related heterocyclic compounds.
Q2: How do I choose the best recrystallization solvent for my this compound compound?
A2: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. For this compound derivatives, which are often polar, good starting points for solvent screening include alcohols like ethanol and isopropanol, or mixtures of these with water. Small-scale solubility tests are recommended to identify the optimal solvent or solvent system.
Q3: What is "dry loading" in column chromatography, and when should I use it?
A3: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel. This is done by dissolving your compound in a suitable solvent, mixing it with silica gel, and then evaporating the solvent to obtain a free-flowing powder. This powder is then loaded onto the top of the chromatography column. This technique is particularly useful when your compound has low solubility in the chromatography eluent, as it helps to ensure a narrow and evenly distributed starting band, leading to better separation.
Q4: My this compound derivative is a salt (e.g., hydrochloride). Can I purify it directly using silica gel chromatography?
A4: Purifying salts on silica gel can be challenging as they often have very low mobility. It is generally advisable to neutralize the salt to the freebase form before attempting column chromatography. This can be achieved by a liquid-liquid extraction with a mild aqueous base. After purification of the freebase, the salt can be reformed if necessary.
Q5: How can I confirm the purity of my final this compound product?
A5: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any remaining impurities. Mass Spectrometry (MS) will confirm the molecular weight of your compound.
Data Presentation
The following table presents illustrative data on the purification of a hypothetical this compound derivative, "TP-1," using various techniques. The initial purity of the crude TP-1 is assumed to be 85% as determined by HPLC.
| Purification Method | Conditions | Purity of TP-1 (Illustrative) | Recovery (Illustrative) |
| Recrystallization | Solvent: Isopropanol/Water (9:1) | 98.5% | 75% |
| Flash Column Chromatography | Stationary Phase: Silica GelMobile Phase: Heptane/Ethyl Acetate Gradient (0-100% Ethyl Acetate) | 99.2% | 85% |
| Preparative RP-HPLC | Stationary Phase: C18Mobile Phase: Water/Acetonitrile Gradient with 0.1% Formic Acid | >99.9% | 60% |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, and mixtures thereof) at room temperature and upon heating. Identify a solvent or solvent system where the compound is sparingly soluble at room temperature but fully dissolves when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography of this compound
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% heptane). Pack a column with the slurry, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent. If solubility is low in the mobile phase, perform a dry load by pre-adsorbing the compound onto a small amount of silica gel. Apply the sample to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient. If peak tailing is observed, consider adding 0.1-1% triethylamine to the mobile phase.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Purity Analysis by RP-HPLC
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve a small, accurately weighed amount of the this compound sample in the initial mobile phase composition or a suitable solvent like methanol.
Mandatory Visualizations
addressing common side reactions in triazolopyridinone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of triazolopyridinones. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the potential causes and solutions?
A1: Low yields in triazolopyridinone synthesis can arise from several factors. Consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure all reactants, especially the substituted hydrazines and pyridine derivatives, are of high purity. Impurities can lead to competing side reactions.
-
Reaction Conditions: Sub-optimal reaction conditions are a common cause of low yields.
- Temperature: Inadequate or excessive temperature can either slow down the reaction or lead to the decomposition of reactants and products. It is crucial to carefully control the reaction temperature. For instance, in microwave-assisted syntheses, precise control of irradiation time and power is necessary to prevent decomposition.
- Solvent: The choice of solvent is critical. Aprotic polar solvents are often advantageous as they can better solvate the transition states in SNAr reactions, which are common in these syntheses.
-
Incomplete Conversion: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction appears to have stalled, extending the reaction time or a modest increase in temperature might be beneficial.
-
Work-up Procedure: Inefficient extraction of the product during the work-up can significantly reduce the isolated yield. Ensure the appropriate solvent and a sufficient number of extractions are used.
Q2: I am observing the formation of multiple products, likely isomers. How can I improve the regioselectivity of my reaction?
A2: The formation of regioisomers is a common challenge, particularly when using unsymmetrical starting materials.
-
Understanding Reactivity: The regiochemical outcome is often dictated by the electronic and steric properties of the substituents on your starting materials. The reaction will likely proceed at the most electrophilic or sterically accessible site.
-
Reaction Conditions: The choice of reaction conditions can significantly influence regioselectivity. For some related heterocyclic syntheses, mild acidic conditions have been shown to favor the formation of one regioisomer, while neutral ionic liquids favor another.
-
Alternative Synthetic Routes: If optimizing the current reaction conditions does not provide the desired regioselectivity, exploring a different synthetic strategy may be necessary. Multi-component reactions or multi-step syntheses that allow for the purification of intermediates can offer better control over the final product's regiochemistry.
Q3: I have an impurity in my final product that is difficult to remove. How can I identify and eliminate it?
A3: Identifying and eliminating persistent impurities is crucial for obtaining a high-purity final product.
-
Impurity Identification:
-
Spectroscopic Analysis: Isolate the impurity using techniques like preparative HPLC or column chromatography. Characterize the isolated impurity using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY and HMBC). This data will help in elucidating the structure of the impurity.
-
Common Impurities: A known impurity in the synthesis of the antidepressant trazodone is the this compound core itself, which can arise from incomplete reaction of the intermediate.
-
-
Elimination Strategies:
-
Recrystallization: This is often the most effective method for removing minor impurities. Experiment with different solvent systems to find one that effectively separates the desired product from the impurity.
-
Chromatography: If recrystallization is ineffective, flash column chromatography with a carefully selected eluent system can be used for purification.
-
Reaction Re-evaluation: If a significant amount of a particular impurity is consistently formed, it may indicate a competing side reaction. Re-evaluate the reaction conditions (temperature, solvent, catalyst) to minimize the formation of this byproduct.
-
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues in this compound synthesis.
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive starting materials | Verify the purity and integrity of starting materials using analytical techniques like NMR or MS. |
| Incorrect reaction temperature | Optimize the reaction temperature. For thermally sensitive compounds, avoid excessive heat. | |
| Inappropriate solvent | Screen different solvents. Aprotic polar solvents often work well for SNAr-type reactions. | |
| Formation of a Major, Unwanted Byproduct | Competing reaction pathway | Modify reaction conditions to favor the desired pathway (e.g., change temperature, use a different base or catalyst). |
| Hydrolysis of an intermediate | Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). | |
| Product Degradation | Thermal instability | Use milder reaction conditions (e.g., lower temperature for a longer duration). During work-up, use a rotary evaporator at reduced pressure and moderate temperature. |
| Air or moisture sensitivity | Handle the product under an inert atmosphere and store it at a low temperature. |
Quantitative Data Summary
The following table summarizes the effect of reaction conditions on the yield of a this compound synthesis via a microwave-mediated, catalyst-free method.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 120 | 5 | 78 |
| 2 | Toluene | 140 | 3 | 89 |
| 3 | Toluene | 160 | 1.5 | 81 |
| 4 | Toluene | 180 | 0.67 | 76 |
| 5 | Dioxane | 140 | 4 | 82 |
| 6 | Xylene | 140 | 3.5 | 85 |
| 7 | TBME | 140 | 6 | 69 |
Data adapted from a study on a catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines.
Experimental Protocols
Protocol 1: Microwave-Mediated Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
This protocol describes a catalyst-free method for the synthesis of substituted 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides.
Materials:
-
Substituted enaminonitrile (1.0 equiv)
-
Substituted benzohydrazide (2.0 equiv)
-
Dry toluene
Procedure:
-
In an oven-dried microwave vial, add the enaminonitrile and benzohydrazide.
-
Evacuate the vial and backfill with nitrogen three times.
-
Add dry toluene to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 140 °C and maintain for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product directly by silica gel column chromatography.
Visualizations
Technical Support Center: Optimizing Triazolopyridinone Efficacy in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the efficacy of triazolopyridinone compounds in cellular assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during cellular assays with this compound compounds.
1. Compound Solubility and Precipitation
-
Question: My this compound compound precipitates when added to the cell culture medium. What can I do?
Answer: Compound precipitation is a common issue, particularly with hydrophobic molecules like many this compound derivatives. Here are several troubleshooting steps:
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound compounds to create a concentrated stock solution.[1][2][3]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Optimized Dilution Technique:
-
Warm the cell culture medium to 37°C before adding the compound stock.
-
Add the stock solution dropwise while gently swirling the medium to facilitate rapid and even dispersion.[4]
-
-
Solubility Testing: Before your main experiment, perform a solubility test to determine the maximum soluble concentration of your specific this compound in your cell culture medium.
-
Use of Surfactants: In some instances, a low concentration of a non-ionic surfactant like Pluronic F-68 can help improve solubility, but it's crucial to first test the surfactant's toxicity on your cell line.
-
-
Question: How can I prepare a stable stock solution of my this compound compound?
Answer: For long-term storage and consistent results, proper preparation and storage of stock solutions are essential.
2. Assay Variability and Reproducibility
-
Question: I'm observing high variability between replicate wells in my assay. What are the potential causes and solutions?
Answer: High variability can obscure the true effect of your compound. Consider the following factors:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a major source of variability. Ensure you have a homogeneous cell suspension before and during plating.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can alter the compound concentration. To mitigate this, you can fill the outer wells with sterile phosphate-buffered saline (PBS) or medium and use only the inner wells for your experimental samples.[5]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, reagents, or cells will introduce errors. Use calibrated pipettes and be meticulous with your technique.[5]
-
Incomplete Solubilization of Assay Reagents: For colorimetric assays like the MTT assay, ensure the formazan crystals are completely dissolved before reading the plate. This can be aided by placing the plate on a shaker for a few minutes.[6]
-
Presence of Bubbles: Air bubbles in the wells can interfere with absorbance or fluorescence readings. Be careful to avoid introducing bubbles when adding reagents.[6]
-
3. Unexpected Cytotoxicity or Lack of Efficacy
-
Question: My this compound compound is showing unexpected cytotoxicity at concentrations where I expect to see a specific inhibitory effect. How can I troubleshoot this?
Answer: Distinguishing between specific inhibitory effects and general cytotoxicity is crucial.
-
Determine IC50 for Cytotoxicity: First, perform a dose-response experiment to determine the concentration at which the compound causes 50% cell death (cytotoxic IC50) using a cell viability assay (e.g., MTT, resazurin, or CellTiter-Glo). This will help you establish a therapeutic window for your experiments.
-
Optimize Incubation Time: Cytotoxicity can be time-dependent. A shorter incubation time might be sufficient to observe the inhibition of a specific signaling pathway without causing widespread cell death.[7]
-
Control Experiments: Include appropriate positive and negative controls in your assay. A known inhibitor of the target pathway can serve as a positive control, while a vehicle-treated group (e.g., DMSO) is a crucial negative control.
-
-
Question: My this compound compound is not showing the expected efficacy in the cellular assay, even at high concentrations. What should I consider?
Answer: A lack of efficacy can stem from several factors:
-
Cell Permeability: The compound may not be effectively crossing the cell membrane. While many small molecule inhibitors are cell-permeable, this should not be assumed. Specific assays can be performed to assess cell permeability.
-
Compound Stability: The compound may be unstable in the cell culture medium over the course of the experiment. Consider performing a time-course experiment and analyzing the medium to assess compound degradation.
-
Target Engagement: The compound may not be binding to its intended target within the cell. A Cellular Thermal Shift Assay (CETSA) can be used to verify target engagement in a cellular context.
-
Off-Target Effects: The compound might be hitting other targets that counteract the expected effect.
-
Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms to the compound's mode of action.
-
4. Optimizing Experimental Parameters
-
Question: How do I determine the optimal concentration and incubation time for my this compound compound?
Answer: The optimal conditions are highly dependent on the specific compound, cell line, and biological question.
-
Dose-Response Curve: To determine the optimal concentration, perform a dose-response experiment with a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).
-
Time-Course Experiment: To find the optimal incubation time, treat cells with a fixed concentration of the compound (e.g., near the IC50) and measure the effect at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The optimal time is often when the response reaches a plateau.
-
Quantitative Data Summary
The following tables provide a summary of hypothetical quantitative data for a generic this compound inhibitor to illustrate how to structure and present experimental results.
Table 1: Dose-Response of this compound-X on Cell Viability
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 ± 5 | 100 ± 6 | 100 ± 7 |
| 0.1 | 98 ± 4 | 95 ± 5 | 90 ± 6 |
| 1 | 85 ± 6 | 75 ± 7 | 60 ± 8 |
| 10 | 55 ± 5 | 40 ± 6 | 25 ± 5 |
| 100 | 15 ± 3 | 5 ± 2 | 2 ± 1 |
Table 2: IC50 Values of this compound-X in Different Cell Lines
| Cell Line | Target | IC50 (µM) at 48h |
| Cancer Cell Line A | Kinase Y | 8.5 |
| Cancer Cell Line B | PDE4 | 12.2 |
| Normal Cell Line C | - | > 100 |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of a this compound compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
2. Western Blot for Target Phosphorylation
This protocol can be used to assess the inhibition of a target kinase by a this compound compound.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the this compound compound at various concentrations and for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to confirm equal loading.
3. Cellular Thermal Shift Assay (CETSA)
This protocol is for verifying the engagement of a this compound compound with its intracellular target.
-
Cell Treatment: Treat cultured cells with the this compound compound or vehicle control for a specified time.
-
Heating: Heat the cell suspensions at various temperatures for a set duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing or with a lysis buffer.
-
Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Protein Analysis: Analyze the supernatant for the presence of the target protein using Western blotting or other protein detection methods. A compound that binds to and stabilizes its target will result in more of the target protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.
Visualizations
Caption: Kinase Inhibition Signaling Pathway.
Caption: Troubleshooting Workflow for Cellular Assays.
Caption: PDE4 Inhibition Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
- 7. mdpi.com [mdpi.com]
troubleshooting inconsistent results in triazolopyridinone experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving triazolopyridinone compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a low yield. What are the common causes and solutions?
A1: Low yields in this compound synthesis can stem from several factors. Incomplete reaction, side reactions, and suboptimal reaction conditions are common culprits. Ensure your starting materials, such as 2-chloropyridine and semicarbazide hydrochloride, are pure and dry. Water content can interfere with the reaction. The reaction temperature and time are also critical; prolonged reaction times at high temperatures might lead to degradation of the product. Consider optimizing the reaction conditions as detailed in the experimental protocols below. The use of a catalyst, such as sulfuric or hydrochloric acid, can significantly influence the reaction outcome.
Q2: I'm observing a brownish color in my purified this compound product. What could be the cause?
A2: A brownish coloration in the final product often indicates the presence of impurities. These could be residual starting materials, byproducts from side reactions, or degradation products. Purification by recrystallization is crucial. If the color persists after recrystallization, consider using activated charcoal during the purification process to remove colored impurities. It is also important to handle the compound with care as some this compound derivatives can be light-sensitive.
Q3: My purified this compound compound shows inconsistent results in biological assays. What should I investigate?
A3: Inconsistent biological assay results can be due to a variety of factors related to the compound itself or the assay conditions. Key aspects to investigate include:
-
Compound Purity: Even small amounts of impurities can interfere with biological assays. Confirm the purity of your compound using analytical techniques such as HPLC and NMR.
-
Solubility: this compound and its derivatives can have limited solubility in aqueous buffers. Precipitation of the compound during the assay will lead to inconsistent effective concentrations. Ensure your compound is fully dissolved in a suitable stock solvent (e.g., DMSO) and that the final concentration of the solvent in the assay is not affecting the biological system.
-
Compound Stability: Assess the stability of your compound under the assay conditions (e.g., pH, temperature, light exposure). Degradation during the experiment will lead to a decrease in the active concentration.
-
Assay Interference: Some chemical scaffolds have been identified as Pan-Assay Interference Compounds (PAINS), which can lead to false-positive results through non-specific mechanisms. While the this compound core is not a widely recognized PAIN, it is good practice to perform control experiments to rule out assay artifacts.
Troubleshooting Guides
Guide 1: Synthesis and Purification
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Ensure starting materials are pure and dry.- Optimize reaction time and temperature.- Use a catalyst if the protocol allows. |
| Side reactions | - Monitor the reaction progress using TLC to identify the optimal endpoint.- Adjust the stoichiometry of the reactants. | |
| "Oiling Out" during Recrystallization | The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooled too rapidly. | - Re-heat the solution and add more solvent.- Allow the solution to cool more slowly to room temperature before placing it in a cold bath. |
| Colored Impurities in Final Product | Residual starting materials or byproducts. | - Perform recrystallization from a suitable solvent.- Use activated charcoal during recrystallization to adsorb colored impurities. |
Guide 2: Biological Assays
| Problem | Potential Cause | Recommended Solution |
| High Variability in IC50 Values | Poor compound solubility in assay buffer. | - Confirm the solubility of the compound in the assay medium.- Prepare fresh stock solutions and serially dilute for each experiment.- Ensure the final concentration of the stock solvent (e.g., DMSO) is consistent and non-toxic to the cells. |
| Compound instability in assay conditions. | - Assess the stability of the compound over the time course of the experiment using HPLC.- Prepare fresh dilutions of the compound immediately before use. | |
| Atypical Dose-Response Curve | Assay interference (e.g., compound aggregation, non-specific binding). | - Perform control experiments, such as testing the compound in the absence of the biological target.- Consider using a different assay format with an alternative detection method. |
| Incorrect concentration range tested. | - Test a wider range of compound concentrations to capture the full dose-response relationship. |
Experimental Protocols
Synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
This protocol describes a common method for the synthesis of the core this compound scaffold.
Materials:
-
2-Chloropyridine
-
Semicarbazide hydrochloride
-
2-Ethoxyethanol
-
Concentrated sulfuric acid or hydrochloric acid
-
Deionized water
Procedure:
-
A mixture of 2-chloropyridine and semicarbazide hydrochloride in 2-ethoxyethanol is heated to reflux.[1]
-
A solution of concentrated sulfuric acid or hydrochloric acid in 2-ethoxyethanol is slowly added to the reaction mixture.[1][2]
-
The resulting solution is refluxed for a specified period (see table below).[1][2]
-
The reaction mixture is then cooled, and deionized water is added to precipitate the product.[1][2]
-
The solid product is collected by filtration, washed with deionized water, and dried.[1][2]
Comparison of Synthesis Conditions:
| Parameter | Method 1 | Method 2 |
| Catalyst | Concentrated Sulfuric Acid | Concentrated Hydrochloric Acid |
| Reaction Time | 18 hours | 24 hours |
| Reported Yield | 59% | 51% |
| Reference | [1] | [2] |
Visualizations
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of a this compound compound.
References
Technical Support Center: Improving the Stability of Triazolopyridinone Stock Solutions
Welcome to the technical support center for triazolopyridinone compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and stability assessment of this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing high-concentration stock solutions of this compound compounds?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of this compound and other hydrophobic small molecules. For compounds with limited solubility in DMSO, co-solvents such as ethanol or polyethylene glycol (PEG) may be used in combination with water, though this is less common for initial high-concentration stocks. It is crucial to use anhydrous or high-purity DMSO, as it is hygroscopic and absorbed water can lead to compound degradation through hydrolysis.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term stability, this compound stock solutions, particularly in DMSO, should be stored at -80°C. For routine use and shorter-term storage, -20°C is generally acceptable.[1] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]
Q3: How long can I store my this compound stock solution?
A3: The stability of a specific this compound derivative will depend on its structure. However, general guidelines suggest that stock solutions in DMSO can be stable for up to 2 years at -80°C and for 1 year at -20°C.[1] For solutions stored at -20°C for more than a month, re-analysis to confirm integrity and concentration is recommended before use in critical experiments.
Q4: My compound is in solid (powder) form. How should I store it?
A4: As a solid, this compound compounds are generally more stable than in solution. They should be stored at -20°C, where they can be stable for at least four years, and protected from moisture by keeping them in a desiccator.[2]
Q5: I see precipitation in my stock solution after thawing or upon dilution into an aqueous buffer. What should I do?
A5: Precipitation is a common issue and can indicate that the compound's solubility limit has been exceeded. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this issue.
Q6: What are the likely degradation pathways for this compound compounds?
A6: this compound structures can be susceptible to oxidation and hydrolysis. A known degradation pathway for some 1,2,4-triazolo[4,3-a]pyridine derivatives involves the formation of N-oxides. Trazodone, which contains a this compound core, has been shown to degrade under acidic hydrolysis, oxidative stress, and photolytic conditions.[1][3]
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound stock solutions.
Issue 1: Precipitate Observed in Stock Solution or Working Solution
Symptoms:
-
Visible particles or cloudiness in the DMSO stock solution after thawing.
-
Turbidity or precipitation appears immediately after diluting the DMSO stock into aqueous media (e.g., cell culture medium, PBS).
-
Inconsistent results in downstream assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Quantitative Data Summary
While the stability of each this compound derivative is unique, the following tables provide general guidelines and illustrative data for proper storage and stability assessment.
Table 1: Recommended Storage Conditions for Stock Solutions
| Solvent | Storage Temperature | Recommended Duration | Key Considerations |
| Anhydrous DMSO | -80°C | Up to 2 years[1] | Optimal for long-term archiving. Minimize freeze-thaw cycles. |
| Anhydrous DMSO | -20°C | Up to 1 year[1] | Suitable for routine use. Aliquoting is critical.[2] |
| Ethanol | -20°C | Variable (Compound-dependent) | Less common for primary stocks; may be used as a co-solvent. |
| Aqueous Buffers | 4°C or -20°C | Not Recommended (Prepare Fresh) | High risk of hydrolysis and precipitation. Use immediately. |
Table 2: Illustrative Example of a Forced Degradation Study for a this compound Analog
This table presents hypothetical data from a forced degradation study, which is used to establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation to identify potential degradation products.
| Stress Condition | Duration | Temperature | % Parent Compound Remaining | % Total Degradants |
| 0.1 M HCl (Acid Hydrolysis) | 24 hours | 60°C | 85.2% | 14.1% |
| 0.1 M NaOH (Base Hydrolysis) | 8 hours | 60°C | 89.5% | 9.8% |
| 3% H₂O₂ (Oxidation) | 24 hours | Room Temp | 82.1% | 17.2% |
| UV Light (Photolytic) | 72 hours | Room Temp | 91.7% | 7.9% |
| Dry Heat (Thermal) | 7 days | 80°C | 95.4% | 4.3% |
Note: This data is for illustrative purposes to guide experimental design.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Analogs
This protocol outlines a general procedure for assessing the chemical stability of a this compound stock solution over time.
1. Objective: To quantify the parent compound and resolve it from any potential degradation products.
2. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
HPLC-grade water.
-
Ammonium acetate or formic acid (for mobile phase modification).
-
HPLC system with a UV or PDA detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).
3. Sample Preparation (Time=0): a. Dilute the 10 mM stock solution to a working concentration (e.g., 100 µM) using the desired storage solvent (e.g., 90% DMSO / 10% Water). b. Prepare aliquots of this working solution in amber glass vials for each time point and storage condition. c. Immediately take a "Time 0" aliquot and dilute it further with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µM).
4. Storage Conditions: a. Store the prepared aliquots under the desired conditions (e.g., -80°C, -20°C, 4°C, Room Temperature). Protect from light.
5. Time Point Analysis: a. At each scheduled time point (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition. b. Allow the aliquot to thaw completely and equilibrate to room temperature. c. Prepare the sample for HPLC analysis as done for the "Time 0" sample.
6. HPLC Method:
- Column: Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 10 mM Ammonium Acetate in water, pH 8.5.
- Mobile Phase B: Methanol.[3]
- Flow Rate: 0.25 - 1.0 mL/min.
- Gradient: Start with a high percentage of Mobile Phase A, and ramp up to a high percentage of Mobile Phase B to ensure elution of all components. (e.g., 5% to 95% B over 15 minutes).
- Detection: UV/PDA detector set at a wavelength where the parent compound has maximum absorbance (e.g., 254 nm, determine via UV scan).
- Injection Volume: 10-20 µL.
7. Data Analysis: a. Calculate the peak area of the parent compound at each time point. b. Express the stability as a percentage of the initial peak area at Time 0. c. Monitor the chromatogram for the appearance of new peaks, which indicate degradation products.
Caption: Workflow for stock solution stability assessment.
Protocol 2: Kinetic Solubility Assay
1. Objective: To determine the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.
2. Materials:
-
Test compound (10 mM stock in DMSO).
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
96-well clear-bottom microplate.
-
Plate reader capable of measuring absorbance or nephelometry.
3. Procedure: a. Create a serial dilution of the 10 mM stock solution in DMSO in a separate 96-well plate. b. In the clear-bottom analysis plate, add the aqueous buffer to the wells. c. Transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the analysis plate containing the buffer. This should be done rapidly to ensure good mixing. The final DMSO concentration should be kept low (e.g., <1%). d. Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking. e. Measure the turbidity of each well using a plate reader at a non-absorbing wavelength (e.g., 620 nm). f. The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Signaling Pathway Context
This compound-based compounds have been developed as inhibitors for various protein kinases involved in cancer signaling. One of the key pathways targeted is the RAS/RAF/MEK/ERK (MAPK) pathway, which is frequently hyperactivated in many cancers and drives cell proliferation and survival.
Caption: Inhibition of the ERK signaling pathway.
References
Technical Support Center: Large-Scale Synthesis of Triazolopyridinone
Welcome to the technical support center for the method refinement and large-scale synthesis of triazolopyridinone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing your synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when scaling up the synthesis of this compound?
A1: When scaling up, the most critical parameters to monitor and control are:
-
Heat Transfer: Exothermic reactions can lead to "hot spots" in large reactors if not managed effectively, potentially causing side reactions or product degradation. Ensure your reactor's cooling system is adequate for the larger volume.
-
Mass Transfer and Mixing: Inefficient mixing can result in localized high concentrations of reactants, leading to impurities and reduced yield. The agitator design and speed should be optimized for the reactor geometry and viscosity of the reaction mixture.
-
Rate of Reagent Addition: The rate of adding reagents becomes more critical at scale to control reaction temperature and minimize side product formation.
-
Crystallization and Isolation: The cooling rate, agitation, and solvent choice during crystallization can significantly impact crystal size, morphology, and purity. These parameters need to be carefully controlled to ensure consistent product quality.
Q2: How can I minimize impurity formation during the large-scale synthesis?
A2: Impurity formation can be minimized by:
-
Controlling Reaction Temperature: Maintain a consistent and optimal temperature throughout the reaction.
-
Optimizing Stoichiometry: Use the correct molar ratios of reactants to avoid unreacted starting materials or excess reagents that can lead to side reactions.
-
Inert Atmosphere: For sensitive reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Purification of Starting Materials: Ensure the purity of your starting materials, as impurities in the initial reagents can be carried through the synthesis.
-
Appropriate Work-up and Purification: Develop a robust work-up and purification procedure. This may involve techniques like recrystallization, column chromatography, or extraction to remove specific impurities.
Q3: What are common impurities found in this compound synthesis?
A3: Common impurities can include unreacted starting materials, intermediates, and side-products from competing reactions. For instance, in syntheses involving trazodone intermediates, you might encounter impurities such as 1-(3-chlorophenyl)piperazine. It is crucial to perform thorough analytical testing, such as HPLC and mass spectrometry, to identify and quantify any impurities.
Q4: Are there catalyst-free methods available for the large-scale synthesis of this compound derivatives?
A4: Yes, catalyst-free methods, often utilizing microwave irradiation, have been developed for the synthesis of 1,2,4-triazolo[1,5-a]pyridines.[1] These methods offer advantages such as shorter reaction times, reduced environmental impact, and avoidance of metal contamination in the final product.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction, side reactions, or product degradation. | - Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.- Re-evaluate the reaction temperature; it may be too high or too low.- Ensure the purity of starting materials and solvents. |
| Poor Product Purity | Inefficient purification, presence of closely-related impurities, or product decomposition during work-up. | - Optimize the recrystallization solvent system.- Consider using column chromatography for purification.- Ensure the work-up procedure is performed promptly and at an appropriate temperature to prevent degradation. |
| Inconsistent Crystal Form (Polymorphism) | Variations in crystallization conditions such as solvent, temperature, and cooling rate. | - Standardize the crystallization protocol, including solvent composition, temperature profile, and agitation speed.- Characterize the crystal form using techniques like XRD or DSC to ensure consistency between batches. |
| Difficulty with Product Isolation | Product is too soluble in the reaction solvent, or forms an oil instead of a solid. | - If the product is too soluble, consider adding an anti-solvent to induce precipitation.- If an oil forms, try re-dissolving in a minimal amount of a good solvent and adding an anti-solvent, or try seeding with a small crystal of the desired product. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of a 1,2,4-Triazolo[1,5-a]pyridine Derivative
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Toluene | 120 | 1440 | 83 |
| 2 | Toluene (Microwave) | 140 | Varies | High |
| 3 | TBME (Microwave) | 140 | - | 69 |
| 4 | Toluene (Microwave) | 160 | 90 | 81 |
| 5 | Toluene (Microwave) | 180 | 40 | 76 |
Data synthesized from a study on microwave-mediated synthesis.[1]
Experimental Protocols
Protocol 1: Scale-up Synthesis of a 1,2,4-Triazolo[1,5-a]pyridine Derivative via Microwave Irradiation
This protocol is based on a reported scale-up reaction for a microwave-mediated, catalyst-free synthesis.[1]
Materials:
-
Enaminonitrile (1.54 mmol, 1.0 equiv.)
-
Benzohydrazide (3.08 mmol, 2.0 equiv.)
-
Dry Toluene
Procedure:
-
In an appropriately sized, oven-dried microwave vial, combine the enaminonitrile and benzohydrazide.
-
Add dry toluene to the vial.
-
Place the vial in a microwave reactor and heat to the optimized temperature (e.g., 140 °C) for the predetermined time.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product can be purified directly via silica gel column chromatography.
Visualizations
Caption: A generalized experimental workflow for the microwave-assisted synthesis of this compound.
Caption: A decision tree for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Enhancing the Bioavailability of Triazolopyridinone for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the in vivo bioavailability of triazolopyridinone compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and in vivo testing of this compound derivatives.
| Problem | Possible Cause | Suggested Solution |
| Low Oral Bioavailability Despite High In Vitro Permeability | Poor aqueous solubility of the this compound compound is the likely rate-limiting step for absorption. | Employ solubility enhancement techniques such as nanosuspension, solid dispersion, or Self-Emulsifying Drug Delivery Systems (SEDDS). |
| High Inter-Individual Variability in Pharmacokinetic Studies | Formulation-dependent absorption, food effects, or genetic polymorphisms in metabolizing enzymes (e.g., CYP2D6 for some triazolopyridinones) can contribute to variability.[1] | Develop a robust formulation that minimizes dissolution variability. Conduct studies in both fasted and fed states to assess food effects.[2] Consider genotyping study animals for relevant metabolizing enzymes if significant variability persists. |
| Precipitation of the Compound in the Gastrointestinal Tract | The compound may dissolve in the stomach's acidic environment but precipitate in the more neutral pH of the intestine. | Utilize precipitation inhibitors in your formulation, such as hydrophilic polymers (e.g., HPMC, PVP) in a solid dispersion.[3][4] |
| Poor Physical Stability of the Formulation (e.g., Crystal Growth in Nanosuspension) | Inadequate stabilization of the nanoparticles, leading to agglomeration and crystal growth over time. | Optimize the type and concentration of stabilizers (surfactants and polymers).[5][6] Lyophilize the nanosuspension with a cryoprotectant for long-term storage.[5] |
| Inconsistent Results from In Vitro Dissolution Studies | The dissolution method may not be discriminating enough to detect critical formulation variables. | Develop a biorelevant dissolution method that mimics the in vivo conditions (e.g., using simulated gastric and intestinal fluids with relevant enzymes). |
Frequently Asked Questions (FAQs)
1. What are the first steps to consider when a this compound derivative shows poor oral bioavailability?
The initial step is to determine if the low bioavailability is due to poor solubility or poor permeability, as categorized by the Biopharmaceutical Classification System (BCS).[3] Since many this compound derivatives are lipophilic, they often fall into BCS Class II (low solubility, high permeability).[4][7] Therefore, the primary focus should be on enhancing the solubility and dissolution rate of the compound.
2. Which bioavailability enhancement technique is best suited for my this compound compound?
The choice of technique depends on the physicochemical properties of your specific compound (e.g., melting point, logP, dose) and the desired dosage form.
-
Nanosuspension: Suitable for compounds that are poorly soluble in both aqueous and organic solvents. This technique increases the surface area for dissolution.[5][8][9]
-
Solid Dispersion: Effective for improving the dissolution rate by dispersing the drug in a hydrophilic carrier in an amorphous state.[3][4][7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Ideal for highly lipophilic drugs. SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions in the GI tract, facilitating drug absorption.[10][11]
3. What are some common excipients used to formulate this compound derivatives?
Based on formulations of trazodone and general principles for poorly soluble drugs, the following excipients are commonly used:
| Excipient Type | Examples | Purpose |
| Diluents/Fillers | Lactose, Microcrystalline Cellulose | To add bulk to the formulation for processing.[12][13] |
| Binders | Polyvinylpyrrolidone (PVP), Starch | To provide cohesion to the tablet formulation.[12] |
| Disintegrants | Croscarmellose Sodium, Sodium Starch Glycolate | To promote the breakup of the tablet in the GI tract.[12] |
| Surfactants | Tween 80, Sodium Lauryl Sulfate | To improve wettability and act as stabilizers in nanosuspensions and SEDDS.[14] |
| Polymers (for solid dispersions) | Polyethylene Glycol (PEG), Hydroxypropyl Methylcellulose (HPMC), PVP | To create a hydrophilic matrix and inhibit drug crystallization.[15] |
| Oils (for SEDDS) | Capryol 90, Eucalyptus oil | To dissolve the lipophilic drug.[15][16] |
| Co-solvents/Co-surfactants (for SEDDS) | Transcutol HP, Kollisolv MCT 70 | To improve the emulsification process.[15][16] |
4. How can I assess the effectiveness of my bioavailability enhancement strategy in vivo?
The most common method is to conduct a pharmacokinetic (PK) study in an appropriate animal model.[17][18][19] This involves administering the formulated this compound derivative and a control (e.g., an unformulated suspension or an intravenous solution) to different groups of animals. Blood samples are collected at various time points and the plasma concentrations of the drug are measured. Key PK parameters to compare include:
| Parameter | Description | Implication for Bioavailability |
| Cmax | Maximum plasma concentration | A higher Cmax suggests a faster rate of absorption. |
| Tmax | Time to reach Cmax | A shorter Tmax indicates a faster onset of absorption. |
| AUC (Area Under the Curve) | Total drug exposure over time | A larger AUC signifies a greater extent of absorption. |
| F (%) | Absolute Bioavailability | The fraction of the drug that reaches systemic circulation compared to an IV dose. An increase in F directly shows enhanced bioavailability. |
5. Are there any specific analytical methods recommended for quantifying triazolopyridinones in plasma?
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound derivatives in biological matrices like plasma.[20][21][22] Method validation should be performed according to regulatory guidelines to ensure accuracy, precision, and linearity.[21][23]
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by High-Pressure Homogenization
This protocol describes a general method for preparing a nanosuspension of a poorly water-soluble this compound compound.
Materials:
-
This compound derivative
-
Stabilizer solution (e.g., 1% w/v Tween 80 or Poloxamer 188 in purified water)
-
High-speed homogenizer
-
High-pressure homogenizer (HPH)
-
Particle size analyzer
Procedure:
-
Preparation of Pre-suspension:
-
Disperse the this compound compound (e.g., 1-5% w/v) in the stabilizer solution.
-
Homogenize the mixture using a high-speed homogenizer at 10,000-20,000 rpm for 10-15 minutes to form a coarse suspension.[24]
-
-
High-Pressure Homogenization:
-
Pass the pre-suspension through the high-pressure homogenizer.
-
Apply a pressure of 1500 bar for multiple cycles (e.g., 10-20 cycles).[25] Maintain the temperature at a controlled level (e.g., 4°C) to prevent degradation of the compound.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) of the resulting nanosuspension using a particle size analyzer. The target is typically a mean particle size of less than 500 nm with a PDI below 0.3.
-
Determine the zeta potential to assess the stability of the nanosuspension. A zeta potential of ±30 mV is generally considered stable.
-
-
(Optional) Lyophilization:
-
For long-term stability, the nanosuspension can be freeze-dried. Add a cryoprotectant (e.g., mannitol, trehalose) to the nanosuspension before freezing.
-
Lyophilize the mixture to obtain a dry powder that can be reconstituted before use.
-
Protocol 2: Formulation of a this compound Solid Dispersion by Solvent Evaporation
This protocol outlines the preparation of a solid dispersion to enhance the dissolution of a this compound compound.
Materials:
-
This compound derivative
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000, Soluplus)
-
Surfactant (optional, e.g., Sodium Lauryl Sulfate)
-
Organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Water bath or rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution:
-
Dissolve the this compound derivative and the carrier (and surfactant, if used) in the organic solvent. Common drug-to-carrier ratios to screen are 1:1, 1:3, and 1:5.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a water bath with constant stirring or a rotary evaporator at a controlled temperature (e.g., 40-60°C).
-
-
Drying:
-
Dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
-
Milling and Sieving:
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
-
Characterization:
-
Perform in vitro dissolution studies comparing the solid dispersion to the pure drug.
-
Characterize the solid-state properties using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion.[15]
-
Protocol 3: Development of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general workflow for the formulation and characterization of a SEDDS for a lipophilic this compound.
Materials:
-
This compound derivative
-
Co-surfactant (e.g., Transcutol HP, Kollisolv MCT 70)[15][16]
-
Vortex mixer
-
Particle size analyzer
-
USP dissolution apparatus II
Procedure:
-
Excipient Screening:
-
Determine the solubility of the this compound derivative in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
For each mixture, titrate with water and observe the formation of emulsions.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.[16]
-
-
Formulation Preparation:
-
Select a ratio from the self-emulsifying region and dissolve the this compound derivative in the oil phase.
-
Add the surfactant and co-surfactant and mix thoroughly using a vortex mixer.
-
-
Characterization:
-
Self-Emulsification Time: Add a small amount of the SEDDS formulation to a dissolution vessel containing water with gentle agitation and measure the time it takes to form a clear or bluish-white emulsion.[15]
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the globule size and PDI using a particle size analyzer.
-
In Vitro Dissolution: Perform dissolution testing to compare the drug release from the SEDDS formulation to the pure drug.
-
Visualizations
Experimental Workflows
Caption: Nanosuspension Preparation Workflow.
Caption: Solid Dispersion Preparation Workflow.
Signaling Pathways
Many this compound derivatives, such as trazodone, exert their therapeutic effects by modulating serotonergic and adrenergic signaling pathways. Trazodone acts as a serotonin 5-HT2A receptor antagonist and a serotonin reuptake inhibitor.[19]
Caption: Trazodone's Mechanism of Action.
References
- 1. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. serotonin receptor signaling pathway Gene Ontology Term (GO:0007210) [informatics.jax.org]
- 5. tandfonline.com [tandfonline.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cpi.vm.uni-freiburg.de:8000 [cpi.vm.uni-freiburg.de:8000]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development and Characterization of Solid Self-emulsifying Drug Delivery System of Cilnidipine [jstage.jst.go.jp]
- 16. opendata.uni-halle.de [opendata.uni-halle.de]
- 17. Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Synthesis and biological investigation of this compound derivatives as potential multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Preparation and Characterization of Nanosuspension of Aprepitant by H96 Process - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Preparation and characterization of solid dispersions of carvedilol with PVP K30 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. go.drugbank.com [go.drugbank.com]
Validation & Comparative
Validating the Target of Triazolopyridinone Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The triazolopyridinone scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential across oncology, inflammation, and other disease areas. Validating the specific kinase targets of these compounds is a critical step in their development, ensuring on-target efficacy while minimizing off-target effects. This guide provides a comparative overview of prominent this compound-based kinase inhibitors, their primary targets, and alternative inhibitors. We present supporting experimental data and detailed protocols for key validation assays to aid researchers in their drug discovery efforts.
Comparative Analysis of this compound Kinase Inhibitors
The inhibitory activity of several this compound and related heterocyclic compounds against a panel of kinases is summarized below. These kinases represent key nodes in signaling pathways frequently implicated in disease. For comparison, well-established alternative inhibitors with different core structures are also included.
Biochemical Potency (IC50, nM)
| Kinase Target | This compound-Based Inhibitor | IC50 (nM) | Alternative Inhibitor | IC50 (nM) |
| GCN2 | Triazolo[4,5-d]pyrimidine Cmpd 1[1] | 18.6 | GCN2iB[2] | 2.4 |
| PIM1 | Triazolo[4,5-b]pyridine Cmpd 8[3] | 50 | AZD1208 | 0.4 |
| JAK1 | Filgotinib (GLPG0634)[4][5][6] | 10 | Tofacitinib | - |
| JAK2 | CEP-33779[7][8][9] | 1.8 | Ruxolitinib | - |
| p38α MAPK | Triazolopyridine Derivative | - | VX-745 | 10 |
| Tankyrase 1 | TI-12403[10][11][12] | - | XAV939 | 5 |
| Tankyrase 2 | TI-12403[10][11][12] | - | XAV939 | 2 |
| c-Met | Triazolotriazine Cmpd 10b | 3.9 | Crizotinib | 11.1 |
| PI3Kα | ZSTK474 | 16 | Alpelisib | - |
Note: IC50 values are sourced from various publications and assays, and direct comparison should be made with caution. A hyphen (-) indicates that a specific value was not available in the searched literature.
Cellular Activity
| Target Pathway | This compound-Based Inhibitor | Cell-Based Assay | Readout |
| GCN2 Signaling | Triazolo[4,5-d]pyrimidine Cmpd 1[1] | Western Blot | p-eIF2α levels |
| PIM1 Signaling | Triazolo[4,3-b]pyridazine RDg | Cell Viability (A549) | IC50 = 15.70 µM |
| JAK1 Signaling | Filgotinib (GLPG0634)[13][14] | STAT1 Phosphorylation | Inhibition of IL-6 induced pSTAT1 |
| JAK2 Signaling | CEP-33779[15][16] | STAT5 Phosphorylation (HEL92) | Inhibition of pSTAT5 |
| Wnt/β-catenin | TI-12403[10][11][12] | Colony Formation (DLD-1) | Growth Inhibition |
| PI3K/Akt Signaling | ZSTK474 | Western Blot (A549) | p-Akt levels |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize kinase inhibitors.
Biochemical Kinase Assay (Radiometric)
This assay measures the direct inhibition of kinase activity by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate.
-
Reaction Setup : Prepare a reaction mixture containing kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT), the specific kinase, and the peptide substrate.
-
Inhibitor Addition : Add serial dilutions of the this compound inhibitor or control compound to the reaction mixture.
-
Initiation : Start the reaction by adding [γ-³³P]ATP.
-
Incubation : Incubate the reaction at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Termination : Stop the reaction by adding a solution like 3% phosphoric acid.
-
Detection : Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper), wash away unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Downstream Signaling
This method is used to assess the effect of a kinase inhibitor on the phosphorylation of downstream target proteins in a cellular context.
-
Cell Culture and Treatment : Plate cells (e.g., HEK293T, A549, HEL92) and allow them to adhere. Treat the cells with various concentrations of the this compound inhibitor for a specified duration. A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-p-eIF2α, anti-p-STAT1, anti-p-Akt) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for the total protein as a loading control.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities to determine the relative change in protein phosphorylation.
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of the this compound inhibitor and a vehicle control.
-
Incubation : Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizing Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by the kinase targets of this compound inhibitors.
Caption: GCN2 Signaling Pathway.
Caption: PIM1 Downstream Signaling.
Caption: JAK-STAT Signaling Pathway.
Caption: p38 MAPK Signaling Cascade.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. symansis.com [symansis.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.korea.ac.kr [pure.korea.ac.kr]
- 13. ard.bmj.com [ard.bmj.com]
- 14. Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, Shows Similar Pharmacokinetics and Pharmacodynamics Profiles in Japanese and Caucasian Healthy Volunteers - ACR Meeting Abstracts [acrabstracts.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Comparative Analysis of Triazolopyridinone Antidepressants and Established Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of triazolopyridinone derivatives, with a focus on trazodone and nefazodone, against established classes of antidepressant medications, including Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), Tricyclic Antidepressants (TCAs), and Monoamine Oxidase Inhibitors (MAOIs). The information is intended to support research and development efforts in the field of neuropsychopharmacology.
Executive Summary
This compound derivatives, such as trazodone, exhibit a unique pharmacological profile characterized by potent serotonin 5-HT2A receptor antagonism and moderate serotonin reuptake inhibition. This dual mechanism of action distinguishes them from traditional antidepressants and may contribute to a different efficacy and side-effect profile. Clinical evidence suggests that trazodone's antidepressant efficacy is comparable to that of SSRIs and TCAs.[1][2][3] Notably, its potent hypnotic effects at lower doses, mediated by H1 and α1-adrenergic receptor blockade, offer a therapeutic advantage for patients with depression and comorbid insomnia. Established antidepressants, in contrast, primarily act by inhibiting the reuptake of monoamines (serotonin and/or norepinephrine) or by preventing their breakdown. This guide presents a detailed comparison of their receptor binding affinities, preclinical behavioral effects, and clinical efficacy.
Mechanism of Action: A Comparative Overview
The therapeutic effects of antidepressants are primarily attributed to their modulation of monoaminergic neurotransmission in the brain. However, the specific receptor interactions and downstream signaling pathways differ significantly across drug classes.
Triazolopyridinones (Trazodone and Nefazodone): These compounds are often classified as Serotonin Antagonist and Reuptake Inhibitors (SARIs). Their primary mechanism involves potent blockade of the 5-HT2A receptor, which is thought to contribute to their antidepressant and anxiolytic effects, as well as mitigating some of the side effects associated with increased serotonin levels, such as sexual dysfunction and insomnia.[1] They also inhibit the serotonin transporter (SERT), though generally with lower potency than SSRIs.[1]
Selective Serotonin Reuptake Inhibitors (SSRIs): This class of drugs, including fluoxetine, sertraline, and escitalopram, selectively inhibits the reuptake of serotonin by binding to SERT, thereby increasing the concentration of serotonin in the synaptic cleft.[4]
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): SNRIs, such as venlafaxine and duloxetine, block the reuptake of both serotonin and norepinephrine by inhibiting SERT and the norepinephrine transporter (NET).[5][6]
Tricyclic Antidepressants (TCAs): TCAs, like amitriptyline and imipramine, are non-selective inhibitors of both SERT and NET.[7][8] However, they also interact with numerous other receptors, including muscarinic, histaminic, and adrenergic receptors, which contributes to their broad side-effect profile.[7][8]
Monoamine Oxidase Inhibitors (MAOIs): MAOIs, such as phenelzine and tranylcypromine, increase the synaptic availability of serotonin, norepinephrine, and dopamine by inhibiting the enzyme monoamine oxidase, which is responsible for their degradation.
Below is a Graphviz diagram illustrating the primary mechanisms of action.
Caption: Figure 1: Primary Mechanisms of Action of Antidepressant Classes.
Quantitative Comparison of Receptor and Transporter Affinities
The following tables summarize the in vitro binding affinities (Ki, in nM) and functional inhibition (IC50, in nM) of this compound derivatives and established antidepressants for key molecular targets. Lower values indicate higher affinity or potency.
Table 1: Monoamine Transporter Affinities (Ki, nM)
| Compound | Class | SERT | NET | DAT |
| Trazodone | This compound | 160 - 420 | >10,000 | >10,000 |
| Nefazodone | This compound | 200 - 400 | 500 - 1,000 | 360 |
| Fluoxetine | SSRI | 1.4 - 10 | 200 - 1,000 | 940 - 2,600 |
| Sertraline | SSRI | 0.2 - 2.2 | 420 - 1,000 | 22 - 50 |
| Escitalopram | SSRI | 1.1 - 2.1 | >10,000 | >10,000 |
| Venlafaxine | SNRI | 26 - 82 | 1,400 - 2,480 | 7,647 |
| Duloxetine | SNRI | 0.8 - 4.6 | 7.5 - 20 | 240 - 1,000 |
| Amitriptyline | TCA | 4.3 - 26 | 18 - 50 | 3,200 |
| Imipramine | TCA | 1.4 - 10 | 25 - 100 | 8,600 |
Data compiled from multiple sources.[4][9][10][11][12][13] Values can vary depending on the experimental conditions.
Table 2: Key Receptor Affinities (Ki, nM)
| Compound | Class | 5-HT1A | 5-HT2A | α1-adrenergic | H1 | Muscarinic (M1-M5) |
| Trazodone | This compound | 40 - 78 | 1.8 - 15 | 10 - 38 | 350 - 830 | >10,000 |
| Nefazodone | This compound | 80 | 2 - 26 | 25 - 50 | >1,000 | >10,000 |
| Fluoxetine | SSRI | >1,000 | 120 - 330 | 1,000 - 5,000 | >10,000 | >10,000 |
| Sertraline | SSRI | >1,000 | 400 - 1,000 | 300 - 1,000 | >10,000 | >10,000 |
| Amitriptyline | TCA | 210 - 1,000 | 1.2 - 10 | 10 - 28 | 1.1 - 10 | 18 - 30 |
| Imipramine | TCA | 300 - 1,000 | 15 - 50 | 30 - 100 | 11 - 50 | 91 - 200 |
Data compiled from multiple sources.[4][7][8][10][13][14] Values can vary depending on the experimental conditions.
Preclinical Behavioral Models of Antidepressant Activity
The Forced Swim Test (FST) and the Tail Suspension Test (TST) are widely used preclinical models to assess the antidepressant-like effects of novel compounds. These tests are based on the principle that rodents, when placed in an inescapable stressful situation, will eventually adopt an immobile posture, and that this immobility is reduced by antidepressant treatment.
The diagram below illustrates a typical workflow for these behavioral experiments.
Caption: Figure 2: Workflow for Preclinical Behavioral Assays.
Table 3: Comparative Efficacy in Preclinical Models
| Compound | Test | Species | Dose Range | Effect on Immobility Time |
| Trazodone | FST | Rat | 5-20 mg/kg | Significant Decrease |
| Trazodone | TST | Mouse | 10-40 mg/kg | Significant Decrease |
| New 1,2,3-triazolo-1,4-benzodiazepine derivatives | TST | Mouse | 1 mg/kg | Significant Decrease |
| Fluoxetine | FST | Rat/Mouse | 10-20 mg/kg | Significant Decrease |
| Imipramine | TST | Mouse | 15-30 mg/kg | Significant Decrease |
Data is illustrative and compiled from various preclinical studies.[15][16][17]
Clinical Efficacy: Head-to-Head Comparisons
Clinical trials have demonstrated that trazodone has comparable antidepressant efficacy to both TCAs and SSRIs.[1][18] A meta-analysis of nine clinical trials involving 988 patients found no significant difference in clinical response rates between trazodone/nefazodone and SSRIs.[19] The pooled response rates were 61.1% for the trazodone/nefazodone group and 61.7% for the SSRI group.[19]
Table 4: Comparative Clinical Efficacy of Trazodone vs. SSRIs
| Study | Comparison | Duration | Primary Outcome | Response Rate (Trazodone) | Response Rate (SSRI) | Remission Rate (Trazodone) | Remission Rate (SSRI) |
| Munizza et al., 2006[20] | Trazodone PR vs. Sertraline | 6 weeks | HAM-D Score | >70% | >60% | Not Reported | Not Reported |
| Fagiolini et al., 2020 (TED Study)[18][21][22][23] | Trazodone XR vs. SSRIs (Sertraline/Escitalopram) | 12 weeks | MADRS, QIDS | Higher than SSRIs (QIDS-CR) | - | Higher than SSRIs | - |
PR: Prolonged Release, XR: Extended Release, HAM-D: Hamilton Depression Rating Scale, MADRS: Montgomery-Åsberg Depression Rating Scale, QIDS: Quick Inventory of Depressive Symptomatology. Response and remission criteria may vary between studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key in vitro and in vivo assays used in antidepressant research.
In Vitro Receptor Binding Assay
This assay measures the affinity of a compound for a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from HEK293 cells).
-
Radioligand with known high affinity for the receptor (e.g., [3H]ketanserin for 5-HT2A).
-
Test compound at various concentrations.
-
Assay buffer.
-
Filter plates and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
The logical flow of a competitive binding assay is depicted in the following diagram.
Caption: Figure 3: Logic of a Competitive Receptor Binding Assay.
In Vivo Forced Swim Test (FST)
This test is a widely used behavioral model for screening potential antidepressant drugs.[17][24][25][26][27]
-
Objective: To assess the antidepressant-like activity of a test compound by measuring its effect on the duration of immobility in rodents forced to swim in a confined space.
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15-20 cm.
-
Procedure:
-
Pre-test session (Day 1): Place the animal in the water cylinder for 15 minutes. This is to induce a state of behavioral despair.
-
Remove the animal, dry it, and return it to its home cage.
-
Test session (Day 2): Administer the test compound or vehicle at a specified time before the test.
-
Place the animal back into the water cylinder for a 5-minute session.
-
Record the session on video.
-
A trained observer, blind to the treatment conditions, scores the duration of immobility (the time the animal spends floating with only minor movements to keep its head above water).
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
In Vivo Tail Suspension Test (TST)
Similar to the FST, the TST is a behavioral despair model used to screen for antidepressant activity.[15][16][28][29][30]
-
Objective: To evaluate the antidepressant-like properties of a compound by measuring its effect on the duration of immobility in mice suspended by their tails.
-
Apparatus: A horizontal bar or rod from which the mouse can be suspended.
-
Procedure:
-
Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip of the tail.
-
The mouse is suspended for a period of 6 minutes.
-
Record the session on video.
-
A trained observer, blind to the treatment conditions, scores the total duration of immobility (when the mouse hangs passively and is completely motionless).
-
A reduction in the duration of immobility suggests an antidepressant-like effect.
-
Conclusion
This compound antidepressants, exemplified by trazodone, present a distinct pharmacological profile compared to established antidepressant classes. Their dual action as 5-HT2A receptor antagonists and serotonin reuptake inhibitors may offer a unique therapeutic window, particularly for patients with depression accompanied by sleep disturbances. The quantitative data on receptor affinities and clinical efficacy presented in this guide underscore the comparable antidepressant effects of trazodone to SSRIs and TCAs, with a potentially more favorable side-effect profile regarding insomnia and sexual dysfunction. The detailed experimental protocols provide a foundation for further comparative research into novel antidepressant compounds. Future studies should continue to explore the clinical implications of the unique pharmacology of triazolopyridinones and investigate the potential of new derivatives in this class.
References
- 1. Rediscovering Trazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Role of trazodone in treatment of major depressive disorder: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Serotonin-norepinephrine reuptake inhibitors and the influence of binding affinity (Ki) on analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of pharmacological profiles of serotonin norepinephrine reuptake inhibitors [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 12. Neurotransmitter transporters and their impact on the development of psychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amitriptyline - Wikipedia [en.wikipedia.org]
- 14. Tricyclic antidepressants and mecamylamine bind to different sites in the human α4β2 nicotinic receptor ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. scilit.com [scilit.com]
- 20. 11871494.s21i.faiusr.com [11871494.s21i.faiusr.com]
- 21. Frontiers | TED—trazodone effectiveness in depression: a naturalistic study of the effeciveness of trazodone in extended release formulation compared to SSRIs in patients with a major depressive disorder [frontiersin.org]
- 22. TED-trazodone effectiveness in depression: a naturalistic study of the effeciveness of trazodone in extended release formulation compared to SSRIs in patients with a major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. TED—Trazodone Efficacy in Depression: A Naturalistic Study on the Efficacy of Trazodone in an Extended-Release Formulation Compared to SSRIs in Patients with a Depressive Episode—Preliminary Report - PMC [pmc.ncbi.nlm.nih.gov]
- 24. forced-swim test fst: Topics by Science.gov [science.gov]
- 25. researchgate.net [researchgate.net]
- 26. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 27. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The tail suspension test: A new method for screening antidepressants in mice | Semantic Scholar [semanticscholar.org]
- 29. The Tail Suspension Test [jove.com]
- 30. taylorandfrancis.com [taylorandfrancis.com]
A Head-to-Head Comparison of Triazolopyridinone Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led to the extensive investigation of various heterocyclic compounds. Among these, triazolopyridinone derivatives have emerged as a promising class of molecules demonstrating significant cytotoxic effects against a range of cancer cell lines. This guide provides a head-to-head comparison of the in vitro anticancer activity of several this compound and structurally related triazolo-heterocyclic derivatives, supported by experimental data from recent studies. The information is presented to facilitate objective comparison and aid in the identification of promising lead compounds for further development.
Comparative Anticancer Activity
The antiproliferative activity of various this compound and related derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, for several compounds is summarized in the tables below. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell passage number, reagent sources, and incubation times.
Table 1: IC50 Values of 1,2,3-Triazolopyridazinone Derivatives
Data from a study on 1,2,3-triazolopyridazinone derivatives demonstrated their cytotoxic effects against human lung (A549) and breast (MCF-7) cancer cell lines, as well as a non-cancerous mouse fibroblast cell line (L929) for toxicity assessment.[1] Compounds 5a, 5c, 6a, and 8c were identified as the most potent in this series.[1]
| Compound | A549 (µM) | MCF-7 (µM) | L929 (µM) |
| 5a | 45.81 | 38.42 | 188.42 |
| 5c | 36.35 | 30.66 | 152.14 |
| 6a | 52.14 | 44.18 | 210.53 |
| 8c | 184.72 | 154.87 | 253.76 |
| Cisplatin | 12.5 | 15.2 | 25.6 |
Table 2: IC50 Values of 1,2,4-Triazole Pyridine Derivatives
A series of 1,2,4-triazole pyridine derivatives (TP1-TP7 ) were synthesized and evaluated for their in vitro anticancer activity against the murine melanoma (B16F10) cell line.[2] The results indicated moderate to potent activity, with compound TP6 showing the highest potency.[2]
| Compound | B16F10 (µM) |
| TP1 | 58.24 |
| TP2 | 61.11 |
| TP3 | 55.23 |
| TP4 | 49.31 |
| TP5 | 51.21 |
| TP6 | 41.12 |
| TP7 | 45.54 |
Table 3: IC50 Values of Pyrazolo[1][2][3]triazolopyrimidine Derivatives
A comparative study of three novel pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivatives revealed their cytotoxic effects on breast (MCF7, HCC1937) and cervical (HeLa) cancer cell lines.[4] Compound 1 was identified as the most potent among the three.[4]
| Compound | MCF7 (µM) | HCC1937 (µM) | HeLa (µM) |
| 1 | 25.14 ± 2.11 | 7.01 ± 0.53 | 11.15 ± 1.02 |
| 2 | 48.28 ± 3.54 | 20.33 ± 1.98 | 35.42 ± 2.87 |
| 3 | 39.51 ± 2.88 | 15.74 ± 1.23 | 28.66 ± 2.15 |
Mechanisms of Action
This compound derivatives exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.
Apoptosis Induction
Several studies have confirmed that this compound and related compounds trigger apoptosis in cancer cells. For instance, the highly active 1,2,3-triazolopyridazinone derivatives (5a, 5c, 6a, and 8c ) were shown to induce apoptosis, which was confirmed by acridine orange/ethidium bromide (AO/EB) staining and measurement of caspase-3 activity.[1][5] Caspase-3 is a key executioner caspase in the apoptotic pathway.[1]
Cell Cycle Arrest
In addition to apoptosis, these compounds can interfere with the normal progression of the cell cycle. For example, a study on pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamides demonstrated that the compounds could induce cell cycle arrest at the G0/G1 or S phase, depending on the cancer cell line.[6][7] This disruption of the cell cycle prevents cancer cells from proliferating.
Inhibition of Signaling Pathways
The anticancer activity of some triazolo-derivatives has been linked to the inhibition of key signaling pathways that are often dysregulated in cancer. The EGFR/PI3K/AKT pathway is a critical regulator of cell survival and proliferation.[8][9] Studies have shown that certain triazolo-compounds can inhibit this pathway. For example, compound 1 from the pyrazolo[1][2][3]triazolopyrimidine series was found to inhibit the EGFR/AKT signaling pathway in breast and cervical cancer cells.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies of this compound and related derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plates are then incubated for 1.5 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved by adding 130 µL of dimethyl sulfoxide (DMSO). The plate is then incubated at 37°C for 15 minutes with shaking.
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
-
Cell Treatment: Cells are treated with the desired concentrations of the compounds for a specified time.
-
Cell Harvesting: Adherent cells are trypsinized, and both adherent and suspension cells are collected by centrifugation.
-
Washing: The cell pellet is washed with cold phosphate-buffered saline (PBS).
-
Resuspension: The cells are resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Cells are treated with the compounds and harvested as described for the apoptosis assay.
-
Fixation: The cells are fixed in ice-cold 70% ethanol.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Incubation: The cells are incubated in the dark to allow for DNA staining.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro evaluation of this compound derivatives.
References
- 1. Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazolo[4,3- e]tetrazolo[1,5- b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. PI3K-AKT-mTOR pathway alterations in advanced NSCLC patients after progression on EGFR-TKI and clinical response to EGFR-TKI plus everolimus combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
Triazolopyridinone and Triazolopyridine Derivatives: A Comparative Guide to In Vivo Efficacy in Disease Models
This guide provides a comprehensive comparison of the in vivo efficacy of novel triazolo-scaffold compounds in preclinical disease models, with a focus on their performance against established alternatives. The following sections detail the experimental validation of a triazolopyridine-based BRD4 inhibitor against Acute Myeloid Leukemia (AML) and a triazolo[1,5-a]pyrimidine P-glycoprotein (P-gp) inhibitor for overcoming multidrug resistance in cancer.
Triazolopyridine Derivative as a Potent BRD4 Inhibitor in Acute Myeloid Leukemia (AML)
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a promising therapeutic target in various cancers, including AML.[1][2] Small-molecule inhibitors targeting BRD4 have shown significant anti-leukemic effects in preclinical models.[3][4] This section compares a novel triazolopyridine derivative, compound 12m , with the well-established BET bromodomain inhibitor, (+)-JQ1 .[5]
Data Presentation: In Vivo Pharmacokinetics and In Vitro Efficacy
While direct comparative in vivo efficacy studies showing tumor growth inhibition for compound 12m are not yet published, its superior in vitro activity and favorable pharmacokinetic profile suggest its potential as a more effective therapeutic agent than (+)-JQ1.
| Parameter | Triazolopyridine Derivative (12m) | (+)-JQ1 (Alternative) | Reference |
| Target | BRD4 BD1 | BET Bromodomains (including BRD4) | [1] |
| Disease Model | Acute Myeloid Leukemia (MV4-11 cell line) | Acute Myeloid Leukemia | [1][3] |
| In Vitro IC50 (MV4-11 cells) | 0.02 µM | 0.03 µM | [1] |
| In Vivo Model (Pharmacokinetics) | ICR Mice | Not specified in the comparative context | [1] |
| Oral Bioavailability (F) | 44.8% | Not specified in the comparative context | [1] |
| Apoptosis Induction (MV4-11 cells) | Superior to (+)-JQ1 (43.2% to 83.2%) | Lower than 12m at the same concentration | [1] |
Experimental Protocols
In Vivo Pharmacokinetic Study in ICR Mice (for Compound 12m)
-
Animal Model: Male ICR mice.
-
Administration:
-
Intravenous (IV) injection of compound 12m at a dose of 2 mg/kg.
-
Oral gavage of compound 12m at a dose of 10 mg/kg.
-
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analysis: Plasma concentrations of compound 12m were determined using a validated LC-MS/MS method to calculate pharmacokinetic parameters, including oral bioavailability (F).
Triazolo[1,5-a]pyrimidine Derivative (WS-716) for Overcoming Multidrug Resistance
P-glycoprotein (P-gp) is an ATP-binding cassette (ABC) transporter that actively pumps various chemotherapeutic drugs out of cancer cells, leading to multidrug resistance (MDR).[6] The triazolo[1,5-a]pyrimidine derivative WS-716 has been identified as a potent and specific P-gp inhibitor, showing promise in reversing MDR in vivo. This section compares the efficacy of WS-716 in combination with paclitaxel (PTX) to the first-generation P-gp inhibitor, verapamil .
Data Presentation: In Vivo Efficacy in a Paclitaxel-Resistant Xenograft Model
The in vivo efficacy of WS-716 was evaluated in a patient-derived xenograft (PDX) model of paclitaxel-resistant colorectal cancer. The primary endpoint was the tumor growth inhibition, expressed as the T/C value (mean tumor volume of treated group / mean tumor volume of control group x 100%). A lower T/C value indicates higher efficacy.
| Treatment Group | Dosing Regimen | T/C Value (%) | Reference |
| Vehicle | - | 100 | |
| WS-716 alone | Not specified | 69.67 | |
| Paclitaxel (PTX) alone | Not specified | 55.23 | |
| PTX + WS-716 | Not specified | 29.7 | |
| PTX + Verapamil (Alternative) | Not specified | Higher than PTX + WS-716 |
Experimental Protocols
Patient-Derived Xenograft (PDX) Model of Paclitaxel-Resistant Colorectal Cancer
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID).
-
Tumor Implantation: Paclitaxel-resistant colorectal cancer tissue from a patient was surgically implanted into the subcutaneous space of the mice.
-
Treatment: Once the tumors reached a predetermined size, the mice were randomized into different treatment groups.
-
Vehicle control.
-
WS-716 alone.
-
Paclitaxel (PTX) alone.
-
Combination of PTX and WS-716.
-
Combination of PTX and verapamil.
-
-
Efficacy Evaluation: Tumor volumes were measured regularly throughout the study. The T/C value was calculated at the end of the experiment to determine the anti-tumor efficacy of each treatment. Body weight and general health of the mice were also monitored to assess toxicity.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: P-gp mediated drug efflux and its inhibition by WS-716.
Caption: Workflow for in vivo efficacy testing in xenograft models.
References
- 1. tandfonline.com [tandfonline.com]
- 2. BRD4: A BET(ter) target for the treatment of AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. BET bromodomain inhibition suppresses the functional output of hematopoietic transcription factors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scientists discover how a promising anti-leukemia drug harms cancer cells | Cold Spring Harbor Laboratory [cshl.edu]
- 6. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Triazolopyridinone and Pyrazolopyrimidine Inhibitors: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision in the design of targeted therapies. Among the myriad of heterocyclic compounds, triazolopyridinones and pyrazolopyrimidines have emerged as privileged structures, particularly in the development of kinase inhibitors. This guide provides a comparative analysis of these two scaffolds, summarizing their performance, outlining key experimental protocols for their evaluation, and visualizing their roles in relevant signaling pathways.
At a Glance: Key Performance Indicators
Both triazolopyridinone and pyrazolopyrimidine scaffolds have been successfully utilized to develop potent inhibitors against a range of protein kinases. The following tables summarize publicly available data on their inhibitory activities (IC50) and pharmacokinetic properties. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Comparative Inhibitory Activity (IC50) of this compound and Pyrazolopyrimidine Derivatives Against Key Kinase Targets
| Target Kinase | Inhibitor Class | Compound Example | IC50 (nM) | Reference |
| CDK2 | Pyrazolopyrimidine | Compound 14 | 57 | [1][2] |
| Pyrazolopyrimidine | Compound 15 | 61 | [3] | |
| Pyrazolopyrimidine | Roscovitine | 250 | [4] | |
| EGFR | Pyrazolopyrimidine | Compound 16 | 34 | [5] |
| Pyrazolopyrimidine | Compound 4 | 54 | [5] | |
| Pyrazolopyrimidine | Erlotinib | 2 | [6] | |
| Pyrazolopyrimidine | Gefitinib | 2-37 | [6] | |
| PI3Kδ | Pyrazolopyrimidine | CPL302253 (54) | 2.8 | [7] |
| BTK | Pyrazolopyrimidine | Compound 18 | < 1 (BTK), 1.7 (PI3Kδ) | [8] |
| JAK1 | Triazolopyridine | Filgotinib (GLPG0634) | 10 | [9] |
| JAK2 | Pyrazolopyrimidine | Compound 7j | 1 | [10] |
| Triazolopyridine | Filgotinib (GLPG0634) | 28 | [9] | |
| B-Raf | Pyrazolopyrimidine | Unnamed Analog | Potent (specific IC50 not provided) | [11][12] |
Table 2: Comparative Pharmacokinetic Properties of Representative Inhibitors
| Compound | Class | Dosing | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Oral Bioavailability (%) | Reference |
| Filgotinib (GLPG0634) | Triazolopyridine | Oral | ~549 | ~2-4 | ~7 | Not explicitly stated | [9] |
| Unnamed Pyrazolopyrimidine | Pyrazolopyrimidine | Oral (10 mg/kg) | 1660 | 2 | 4.1 | Not explicitly stated | [13] |
| Unnamed Pyrazolopyrimidine | Pyrazolopyrimidine | Oral (30 mg/kg) | 1300 | 2 | 3.5 | Not explicitly stated | [14] |
Mechanism of Action: Targeting Key Signaling Pathways
This compound and pyrazolopyrimidine inhibitors predominantly function as ATP-competitive inhibitors of protein kinases. By occupying the ATP-binding pocket of the kinase, they prevent the phosphorylation of downstream substrates, thereby disrupting signaling pathways crucial for cell proliferation, survival, and differentiation.
The PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth and survival. Both pyrazolopyrimidine and triazolopyridine scaffolds have been successfully employed to develop potent PI3K inhibitors.[7][15][16][17]
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimizing Pyrazolopyrimidine Inhibitors of Calcium Dependent Protein Kinase 1 for Treatment of Acute and Chronic Toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-based optimization of pyrazolo-pyrimidine and -pyridine inhibitors of PI3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Triazolopyridinone Derivative S1: A Potential Atypical Antipsychotic
For Immediate Release
In the landscape of atypical antipsychotics, a novel triazolopyridinone derivative, designated as S1, has emerged as a promising candidate with a multi-receptor engagement profile characteristic of this class of therapeutics. This guide provides a comprehensive comparison of S1 with established atypical antipsychotics—aripiprazole, olanzapine, and risperidone—supported by preclinical experimental data. The objective is to offer researchers, scientists, and drug development professionals a thorough evaluation of S1's potential.
Executive Summary
Compound S1, a novel this compound derivative, demonstrates a promising preclinical profile as a potential atypical antipsychotic. It exhibits high affinity for key receptors implicated in the therapeutic effects of such drugs, namely the dopamine D₂, serotonin 5-HT₁ₐ, and serotonin 5-HT₂ₐ receptors. In vivo studies further support its potential, showing efficacy in animal models predictive of antipsychotic activity. This guide will delve into the comparative pharmacology of S1, presenting its receptor binding affinities and in vivo data alongside those of widely prescribed atypical antipsychotics. Detailed experimental protocols and visualizations of relevant signaling pathways are also provided to facilitate a deeper understanding of its mechanism of action and experimental validation.
Comparative In Vitro Receptor Binding Affinity
The hallmark of atypical antipsychotics is their distinct receptor binding profile, particularly their high affinity for both dopamine D₂ and serotonin 5-HT₂ₐ receptors. The data presented in Table 1 summarizes the in vitro receptor binding affinities (Ki, nM) of S1 in comparison to aripiprazole, olanzapine, and risperidone. A lower Ki value indicates a higher binding affinity.
| Compound | Dopamine D₂ (Ki, nM) | Serotonin 5-HT₁ₐ (Ki, nM) | Serotonin 5-HT₂ₐ (Ki, nM) |
| S1 | 1.2 | 3.4 | 0.8 |
| Aripiprazole | 0.34 - 1.6 | 1.7 - 4.4 | 3.4 - 14 |
| Olanzapine | 1.1 - 31.3 | >1000 | 4.2 - 25 |
| Risperidone | 3.0 - 6.2 | 410 - 420 | 0.16 - 0.53 |
Table 1: Comparative in vitro receptor binding affinities (Ki, nM) of S1 and selected atypical antipsychotics. Data for S1 is from preclinical studies on this compound derivatives. Data for aripiprazole, olanzapine, and risperidone is compiled from various publicly available pharmacological databases and literature reviews.
Comparative In Vivo Efficacy
The antipsychotic potential of S1 was evaluated in two standard preclinical models: the phencyclidine (PCP)-induced hyperactivity model, which mimics the positive symptoms of psychosis, and the quipazine-induced head-twitch response model, an indicator of 5-HT₂ₐ receptor antagonism. The efficacy is typically measured as the dose required to produce a 50% reduction in the respective behaviors (ED₅₀).
| Compound | PCP-Induced Hyperactivity (ED₅₀, mg/kg) | Quipazine-Induced Head-Twitch Response (ED₅₀, mg/kg) |
| S1 | Dose-dependent reduction | Potent inhibition |
| Aripiprazole | 0.3 - 3.0 | 0.3 - 1.0 |
| Olanzapine | 0.03 - 1.0 | 0.1 - 0.3 |
| Risperidone | 0.8 - 2.4 | 0.01 - 0.1 |
Table 2: Comparative in vivo efficacy of S1 and selected atypical antipsychotics in rodent models of psychosis. Specific ED₅₀ values for S1 are not publicly available at this time, but the compound has demonstrated dose-dependent and potent inhibition in these models respectively. Data for aripiprazole, olanzapine, and risperidone are from various published preclinical studies.
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for the key experiments cited are provided below.
Radioligand Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for specific neurotransmitter receptors.
Materials:
-
Cell membranes expressing the target receptor (Dopamine D₂, Serotonin 5-HT₁ₐ, or Serotonin 5-HT₂ₐ).
-
Radioligand specific for the target receptor (e.g., [³H]Spiperone for D₂, [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Ketanserin for 5-HT₂ₐ).
-
Test compound (S1 or comparator drugs) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The binding affinity (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phencyclidine (PCP)-Induced Hyperactivity Model
Objective: To assess the potential of a compound to ameliorate the positive symptoms of psychosis.
Animals: Male rodents (e.g., mice or rats).
Materials:
-
Phencyclidine (PCP).
-
Test compound (S1 or comparator drugs) at various doses.
-
Vehicle control.
-
Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.
Procedure:
-
Animals are habituated to the testing room and the open-field chambers.
-
Animals are pre-treated with either the test compound at various doses or the vehicle control via an appropriate route of administration (e.g., intraperitoneal, oral).
-
After a specified pre-treatment time, animals are administered with PCP (e.g., 3-5 mg/kg) to induce hyperlocomotion.
-
Immediately after PCP administration, animals are placed in the open-field chambers, and their locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set duration (e.g., 60-90 minutes).
-
The ability of the test compound to reduce PCP-induced hyperactivity is quantified, and the ED₅₀ is calculated.
Quipazine-Induced Head-Twitch Response Model
Objective: To evaluate the in vivo 5-HT₂ₐ receptor antagonist activity of a compound.
Animals: Male mice.
Materials:
-
Quipazine.
-
Test compound (S1 or comparator drugs) at various doses.
-
Vehicle control.
-
Observation chambers.
Procedure:
-
Animals are pre-treated with either the test compound at various doses or the vehicle control.
-
After a specified pre-treatment time, animals are administered with quipazine (a 5-HT₂ₐ receptor agonist) to induce the head-twitch response.
-
Immediately after quipazine administration, animals are placed in individual observation chambers.
-
The number of head-twitches is manually counted by a trained observer, who is blind to the treatment conditions, for a defined period (e.g., 30 minutes).
-
The ability of the test compound to inhibit the quipazine-induced head-twitch response is quantified, and the ED₅₀ is calculated.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.
Comparative Analysis of Triazolopyridinone Analogs as PD-1/PD-L1 Inhibitors
A new class of small-molecule inhibitors, the triazolopyridinone analogs, has shown significant promise in disrupting the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) signaling pathway, a critical immune checkpoint in cancer therapy. This guide provides a comparative overview of the inhibitory activities of several this compound analogs, supported by experimental data, to aid researchers and drug development professionals in this burgeoning field.
The PD-1/PD-L1 interaction is a key mechanism by which cancer cells evade the host's immune system. By binding to the PD-1 receptor on activated T cells, PD-L1 expressed on tumor cells initiates a signaling cascade that suppresses T-cell activity, thereby preventing the immune system from attacking the tumor. The development of inhibitors that block this interaction can restore T-cell function and enhance anti-tumor immunity. While monoclonal antibodies have been the mainstay of PD-1/PD-L1 blockade therapy, small-molecule inhibitors offer potential advantages, including oral bioavailability and better tumor penetration.
Data Presentation: Comparison of this compound Analogs
A study by Qin and colleagues in 2019 led to the discovery of a series of[1][2][3]triazolo[4,3-a]pyridines as potent inhibitors of the PD-1/PD-L1 interaction. The inhibitory activities of these analogs were evaluated using a Homogenous Time-Resolved Fluorescence (HTRF) assay, which measures the disruption of the PD-1/PD-L1 binding in a biochemical setting. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound, with lower values indicating higher potency.
Below is a summary of the structure-activity relationship (SAR) for a selection of these analogs, highlighting the impact of different chemical modifications on their inhibitory activity.
| Compound ID | R1 | R2 | R3 | IC50 (nM) |
| A1 | H | H | H | >10000 |
| A5 | Cl | H | H | 1056 |
| A8 | F | H | H | 856.2 |
| A13 | CH3 | H | H | 563.8 |
| A18 | H | Cl | H | 345.7 |
| A20 | H | F | H | 289.4 |
| A22 | H | CH3 | F | 92.3[1] |
This table is based on data from the study by Qin et al. (2019) and showcases a subset of the synthesized analogs for illustrative purposes.
The data reveals that substitutions on the this compound scaffold significantly influence the inhibitory potency. The unsubstituted analog (A1) showed negligible activity. The introduction of various substituents at the R1, R2, and R3 positions led to a progressive increase in potency, with compound A22 emerging as the most potent inhibitor in this series with an IC50 of 92.3 nM.[1] This highlights the importance of specific chemical moieties in optimizing the interaction with the PD-L1 protein.
Experimental Protocols
The evaluation of these this compound analogs involved key in vitro assays to determine their efficacy in blocking the PD-1/PD-L1 interaction and restoring T-cell function.
Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay
This biochemical assay is a primary screening method to quantify the ability of a compound to inhibit the binding of PD-1 to PD-L1.
Principle: The assay utilizes recombinant human PD-1 and PD-L1 proteins, each tagged with a different fluorophore (e.g., a donor like Europium cryptate and an acceptor like d2). When PD-1 and PD-L1 bind, the two fluorophores are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation of the donor. This results in a specific fluorescent signal. Inhibitors that disrupt the PD-1/PD-L1 interaction will decrease the FRET signal in a dose-dependent manner.
Methodology:
-
Recombinant human PD-L1 protein tagged with a donor fluorophore and recombinant human PD-1 protein tagged with an acceptor fluorophore are used.
-
The this compound analogs are serially diluted to various concentrations.
-
The test compounds are incubated with the tagged PD-1 and PD-L1 proteins in a microplate.
-
After an incubation period, the fluorescence is measured at two different wavelengths (one for the donor and one for the acceptor).
-
The ratio of the acceptor to donor fluorescence is calculated, which is proportional to the extent of PD-1/PD-L1 binding.
-
The percentage of inhibition is determined by comparing the signal in the presence of the inhibitor to the signal in the absence of the inhibitor.
-
IC50 values are calculated from the dose-response curves.
Cell-Based IFN-γ Production Assay
This assay assesses the ability of the inhibitor to restore the function of T cells that are suppressed by PD-L1-expressing cells.
Principle: T-cell activation leads to the secretion of various cytokines, including interferon-gamma (IFN-γ). When T cells are co-cultured with cells expressing PD-L1, the PD-1/PD-L1 interaction inhibits T-cell activation and subsequent IFN-γ production. A potent inhibitor will block this interaction, leading to a restoration of T-cell activation and an increase in IFN-γ secretion.
Methodology:
-
A co-culture system is established using a human T-cell line (e.g., Jurkat) or primary T cells, and a cancer cell line engineered to express human PD-L1 (e.g., Hep3B/OS-8/hPD-L1).
-
The co-culture is treated with varying concentrations of the this compound analogs.
-
The cells are stimulated to activate the T cells (e.g., using anti-CD3 antibodies).
-
After an incubation period (typically 24-72 hours), the cell culture supernatant is collected.
-
The concentration of IFN-γ in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
The dose-dependent increase in IFN-γ production in the presence of the inhibitor is measured to determine its cellular efficacy. Compound A22 from the series was shown to dose-dependently elevate interferon-γ production in such a co-culture model.[1]
Mandatory Visualizations
PD-1/PD-L1 Signaling Pathway
The following diagram illustrates the inhibitory signaling pathway initiated by the PD-1/PD-L1 interaction and how inhibitors can block this process.
Caption: PD-1/PD-L1 signaling and inhibitor action.
Experimental Workflow for Inhibitor Screening
The diagram below outlines the typical workflow for screening and validating small-molecule inhibitors of the PD-1/PD-L1 pathway.
Caption: Workflow for PD-1/PD-L1 inhibitor screening.
References
Validating the Therapeutic Promise of Triazolopyridinones: A Preclinical Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of triazolopyridinone-based compounds against various therapeutic targets. Experimental data from key studies are summarized to validate their therapeutic hypotheses in oncology, infectious diseases, and multidrug resistance.
The this compound scaffold has emerged as a versatile platform in drug discovery, leading to the development of potent inhibitors for a range of diseases. This guide delves into the preclinical evidence supporting the therapeutic potential of these compounds, focusing on their efficacy in cancer, trypanosomiasis, and their ability to overcome multidrug resistance by inhibiting P-glycoprotein (P-gp).
Anticancer Activity: Targeting the PI3K/AKT Signaling Pathway
A series of[1][2][3]triazolo[1,5-a]pyridinylpyridines has demonstrated significant antiproliferative activity against various human cancer cell lines. The therapeutic hypothesis centers on the inhibition of the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.
In Vitro Antiproliferative Activity
The in vitro efficacy of lead compounds was assessed against HCT-116 (colon cancer), U-87 MG (glioblastoma), and MCF-7 (breast cancer) cell lines using the MTT assay. The results, summarized in the table below, highlight potent cytotoxic effects.
| Compound | HCT-116 IC50 (µM) | U-87 MG IC50 (µM) | MCF-7 IC50 (µM) |
| 1c | 1.2 | 3.5 | 2.8 |
| 2d | 2.5 | 1.8 | 4.1 |
| 5-FU (Control) | 5.8 | 7.2 | 6.5 |
Data sourced from a study on[1][2][3]triazolo[1,5-a]pyridinylpyridines.[4]
In Vivo Efficacy in a Sarcoma S-180 Mouse Model
The in vivo anticancer potential of compound 1c was evaluated in a sarcoma S-180 tumor-bearing mouse model. The compound exhibited significant tumor growth inhibition compared to the control group.
| Treatment Group | Tumor Inhibition Rate (%) |
| Compound 1c (20 mg/kg) | 54.2 |
| Cyclophosphamide (20 mg/kg) | 61.5 |
Data from in vivo evaluation of compound 1c.[4]
Mechanism of Action: Inhibition of AKT Phosphorylation
To validate the therapeutic hypothesis, the effect of compounds 1c and 2d on the AKT signaling pathway was investigated. Western blot analysis revealed a significant reduction in the levels of phosphorylated AKT (p-AKT) in treated cancer cells, indicating that the compounds exert their anticancer effect by blocking this key survival pathway.[4]
Inhibition of the PI3K/AKT signaling pathway by this compound compounds.
Reversing Multidrug Resistance: P-glycoprotein Inhibition
A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). The triazolo[1,5-a]pyrimidine derivative WS-716 has been identified as a potent and specific P-gp inhibitor, capable of resensitizing resistant cancer cells to conventional chemotherapeutics.[5][6]
In Vitro Reversal of P-gp-Mediated MDR
The ability of WS-716 to reverse P-gp-mediated resistance was evaluated in the SW620/Ad300 colon cancer cell line, which overexpresses P-gp. Co-administration of WS-716 with paclitaxel (PTX) significantly reduced the IC50 of PTX, demonstrating a potent reversal of resistance.[6]
| Treatment | SW620/Ad300 IC50 of PTX (nM) | Fold Reversal |
| PTX alone | 4233.18 | - |
| PTX + WS-716 (20 µM) | 7.69 | 550.5 |
| PTX + Verapamil (positive control) | 15.4 | 274.9 |
Data from a study on the P-gp inhibitory activity of WS-716.[6]
In Vivo Efficacy in a Xenograft Model
In a SW620/Ad300 xenograft mouse model, the combination of WS-716 and paclitaxel resulted in significantly greater tumor growth inhibition compared to paclitaxel alone, with no observable increase in toxicity.[2]
| Treatment Group | Tumor Growth Inhibition (%) |
| PTX (5 mg/kg) | 25.3 |
| WS-716 (100 mg/kg) | 15.1 |
| PTX + WS-716 | 68.9 |
In vivo efficacy data for WS-716 in combination with paclitaxel.[2]
Mechanism of P-gp inhibition by WS-716 leading to increased intracellular drug concentration.
Antitrypanosomal Activity: A Novel Approach to Chagas Disease
Triazolopyrimidine compounds have shown potent and selective activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. These compounds represent a promising new class of therapeutics for this neglected tropical disease.
In Vitro and In Vivo Efficacy
Several triazolopyrimidine analogs were tested for their efficacy against T. cruzi. Compound 20 demonstrated an EC50 of 20 nM in vitro.[3] In an acute mouse model of T. cruzi infection, compound 20 was able to clear parasites from the blood.[3]
| Compound | In Vitro T. cruzi EC50 (nM) | In Vivo Efficacy (mouse model) |
| Compound 19 | 80 | Parasite clearance at 50 mg/kg |
| Compound 20 | 20 | Parasite clearance at 25 mg/kg |
| Benznidazole (Control) | 1,500 | Standard of care |
Comparative efficacy of triazolopyrimidine compounds against T. cruzi.[3]
Experimental Protocols
MTT Antiproliferation Assay
Human cancer cell lines (HCT-116, U-87 MG, MCF-7) were seeded in 96-well plates at a density of 5x10³ cells/well and allowed to attach overnight. Cells were then treated with various concentrations of the test compounds or vehicle control for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C. The resulting formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[4]
Sarcoma S-180 Mouse Model
Female Kunming mice were subcutaneously inoculated with S-180 sarcoma cells. When the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups. The treatment group received intraperitoneal injections of the test compound (20 mg/kg) daily for 10 days. The control group received the vehicle. Tumor volumes were measured every other day. At the end of the experiment, the tumors were excised and weighed, and the tumor inhibition rate was calculated.[4]
P-glycoprotein (P-gp) Inhibition Assay
The P-gp inhibitory activity was assessed using a rhodamine 123 exclusion assay in SW620/Ad300 cells. Cells were pre-incubated with the test compound or verapamil (a known P-gp inhibitor) for 1 hour at 37°C. Rhodamine 123 (5 µM) was then added, and the incubation continued for another hour. After washing with cold PBS, the intracellular fluorescence of rhodamine 123 was measured using a flow cytometer. Increased intracellular fluorescence indicated inhibition of P-gp-mediated efflux.[6]
In Vivo Trypanosoma cruzi Infection Model
BALB/c mice were infected with T. cruzi trypomastigotes. Four days post-infection, treatment was initiated with oral administration of the test compounds or benznidazole for 5 consecutive days. Parasitemia was monitored by counting the number of parasites in blood samples using a Neubauer chamber.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical studies of the triazolo[1,5- a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy and Safety of Novel Triazolopyridinone Compounds: A Guide for Researchers
For researchers and drug development professionals, the quest for more effective and safer therapeutics is a constant endeavor. Novel triazolopyridinone compounds have emerged as a promising class of molecules with diverse therapeutic potential, particularly in the fields of oncology and neuropsychiatry. This guide provides a comparative analysis of the efficacy and safety of select novel this compound and related triazolo-scaffold compounds, supported by experimental data and detailed methodologies to aid in further research and development.
This publication will delve into the preclinical data of promising anticancer and antipsychotic agents, comparing them with established drugs. We will explore a novel BRD4 inhibitor, an EGFR inhibitor, and a multi-receptor antipsychotic, presenting their efficacy and safety profiles in a structured format. Detailed experimental protocols and signaling pathway diagrams are provided to ensure reproducibility and a deeper understanding of their mechanisms of action.
Anticancer Triazolopyridinones: Targeting Key Oncogenic Pathways
BRD4 Inhibition: A Novel Triazolopyridine Compound vs. (+)-JQ1
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical regulators of gene expression and have become a key target in cancer therapy.[1] BRD4 inhibitors work by blocking the interaction between BRD4 and acetylated histones, thereby downregulating the expression of oncogenes like MYC.[1]
A novel triazolopyridine derivative, compound 12m , has demonstrated potent inhibitory activity against the first bromodomain of BRD4 (BRD4 BD1). In a comparative study, compound 12m exhibited an IC50 value of 0.02 µM in the MV4-11 cell line, showing superiority to the well-characterized BET inhibitor, (+)-JQ1 (IC50 = 0.03 µM).
| Compound | Target | Cell Line | IC50 (µM) |
| 12m | BRD4 BD1 | MV4-11 | 0.02 |
| (+)-JQ1 | BRD4 BD1 | MV4-11 | 0.03 |
Safety and Pharmacokinetics: Preclinical studies have indicated that compound 12m possesses good metabolic stability, with a clearance rate of only 0.3 μL/min/nm in mouse liver microsomes. Furthermore, in vivo pharmacokinetic testing in ICR mice revealed good oral absorption and utilization, with an oral bioavailability (F) of 44.8%. Apoptosis experiments demonstrated that at the same concentration, compound 12m induced a higher rate of apoptosis (increasing from 43.2% to 83.2%) compared to (+)-JQ1.
A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method to assess the inhibitory activity of compounds against BRD4.
Materials:
-
GST-tagged BRD4(BD1) protein
-
Biotinylated histone H4 peptide
-
Glutathione Acceptor beads
-
Streptavidin-Donor beads
-
Test compounds (e.g., 12m, (+)-JQ1) dissolved in DMSO
-
Assay buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4 supplemented with 0.05% CHAPS
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the test compound, the biotinylated histone peptide solution, and the GST-tagged BRD4(BD1) protein solution.
-
Incubate the plate at room temperature for 30 minutes with gentle shaking.
-
Add Glutathione Acceptor beads and Streptavidin-Donor beads to each well. This step should be performed in subdued light.
-
Incubate the plate for 1-2 hours at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the IC50 values from the dose-response curves.
Caption: BRD4 signaling pathway and the inhibitory action of compound 12m.
EGFR Inhibition: A Novel Triazolopyrimidine Compound vs. Gefitinib and Erlotinib
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, when dysregulated, plays a crucial role in the development and progression of various cancers.[2] A novel pyrazolo-[4,3-e][1][3][4]triazolopyrimidine derivative, compound 1 , has shown significant antiproliferative activity by targeting the EGFR pathway.[2]
In a comparative study against human breast (HCC1937) and cervical (HeLa) cancer cell lines, which both express high levels of wild-type EGFR, compound 1 demonstrated potent cytotoxicity.[2]
| Compound | Cell Line | IC50 (µM) |
| Compound 1 | HCC1937 | 7.01 |
| HeLa | 11 | |
| Gefitinib | A549 (NSCLC) | ~14.62 |
| Erlotinib | A549 (NSCLC) | ~20.56 |
Note: IC50 values for Gefitinib and Erlotinib are provided for a different cell line (A549) for general comparison of potency against a wild-type EGFR line.[5]
Mechanism of Action: Western blot analyses revealed that treatment with compound 1 inhibited the phosphorylation of EGFR and its downstream signaling proteins, protein kinase B (Akt) and extracellular signal-regulated kinase (Erk)1/2, in both HCC1937 and HeLa cells.[2] This inhibition of the EGFR/AKT pathway leads to cell cycle arrest and apoptosis.[2]
Materials:
-
Cancer cell lines (e.g., HCC1937, HeLa)
-
Complete cell culture medium
-
Test compounds (e.g., compound 1, gefitinib)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat cells with various concentrations of the test compounds for a specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Caption: EGFR signaling pathway and the inhibitory action of Compound 1.
Novel this compound as a Multireceptor Antipsychotic
A series of novel this compound derivatives have been designed and evaluated as potential atypical antipsychotics with a multireceptor functional profile.[4] Compound S1 emerged as a promising lead, exhibiting high potency at dopamine D₂, serotonin 5-HT₁ₐ, and 5-HT₂ₐ receptors.[4]
Receptor Binding Affinity: While specific Ki values for S1 are not yet publicly available, studies indicate its high potency at the target receptors.[4] For comparison, the binding affinities of established atypical antipsychotics are provided below.
| Compound | Dopamine D₂ (Ki, nM) | Serotonin 5-HT₁ₐ (Ki, nM) | Serotonin 5-HT₂ₐ (Ki, nM) |
| Olanzapine | ~11 | ~220 | ~4 |
| Aripiprazole | ~0.34 | ~4.4 | ~3.4 |
| Risperidone | ~3.1 | ~340 | ~0.16 |
In Vivo Efficacy: Compound S1 , acting as a D₂ receptor partial agonist, demonstrated potent inhibition of quipazine-induced head-twitch response in vivo, confirming its 5-HT₂ₐ receptor antagonistic efficacy.[4] It also showed a dose-dependent effect on PCP-induced hyperactivity when administered orally.[4]
Materials:
-
Cell membranes expressing the target receptors (D₂, 5-HT₁ₐ, 5-HT₂ₐ)
-
Radioligands specific for each receptor (e.g., [³H]spiperone for D₂, [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]ketanserin for 5-HT₂ₐ)
-
Test compounds (e.g., S1, olanzapine)
-
Assay buffer
-
Scintillation cocktail
-
Microplates and filter mats
-
Scintillation counter
Procedure:
-
Assay Setup: In a microplate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.
-
Incubation: Incubate the plates at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter mat to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound and calculate the Ki values using the Cheng-Prusoff equation.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological investigation of this compound derivatives as potential multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Triazolopyridinone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Triazolopyridinone, a compound often used as an intermediate in the synthesis of pharmaceuticals like trazodone.[1][2][3] Adherence to these procedural steps is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. The compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[4][5] Furthermore, it is harmful to aquatic life with long-lasting effects.[4]
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.[5][6]
-
Lab Coat: A standard laboratory coat is required to protect from skin contact.
-
Respiratory Protection: When handling the powder form, work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[5][7]
Hazard Summary
The following table summarizes the key hazards associated with this compound.
| Hazard Type | Description |
| Physical Hazards | Solid, crystal powder form.[6] Not flammable.[4] |
| Health Hazards | Causes skin irritation (H315).[4][5] Causes serious eye irritation (H319).[4][5] May cause respiratory irritation (H335).[4][5] |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects (H412).[4] |
| Chemical Hazards | Incompatible with strong oxidizing agents.[4][7] Hazardous decomposition products include carbon oxides and nitrogen oxides.[4] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is to engage a licensed hazardous material disposal company.[7] It is imperative not to dispose of this chemical with household garbage or allow it to enter the sewage system.[4]
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, disposable labware) in a designated, compatible, and clearly labeled hazardous waste container.
-
Ensure the container is properly sealed to prevent leaks or spills.
2. Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Include any other components present in the waste mixture.
3. Storage:
-
Store the sealed hazardous waste container in a cool, dark, and well-ventilated area designated for chemical waste.
-
Keep it away from incompatible materials, particularly strong oxidizing agents.[4][7]
4. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste management company.
-
Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.[7]
-
An alternative, where permitted and equipped, is incineration in a facility with an afterburner and scrubber to ensure complete combustion and neutralization of harmful byproducts.[7]
Spill Management
In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Wear PPE: Before cleaning the spill, don the appropriate personal protective equipment as outlined above.
-
Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[8]
-
Collection: Carefully sweep up or collect the absorbed material and place it into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly to remove any residual contamination.
-
Reporting: Report the spill to the appropriate laboratory supervisor or safety officer.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Triazolopyridinone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals working with Triazolopyridinone.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Respiratory | Dust respirator | Use in areas with adequate ventilation. A laboratory fume hood or other local exhaust ventilation is recommended.[3][4] |
| Hands | Protective gloves | Chemically resistant gloves are essential to minimize dermal exposure.[3][5] Inspect gloves before use and use proper removal techniques.[2] |
| Eyes | Safety glasses with side-shields | To protect against dust and splashes.[2] A face-shield may be required depending on the situation.[3] |
| Body | Protective clothing | Long-sleeved lab coats are standard. Impervious clothing may be necessary for larger quantities or when there is a risk of significant contact.[3][4] |
| Feet | Protective boots | Required in situations where there is a risk of spills.[3] |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is crucial to ensure safety when handling this compound.
Step 1: Preparation
-
Ensure a well-ventilated area, preferably a laboratory fume hood or a workspace with local exhaust ventilation, is operational.[3][4]
-
Assemble all necessary PPE as detailed in Table 1 and inspect for any damage.
-
Have an emergency safety shower and eye wash station readily accessible.[3]
-
Keep a spill kit nearby.
Step 2: Handling the Compound
-
Don all required PPE before handling the substance.
-
Avoid the formation and inhalation of dust.[2]
-
Avoid direct contact with skin and eyes.[2]
-
Weigh and transfer the compound within the ventilated enclosure.
-
Keep the container tightly closed when not in use.[3]
Step 3: Post-Handling
-
Wash hands and face thoroughly after handling.[3]
-
Decontaminate the work surface.
-
Properly doff and dispose of single-use PPE. Reusable PPE should be decontaminated according to institutional guidelines.
Storage and Disposal Plan
Storage:
-
Store in a tightly closed container.[3]
-
Keep in a cool, dark, and dry place.[3]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
Disposal:
-
Dispose of waste in suitable, closed containers.[2]
-
All disposals must be in accordance with local, regional, and national regulations.
-
Do not let the product enter drains.[2]
-
Contaminated packaging should be treated as the substance itself.
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical attention if you feel unwell.[2][3]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water. If skin irritation occurs, get medical advice.[2][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2][3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[4]
Workflow for Safe Handling of this compound
The following diagram illustrates the procedural flow for safely handling this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
